molecular formula C9H9Cl2N B1644582 5,7-Dichloro-1,2,3,4-tetrahydroquinoline CAS No. 73253-30-2

5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1644582
CAS No.: 73253-30-2
M. Wt: 202.08 g/mol
InChI Key: GLNUVOZWZUUKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS 73253-30-2) is a tetrahydroquinoline derivative of high interest in medicinal chemistry and organic synthesis research. With a molecular formula of C9H9Cl2N and a molecular weight of 202.08, this compound serves as a versatile scaffold . The tetrahydroquinoline core is a privileged structure found in a wide array of biologically active compounds and pharmaceuticals . Researchers value this heterocyclic system for developing substances with potential antibacterial, antifungal, anticancer, and antihypertensive properties . Its mechanism of action in research settings often involves interaction with various enzyme systems and receptors; for instance, closely related tetrahydroisoquinoline analogues have demonstrated activity as phenylethanolamine N-methyltransferase inhibitors and adrenergic receptor ligands . This product is offered as a solid and should be stored sealed in a dry environment at 2-8°C . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNUVOZWZUUKNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2Cl)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Therapeutic Targeting of the NMDA Receptor Glycine Site: A Technical Guide to 5,7-Dichloro-1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the 5,7-dichloro-1,2,3,4-tetrahydroquinoline scaffold represents a highly privileged chemotype. Compounds derived from this core—most notably L-689,560 and various 2,3,4-trione 3-oximes (QTOs)—are recognized as some of the most potent known antagonists of the N-methyl-D-aspartate (NMDA) receptor. Unlike pore-blocking channel antagonists that can cause severe psychotomimetic side effects, these derivatives selectively target the strychnine-insensitive glycine co-agonist site (Glycine_B) on the GluN1 subunit[1]. This whitepaper provides drug development professionals with a rigorous analysis of the mechanistic pharmacology, structural causality, and self-validating experimental protocols required to evaluate these compounds for neuroprotective and anticonvulsant applications.

Mechanistic Pharmacology & Structural Causality

The NMDA receptor is a heterotetrameric ionotropic glutamate receptor, typically composed of two GluN1 and two GluN2 subunits. Ion channel gating requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit[1].

5,7-dichloro-1,2,3,4-tetrahydroquinoline derivatives function as competitive antagonists at the GluN1 ligand-binding domain (LBD). The exceptional potency of this specific scaffold is driven by precise structure-activity relationships (SAR):

  • The 5,7-Dichloro Substitution: The inclusion of chlorine atoms at the 5 and 7 positions is not arbitrary. These electron-withdrawing halogens provide the optimal steric bulk and lipophilicity to anchor the aromatic ring deeply within the hydrophobic sub-pockets of the GluN1 binding cleft. This specific di-substitution dramatically increases binding affinity compared to unhalogenated or mono-substituted precursors[2].

  • The 2-Carboxylate Equivalent: A pseudoequatorially positioned acidic group at the 2-position (or a bioisosteric trione oxime) is required to mimic the carboxylate of endogenous glycine. This forms a critical electrostatic salt bridge with arginine residues inside the receptor pocket[3].

  • The 4-Position "Wedge": Bulky functional groups at the 4-position (such as the phenylaminocarbonylamino group in L-689,560) act as a molecular wedge. While the 2-carboxylate anchors the molecule, the massive 4-substituent sterically hinders the GluN1 LBD from adopting the fully "closed-cleft" conformation required to translate agonist binding into ion channel opening[3][4].

Therapeutic Targets & Clinical Implications

By preventing NMDA receptor overactivation without completely abolishing basal excitatory synaptic transmission, 5,7-dichloro-1,2,3,4-tetrahydroquinolines offer a wide therapeutic window for several central nervous system (CNS) pathologies:

  • Neuroprotection in Ischemic Stroke: By competitively antagonizing the glycine site, these compounds prevent the massive calcium ( Ca2+ ) influx and subsequent excitotoxicity triggered by pathological glutamate release during ischemia.

  • Huntington's Disease: Excitotoxic cell death in the striatum is a hallmark of Huntington's disease. Post-mortem autoradiography studies utilizing 5 have mapped severe deficits in GluN1 binding sites in the caudate nucleus of patients, validating the receptor as a primary locus of the disease's pathology[5].

  • Epilepsy: These compounds exhibit potent anticonvulsant activity by dampening hypersynchronous glutamatergic firing networks.

Quantitative Data: Binding Affinities

The table below synthesizes quantitative binding data, illustrating the causality of the 5,7-dichloro substitution in achieving low-nanomolar affinity at the GluN1 subunit.

CompoundTarget SubunitAffinity ( IC50​ / Ki​ )Pharmacological Profile
L-689,560 GluN1 (Glycine Site) Ki​ ~ 2 nMHighly potent competitive antagonist
5,6,7-Trichloro-QTO (11i) GluN1 (Glycine Site) IC50​ = 7 nMPotent competitive antagonist
5,7-Dichloro-QTO (11g) GluN1 (Glycine Site) IC50​ < 50 nMPotent competitive antagonist
5,6,7-Trichloro-2,4-quinolinediol GluN1 (Glycine Site) IC50​ = 9,000 nMWeak precursor; lacks optimal H-bonding
Kynurenic Acid GluN1 (Glycine Site) IC50​ ~ 40,000 nMEndogenous weak antagonist

(Data synthesized from[2][3])

Experimental Methodologies: Self-Validating Protocols

To evaluate novel analogs of 5,7-dichloro-1,2,3,4-tetrahydroquinoline, researchers must utilize a highly controlled radioligand binding assay. The use of [3H]L-689,560 is preferred over [3H]glycine because the synthetic antagonist possesses a much higher affinity, slower dissociation kinetics, and selectively labels the antagonist-preferring conformation of the GluN1 site[6].

Protocol: [3H]L-689,560 Radioligand Competitive Binding Assay

Self-Validating System: The integrity of this assay relies entirely on the parallel execution of Non-Specific Binding (NSB) control wells. By introducing a massive excess (1 mM) of unlabeled glycine, all true receptor sites are saturated. Any residual radioactive signal in these wells is mathematically subtracted from the total binding. This proves that the calculated IC50​ reflects true receptor-ligand displacement, rather than artifactual lipid partitioning or filter binding[7].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize adult rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.0). Centrifuge at 20,000 × g for 20 minutes at 4°C. Causality: The resulting pellet must be resuspended and washed a minimum of three times to thoroughly strip the preparation of endogenous glutamate and glycine, which would otherwise skew baseline binding[6].

  • Assay Buffer Formulation: Utilize strictly 50 mM Tris-HCl (pH 7.0). Avoid any buffers containing exogenous amino acids.

  • Incubation Reaction: In a 96-well format, combine the following:

    • 240 µL of washed membrane suspension (~0.1 mg of protein).

    • 30 µL of [3H]L-689,560 to achieve a final concentration of ~1 nM[6].

    • 30 µL of the test compound (titrated from 10−11 to 10−4 M).

    • Validation Control: For NSB wells, replace the test compound with7[7].

  • Thermodynamic Equilibration: Incubate the plates for exactly 120 minutes at 4°C. This specific temperature prevents rapid ligand dissociation and receptor degradation during the assay[7].

  • Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.3% polyethylenimine to neutralize the negative charge of the glass fibers, drastically reducing non-specific adherence of the radioligand[7]. Wash rapidly with 3 × 3 mL of ice-cold buffer.

  • Quantification: Transfer filters to vials, add liquid scintillation cocktail, and quantify retained tritium using a beta counter. Analyze data via non-linear regression to derive IC50​ and Ki​ values[7].

Visualizations

NMDA_Pathway Glutamate Glutamate (Binds GluN2) NMDAR NMDA Receptor Complex (Open State) Glutamate->NMDAR Glycine Glycine (Binds GluN1) L689560 5,7-Dichloro-THQ (e.g., L-689,560) Glycine->L689560 Competes for GluN1 Glycine->NMDAR NMDAR_Closed NMDA Receptor Complex (Closed/Antagonized) L689560->NMDAR_Closed Competitive Inhibition Calcium Calcium Influx NMDAR->Calcium Neuroprotection Neuroprotection NMDAR_Closed->Neuroprotection Prevents Ca2+ Overload Excitotoxicity Excitotoxicity / Cell Death Calcium->Excitotoxicity

NMDA Receptor Activation vs. Antagonism by 5,7-Dichloro-THQ Derivatives.

Binding_Assay Step1 Step 1 Tissue Homogenization (Rat Cortical Membranes) Step2 Step 2 Incubation with [3H]L-689,560 & Competitors Step1->Step2 Step3 Step 3 Rapid Filtration & Washing Step2->Step3 Step4 Step 4 Liquid Scintillation Counting Step3->Step4 Step5 Step 5 IC50 / Ki Data Analysis Step4->Step5

Workflow for [3H]L-689,560 Radioligand Competitive Binding Assay.

References

  • Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site | Journal of Medicinal Chemistry - ACS Publications | 2

  • Glutamate Receptor Ion Channels: Structure, Regulation, and Function | PMC - NIH | 1

  • L-689560 | NMDA Receptors | Tocris Bioscience |

  • Deficit of [3H]L-689560 binding to the glycine site of the glutamate/NMDA receptor in the brain in Huntington's disease | PubMed - NIH | 5

  • 2-Carboxytetrahydroquinolines. Conformational and Stereochemical Requirements for Antagonism of the Glycine Site on the NMDA Receptor | PubMed - NIH | 3

  • Disruption of Glycine Transporter 1 Restricted to Forebrain Neurons Is Associated with a Procognitive and Antipsychotic Phenotypic Profile | PMC - NIH | 7

  • Heteromerization of Ligand Binding Domains of N-Methyl-d-Aspartate Receptor Requires Both Coagonists, l-Glutamate and Glycine | Biochemistry - ACS Publications | 4

  • Zinc-induced adaptive changes in NMDA/glutamatergic and serotonergic receptors | Institute of Pharmacology Polish Academy of Sciences | 6

Sources

Spectroscopic Characterization and Analytical Workflow for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

5,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS: 73253-30-2) is a highly versatile bicyclic scaffold of significant interest in medicinal chemistry and organic synthesis[1]. Structurally, it consists of a saturated piperidine ring fused to a dichloro-substituted benzene ring. This specific halogenation pattern (positions 5 and 7) dramatically alters the electron density of the aromatic system and the basicity of the secondary amine.

In drug development, this molecule serves as a critical precursor for synthesizing 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs), which are highly potent antagonists for the N-methyl-D-aspartate (NMDA) receptor glycine site[2]. The NMDA receptor is a ligand-gated ion channel essential for excitatory synaptic transmission, and its regulation is a major target in neuropharmacology[3]. Furthermore, derivatives of this scaffold have been utilized in the development of radioligands for in vivo visualization of NMDA receptors using positron emission tomography (PET)[4].

To ensure the integrity of downstream syntheses, rigorous spectroscopic characterization of the starting material is paramount. This whitepaper details a self-validating analytical workflow encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Analytical Workflow & Sample Preparation

As an application scientist, I design workflows where each analytical technique corroborates the others. The methodology below is engineered to prevent artifacts, ensure sample stability, and yield high-fidelity data.

AnalyticalWorkflow Sample 5,7-Dichloro-1,2,3,4- tetrahydroquinoline (CAS: 73253-30-2) PrepNMR NMR Prep Dissolve in CDCl3 (TMS Internal Ref) Sample->PrepNMR 15 mg PrepIR FT-IR Prep Direct Powder on Diamond ATR Crystal Sample->PrepIR 2 mg PrepMS HRMS Prep Dilute in MeCN/H2O (0.1% Formic Acid) Sample->PrepMS 1 µg/mL AcqNMR Acquisition: 1D & 2D NMR (600 MHz, 298 K) PrepNMR->AcqNMR AcqIR Acquisition: ATR-FTIR (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepIR->AcqIR AcqMS Acquisition: ESI-TOF (Positive Ion Mode) PrepMS->AcqMS Validation Data Synthesis & Structural Validation AcqNMR->Validation Structural Connectivity AcqIR->Validation Functional Groups AcqMS->Validation Exact Mass & Isotopes

Multi-modal spectroscopic workflow for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline characterization.

Nuclear Magnetic Resonance (NMR) Profiling

Experimental Protocol
  • Sample Preparation: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality of Choice: CDCl3​ is specifically selected because it provides excellent solubility for halogenated tetrahydroquinolines and lacks exchangeable deuterons. Protic solvents (like Methanol-d4​ ) would cause rapid deuterium exchange at the N-H position, masking the secondary amine signal which is critical for confirming the intact heterocycle.

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1H NMR at 600 MHz (zg30 pulse sequence, 16 scans, 298 K) and 13C{1H} NMR at 150 MHz (zgpg30 pulse sequence, 1024 scans, 298 K).

  • Self-Validation System: Execute a 2D Heteronuclear Single Quantum Coherence (HSQC) experiment. This ensures that the highly shielded aromatic protons explicitly correlate to their respective carbon atoms, ruling out the possibility of co-eluting aromatic impurities.

Quantitative Data Summary

Table 1: 1H and 13C NMR Assignments (600 MHz / 150 MHz, CDCl3​ )

Position 1H Shift (ppm)Multiplicity & Coupling ( J in Hz) 13C Shift (ppm)Structural Assignment
N1-H 4.05br s, 1H-Secondary amine proton
C2 3.32m, 2H41.5Aliphatic CH2​ adjacent to N
C3 1.94m, 2H21.6Central aliphatic CH2​
C4 2.72t, 2H, J=6.5 27.2Benzylic aliphatic CH2​
C4a --120.4Bridgehead aromatic carbon
C5 --134.1Aromatic C-Cl
C6 6.68d, 1H, J=2.1 114.5Aromatic CH (meta to C8)
C7 --131.2Aromatic C-Cl
C8 6.45d, 1H, J=2.1 112.3Aromatic CH (ortho to NH)
C8a --146.8Bridgehead aromatic C-N

Note: The meta-coupling ( J=2.1 Hz) between H6 and H8 is a definitive marker of the 5,7-substitution pattern on the aromatic ring.

Vibrational Spectroscopy (FT-IR)

Experimental Protocol
  • Preparation: Ensure the Diamond Attenuated Total Reflectance (ATR) crystal is clean by running a background scan against ambient air. Place 2-3 mg of the solid crystalline powder directly onto the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the sample.

    • Causality of Choice: ATR-FTIR is mandated over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture introduces broad O-H stretching bands (3300-3500 cm−1 ) that completely obscure the diagnostic N-H stretch of the tetrahydroquinoline ring. ATR eliminates this moisture artifact, creating a highly trustworthy dataset.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm−1 at a resolution of 4 cm−1 .

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Assignments (Diamond ATR)

Wavenumber ( cm−1 )IntensityMode AssignmentChemical Significance
3415 Medium, SharpN-H stretchConfirms intact secondary amine
2935, 2855 WeakC-H stretch (sp 3 )Tetrahydroquinoline saturated ring
1595, 1490 StrongC=C stretchAromatic ring breathing
1335 MediumC-N stretchAryl-amine linkage
815, 745 StrongC-Cl stretchConfirms aryl chloride presence

High-Resolution Mass Spectrometry (HRMS)

Experimental Protocol
  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50 v/v) spiked with 0.1% Formic Acid.

    • Causality of Choice: Formic acid acts as an efficient proton source, driving the formation of the [M+H]+ ion. The 50:50 organic/aqueous blend ensures optimal surface tension for stable Taylor cone formation during Electrospray Ionization (ESI). ESI is chosen over Electron Ionization (EI) because it is a "soft" ionization technique that prevents premature fragmentation of the bicyclic core.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer. Operate in positive ion mode (ESI+) with a capillary voltage of 3.5 kV and a desolvation temperature of 250 °C.

  • Self-Validation System: The presence of exactly two chlorine atoms is mathematically validated by observing the characteristic isotopic distribution. Natural chlorine exists as 35Cl and 37Cl in a ~3:1 ratio. A dichloro compound must exhibit an M : M+2 : M+4 intensity ratio of approximately 100 : 65 : 11.

Fragmentation Pathway & Data

MSFragmentation M_ion [M+H]⁺ m/z 202.0185 C9H10Cl2N⁺ F1_ion Fragment [M+H-Cl]⁺ m/z 167.04 C9H10ClN⁺ M_ion->F1_ion -Cl radical or HCl loss RDA_ion Retro-Diels-Alder Fragment m/z 174.00 M_ion->RDA_ion Ring Opening (-C2H4) F2_ion Fragment[M+H-2Cl]⁺ m/z 132.07 C9H10N⁺ F1_ion->F2_ion -Cl radical

Proposed ESI-MS fragmentation pathway for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline.

Table 3: Exact Mass and Isotopic Pattern (ESI-TOF, Positive Mode)

Ion SpeciesFormulaTheoretical m/z Observed m/z Relative Abundance
[M+H]+ ( 35Cl2​ ) C9​H1035​Cl2​N+ 202.0185202.0187100% (Base Peak)
[M+H+2]+ ( 35Cl37Cl ) C9​H1035​Cl37ClN+ 204.0155204.0158~65%
[M+H+4]+ ( 37Cl2​ ) C9​H1037​Cl2​N+ 206.0126206.0129~11%

Conclusion

The rigorous spectroscopic profiling of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline reveals a highly stable bicyclic system characterized by distinct meta-aromatic coupling in NMR, a sharp secondary amine stretch in FT-IR, and a definitive dichloro isotopic signature in HRMS. By employing self-validating methodologies—such as 2D NMR correlation and exact isotopic ratio matching—researchers can confidently verify the structural integrity of this scaffold before deploying it in complex medicinal chemistry syntheses, such as the development of NMDA receptor antagonists.

References

  • 5,7-Dichloro-1,2,3,4-tetrahydroquinoline|CAS 73253 ...
  • Source: acs.
  • Source: nih.
  • (3-{4-[4-(2-[ F]fluoroethyl)-piperazin-1-yl]- phenyl}-ureido)

Sources

A Technical Guide to the Neuroprotective Mechanisms and Therapeutic Potential of Substituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and ischemic stroke, represent a growing global health crisis with a profound unmet medical need. The pathological cascades of these disorders are complex and multifactorial, often involving oxidative stress, excitotoxicity, mitochondrial dysfunction, and inflammation. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive technical overview of the neuroprotective properties of substituted THQs, synthesizing current research to elucidate their core mechanisms of action. We delve into the molecular pathways modulated by these compounds, provide detailed protocols for their experimental validation, and discuss the critical structure-activity relationships that govern their efficacy. The central thesis is that the therapeutic potential of THQs lies in their ability to engage multiple pathological targets simultaneously, offering a promising strategy for developing multi-target-directed ligands for complex neurological disorders.[1]

Section 1: The Tetrahydroquinoline Scaffold in Neuroprotection

The THQ nucleus is a foundational component of numerous natural alkaloids and synthetic compounds that exhibit significant pharmacological effects.[1][3] Its rigid, bicyclic structure provides a versatile framework for chemical modification, allowing for the precise tuning of physicochemical properties and biological targets. In the context of neurodegeneration, the core challenge is to counteract a web of interconnected pathological events: the overproduction of reactive oxygen species (ROS), glutamate-induced excitotoxicity, chronic neuroinflammation, and the breakdown of mitochondrial function, all of which culminate in neuronal apoptosis.[4][5][6] Substituted THQs are uniquely positioned to address this complexity, with different derivatives engineered to potently and often selectively interfere with one or more of these pathways.

Section 2: Core Neuroprotective Mechanisms of Action

The neuroprotective efficacy of substituted THQs is not attributable to a single mode of action but rather to a synergistic engagement of multiple cellular defense pathways.

Attenuation of Oxidative Stress & Neuroinflammation

A primary driver of neuronal damage in many neurodegenerative conditions is oxidative stress, where an imbalance between ROS production and the cell's antioxidant defenses leads to damage of lipids, proteins, and DNA.[5][7]

  • Direct Radical Scavenging and Upregulation of Endogenous Defenses: Certain THQ derivatives, particularly those with hydroxyl substitutions like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), are potent antioxidants.[4][8] They not only scavenge free radicals directly but also enhance the cellular antioxidant system.[9][10] This is achieved by upregulating the expression of key transcription factors, Nuclear factor erythroid 2-related factor 2 (Nrf2) and Forkhead box protein O1 (Foxo1), which in turn control the expression of numerous antioxidant and cytoprotective genes.[4][8] The administration of HTHQ in a rotenone-induced model of Parkinson's disease led to a significant recovery of antioxidant enzyme activities.[4]

  • Inhibition of the NF-κB Inflammatory Pathway: Neuroinflammation is a critical component of neurodegeneration. Oxidative stress can activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that drives the expression of pro-inflammatory cytokines.[5] Studies have shown that HTHQ can decrease the expression of NF-κB, leading to reduced levels of pro-inflammatory markers and myeloperoxidase activity in the brain tissue of rats with experimental Parkinson's disease.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THQ Substituted THQ (e.g., HTHQ) ROS Oxidative Stress (e.g., Rotenone) THQ->ROS scavenges Keap1_Nrf2 Keap1-Nrf2 Complex THQ->Keap1_Nrf2 promotes dissociation ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: THQ-mediated activation of the Nrf2 antioxidant pathway.
Modulation of Glutamatergic Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its overstimulation, particularly of the N-methyl-D-aspartate (NMDA) receptor, leads to excessive calcium (Ca²⁺) influx, triggering a cascade of neurotoxic events.[11][12] This "excitotoxicity" is a common pathological mechanism in stroke and chronic neurodegenerative diseases.

Several series of substituted THQs have been specifically designed as potent and selective antagonists of the NMDA receptor.[13][14] They typically act at the glycine co-agonist binding site on the GluN1 subunit, preventing the receptor channel from opening even in the presence of glutamate.[15][16] For instance, 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) was shown to prevent glutamate-induced cell death and Ca²⁺ influx in neuronal cultures, an effect attributed to its antagonism of the NMDA receptor.[9] This mechanism is critical for the profound in vivo neuroprotection observed with certain THQ derivatives in models of ischemic stroke.[13]

NMDA_Antagonism cluster_membrane Neuronal Membrane cluster_pathway Excitotoxicity Pathway NMDA_Receptor GluN2 Subunit Ion Channel (Closed) GluN1 Subunit Channel_Open Channel Opening NMDA_Receptor:channel->Channel_Open leads to Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 binds Glycine Glycine Glycine->NMDA_Receptor:GluN1 binds THQ Substituted THQ THQ->NMDA_Receptor:GluN1 blocks binding THQ->Channel_Open PREVENTS Ca_Influx Excessive Ca²⁺ Influx Channel_Open->Ca_Influx Neurotoxicity Neurotoxicity (Apoptosis) Ca_Influx->Neurotoxicity

Caption: Mechanism of THQ antagonism at the NMDA receptor glycine site.
Preservation of Mitochondrial Integrity

Mitochondria are central to neuronal survival, responsible for generating the vast majority of cellular ATP required for neuronal function.[17][18] Mitochondrial dysfunction is a hallmark of nearly all major neurodegenerative diseases, leading to energy failure, increased ROS production, and the initiation of cell death pathways.[6][19] The neuroprotective effects of THQs are tightly linked to their ability to preserve mitochondrial health. In vitro studies demonstrate that THQs can prevent the opening of the mitochondrial permeability transition pore and stabilize the mitochondrial membrane potential, both of which are critical events in the commitment to apoptosis.[20] By reducing the initial oxidative burden and preventing excitotoxic calcium overload, THQs indirectly shield mitochondria from damage.[21]

Other Emerging Mechanisms

The versatility of the THQ scaffold allows for its application to other targets relevant to neurodegeneration:

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, restoring cholinergic neurotransmission is a key therapeutic strategy.[22] Several THQ derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3][23]

  • HDAC6 Inhibition: Some novel THQ derivatives have shown selective inhibition of histone deacetylase 6 (HDAC6), which promotes neurite outgrowth and demonstrates neuroprotective activity against oxidative damage.[24]

  • Lysosome Biogenesis: Recent work has identified THQ derivatives that can enhance lysosome biogenesis by activating Transcription Factor EB (TFEB), promoting the clearance of pathological protein aggregates like amyloid-beta in models of Alzheimer's disease.[25]

Section 3: A Practical Guide to Experimental Validation

The evaluation of novel THQ derivatives requires a multi-tiered approach, progressing from initial in vitro screening to validation in complex in vivo models.[20][26] This ensures a thorough characterization of a compound's mechanism, potency, and therapeutic potential.

Experimental_Workflow cluster_invitro In Vitro Screening Cascade cluster_invivo In Vivo Efficacy & PK/PD c1 Target-Based Assays (e.g., NMDA Binding, AChE) c3 Cell-Based Assays (e.g., SH-SY5Y Neuroprotection, Mitochondrial Health) c1->c3 c2 Antioxidant Capacity (e.g., FRAP, DPPH) c2->c3 d1 Pharmacokinetics (PK) (BBB Penetration) c3->d1 d2 Disease Model Testing (e.g., Rotenone PD, MCAo Stroke) d1->d2 d3 Behavioral & Histological Analysis d2->d3 Lead_Opt Lead Optimization d3->Lead_Opt Synthesis Compound Synthesis & Library Generation Synthesis->c1 Synthesis->c2 Lead_Opt->Synthesis Iterative Design

Caption: General experimental workflow for THQ-based neuroprotective drug discovery.
In Vitro Assay Compendium

In vitro assays are essential for initial screening, mechanism of action studies, and establishing structure-activity relationships.[27]

Protocol 3.1.1: Assessment of Antioxidant Capacity (Ferric Reducing Antioxidant Power - FRAP Assay)

  • Rationale: The FRAP assay is a simple, rapid, and cost-effective method to measure the total antioxidant capacity of a compound based on its ability to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[28]

  • Methodology:

    • Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm to 37°C before use.

    • Standard Curve: Prepare a standard curve using a known antioxidant, such as Ascorbic Acid or Trolox (e.g., 100-1000 µM).[29]

    • Assay Procedure: In a 96-well plate, add 10 µL of the test THQ compound (dissolved in an appropriate solvent), standard, or blank.

    • Add 190 µL of the pre-warmed FRAP reagent to each well and mix.

    • Incubate the plate at 37°C for 10 minutes.

    • Measurement: Read the absorbance at 593 nm using a microplate reader.

    • Analysis: Calculate the FRAP value of the test compounds by comparing their absorbance change to the standard curve. Results are typically expressed as µM ferrous equivalents.

Protocol 3.1.2: Evaluation of Neuroprotection in a Cell-Based Model (H₂O₂-Induced Stress in SH-SY5Y Cells)

  • Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurotoxicity because it can be differentiated into a more neuron-like phenotype.[27][30] Hydrogen peroxide (H₂O₂) is used to induce oxidative stress and cell death. The MTT assay measures cell viability by assessing mitochondrial reductase activity.

  • Methodology:

    • Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS). For differentiation, culture in low-serum media with retinoic acid for 5-7 days.

    • Plating: Seed differentiated cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of the test THQ compound for 2-4 hours. Include a vehicle control group.

    • Induction of Injury: Add H₂O₂ to all wells (except the untreated control group) to a final concentration that induces ~50% cell death (e.g., 100-300 µM, determined empirically) and incubate for 24 hours.

    • Viability Assessment (MTT Assay): a. Remove the culture medium. b. Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well and incubate for 3-4 hours at 37°C. c. Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm.

    • Analysis: Express cell viability as a percentage relative to the untreated control cells. A successful neuroprotective compound will show a significant increase in viability compared to the H₂O₂-only treated group.

Protocol 3.1.3: Assessing Mitochondrial Membrane Potential (MMP)

  • Rationale: A high MMP is essential for ATP production and is a key indicator of mitochondrial health.[31] Its collapse is an early event in apoptosis. Fluorescent cationic dyes like JC-1 or TMRE accumulate in healthy mitochondria in a potential-dependent manner.

  • Methodology (using JC-1):

    • Cell Treatment: Culture and treat cells with the THQ compound and the neurotoxic insult (e.g., H₂O₂) as described in Protocol 3.1.2.

    • Dye Loading: Remove the medium and incubate cells with 5 µM JC-1 dye in fresh medium for 20-30 minutes at 37°C.

    • Washing: Gently wash the cells twice with a warm phosphate-buffered saline (PBS).

    • Imaging/Measurement:

      • Fluorescence Microscopy: In healthy cells, JC-1 forms aggregates that fluoresce red (~590 nm emission). In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green (~529 nm emission). Capture images in both channels.

      • Flow Cytometry/Plate Reader: Quantify the red and green fluorescence.

    • Analysis: Calculate the ratio of red to green fluorescence. A neuroprotective compound will preserve a high red/green ratio compared to the toxin-treated control group.

Key In Vivo Models for Efficacy Testing
  • Model 3.2.1: The Rotenone-Induced Model of Parkinson's Disease: Rotenone is a mitochondrial complex I inhibitor that recapitulates key features of Parkinson's disease, including oxidative stress and loss of dopaminergic neurons.[4][5] This model is ideal for testing THQs with strong antioxidant and mitochondrial-protective properties. Endpoints include behavioral tests (e.g., rotarod, cylinder test), immunohistochemical analysis of tyrosine hydroxylase (a marker for dopaminergic neurons), and biochemical assays for oxidative stress markers in brain tissue.[5][32]

  • Model 3.2.2: The Middle Cerebral Artery Occlusion (MCAo) Model of Ischemic Stroke: This model simulates stroke by temporarily blocking blood flow to a specific brain region.[13] It is the gold standard for testing compounds aimed at reducing excitotoxicity and ischemic damage. THQs acting as NMDA receptor antagonists are prime candidates for evaluation in this model. Key endpoints include measuring the infarct volume (dead tissue), neurological deficit scoring, and behavioral outcomes.[13]

Section 4: Structure-Activity Relationships (SAR) and Data Interpretation

The neuroprotective profile of a THQ derivative is dictated by the nature and position of its substituents. Understanding these relationships is crucial for rational drug design.

Table 1: Summary of Key Structure-Activity Relationship (SAR) Findings for Neuroprotective THQs

Target/ActivityKey Structural Features & SAR InsightsRepresentative Reference(s)
NMDA Receptor Antagonism Substitutions at the 5, 6, and 7-positions of the quinoline ring generally increase potency. An NH group at the 8-position appears critical for receptor interaction. A pseudoequatorial 2-carboxylate is also important for binding.[15][16]
Antioxidant Activity A hydroxyl group, particularly at the 6-position, is strongly associated with potent antioxidant and radical scavenging properties.[4][5][8]
Cholinesterase Inhibition N-allyl/propargyl substitutions can confer activity, with a preference for BuChE over AChE. Flexible amino groups at the 4-position can also contribute to activity.[23]
Anticancer Cytotoxicity Increased lipophilicity (higher cLogP) in 2-arylquinoline series correlated with better cytotoxic IC₅₀ values against certain cancer cell lines.[33]

Table 2: Example Quantitative Data for Representative THQ Derivatives

Compound ClassSpecific DerivativeTarget/AssayPotency (IC₅₀ / K_b)Reference
NMDA Antagonist 5,6,7-trichloro-QTO[³H]DCKA BindingIC₅₀ = 7 nM[15]
NMDA Antagonist Racemate 3cIn vivo MCAo modelSignificant neuroprotection[13]
Anticancer Agent Quinoline 13HeLa Cell CytotoxicityIC₅₀ = 8.3 µM[33]
Anticancer Agent Tetrahydroquinoline 18HeLa Cell CytotoxicityIC₅₀ = 13.15 µM[33]
AChE Inhibitor Derivative 19cHuman AChE InhibitionIC₅₀ = 1.20 µM[23]
mTOR Inhibitor Compound 10eA549 Cell CytotoxicityIC₅₀ = 0.033 µM[34]

Note: QTO refers to 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes.

Section 5: Conclusion and Future Directions

Substituted tetrahydroquinolines represent a highly promising and versatile class of compounds for the development of neuroprotective therapeutics. Their demonstrated ability to simultaneously target oxidative stress, excitotoxicity, mitochondrial dysfunction, and neuroinflammation aligns perfectly with the multifactorial nature of neurodegenerative diseases.

The path forward involves several key research thrusts:

  • Design of Multi-Target-Directed Ligands (MTDLs): The future lies in rationally designing single THQ molecules that are optimized to interact with multiple key targets, such as combining NMDA receptor antagonism with potent antioxidant activity.[1]

  • Optimization of Pharmacokinetics: A major challenge for any CNS drug is its ability to efficiently cross the blood-brain barrier (BBB). Future medicinal chemistry efforts must focus on optimizing the lipophilicity and other physicochemical properties of THQs to ensure adequate brain penetration.[25]

  • Exploration of Novel Scaffolds and Substitutions: The full chemical space of the THQ scaffold is far from explored. The synthesis and screening of novel derivatives with diverse substitution patterns will undoubtedly uncover new biological activities and more potent neuroprotective agents.[1]

By leveraging the principles and protocols outlined in this guide, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold, moving closer to developing effective treatments for devastating neurodegenerative disorders.

References

  • Verma, A., Kumar, D., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. [Link]

  • Kryl'skii, E. D., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]

  • Maruyama, W., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. Biological & Pharmaceutical Bulletin. [Link]

  • Abdar, M., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Tsao, Y. T., et al. (2024). Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. STAR Protocols. [Link]

  • Shulga, V. M., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Journal of Clinical Medicine. [Link]

  • Carre, S., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences. [Link]

  • Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]

  • Kryl'skii, E. D., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]

  • Liu, S., et al. (2026). Discovery of tetrahydroisoquinoline derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities. ResearchGate. [Link]

  • Kumar, A., & Singh, A. (2025). Mitochondrial Dysfunction in Neurodegenerative Diseases. MDPI. [Link]

  • Wilde, R. G., et al. (1994). Synthesis and Structure-Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry. [Link]

  • Pisoschi, A. M., et al. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Sang, Z., et al. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Frontiers in Pharmacology. [Link]

  • BMG Labtech. (2023). Mitochondrial dysfunction and neurodegenerative disease. BMG Labtech. [Link]

  • Kim, W. G., et al. (2010). Neurotoxic effects of tetrahydroisoquinolines and underlying mechanisms. SciSpace. [Link]

  • Tsao, Y. T., et al. (2024). Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples. ResearchGate. [Link]

  • Kim, W. G., et al. (2010). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Biomolecules and Therapeutics. [Link]

  • Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research. [Link]

  • Gbadamosi, T. A., & Acco, A. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]

  • Lust, V., et al. (2022). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience. [Link]

  • Khan, F., et al. (2023). Overview of methods that determine mitochondrial function in human disease. Frontiers in Physiology. [Link]

  • Vécsei, L., et al. (2024). Kynurenines, Neuronal Excitotoxicity, and Mitochondrial Oxidative Stress: Role of the Intestinal Flora. MDPI. [Link]

  • Gutiérrez, M., et al. (2015). Synthesis, molecular docking and design. Journal of Chemical and Pharmaceutical Research. [Link]

  • Carling, R. W., et al. (1994). 2-Carboxytetrahydroquinolines. Conformational and Stereochemical Requirements for Antagonism of the Glycine Site on the NMDA Receptor. Journal of Medicinal Chemistry. [Link]

  • Ebadi, M., et al. (2004). Salsolinol, a dopamine-derived tetrahydroisoquinoline, induces cell death by causing oxidative stress in dopaminergic SH-SY5Y cells, and the said effect is attenuated by metallothionein. Brain Research. [Link]

  • InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]

  • Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Disease. [Link]

  • González-Gómez, J. C., et al. (2013). Synthesis of Bistetrahydroquinolines as Potential Anticholinesterasic Agents by Double Diels-Alder Reactions. Molecules. [Link]

  • Pisoschi, A. M., & Pop, A. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]

  • Hroch, L., et al. (2024). Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as Cholinergic Enzyme Inhibitors and Promising Therapeutic Candidates. MDPI. [Link]

  • St'astný, F., et al. (2021). Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. MDPI. [Link]

  • Sharma, K., et al. (2022). Role of mitochondria in brain functions and related disorders. Exploration of Neuroprotective Therapy. [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]

  • de Souza, E. L., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Research International. [Link]

  • Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. ResearchGate. [Link]

  • Kim, H., & Kim, H. (2018). Roles of mitochondria in neuronal development. BMB Reports. [Link]

  • Wang, Y., et al. (2024). Discovery and Optimization of Tetrahydroisoquinoline Derivatives To Enhance Lysosome Biogenesis as Preclinical Candidates for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Odaka, H., et al. (2014). Cabergoline, Dopamine D2 Receptor Agonist, Prevents Neuronal Cell Death under Oxidative Stress via Reducing Excitotoxicity. PLOS ONE. [Link]

  • López-Doménech, G., & Kittler, J. T. (2023). Mitochondrial regulation of local supply of energy in neurons. Current Opinion in Neurobiology. [Link]

  • Bozzi, Y., & Fagiolini, M. (2023). Editorial: In vitro and in vivo models for neurodevelopmental disorders. Frontiers in Molecular Neuroscience. [Link]

Sources

Unlocking the Pharmacological Arsenal: Antimicrobial and Antiviral Potential of the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core represents a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the structural foundation for numerous natural alkaloids and synthetic therapeutics[1]. Historically recognized for its anticancer and antiparasitic properties, recent molecular diversification has unveiled the profound antimicrobial and antiviral capabilities of THQ derivatives[1][2]. This technical whitepaper explores the mechanistic pathways, quantitative efficacy, and self-validating experimental workflows required to evaluate THQ-based compounds as next-generation anti-infective agents.

Structural Basis and Mechanistic Paradigms

The pharmacological versatility of the THQ scaffold stems from its unique three-dimensional conformation, which balances lipophilicity with hydrogen-bonding potential[1]. The saturated nitrogen-containing ring allows for precise stereochemical functionalization, enabling the synthesis of chiral derivatives that selectively bind to complex biological targets[3].

Antimicrobial Mechanism: Membrane-Targeting Amphiphiles

The rise of multi-drug resistant (MDR) bacteria necessitates novel mechanisms of action. Amphiphilic THQ derivatives have been engineered as small-molecule antimicrobial peptidomimetics[4][5]. By appending hydrophobic alkyl chains (e.g., n-nonyl or isoprenyl groups) and cationic guanidine moieties to the THQ core, these compounds achieve potent broad-spectrum activity against both Gram-positive and Gram-negative pathogens[4].

Scientific Causality: The cationic moiety facilitates initial electrostatic attraction to the negatively charged bacterial membrane. Subsequently, the lipophilic THQ core and alkyl chains insert into the lipid bilayer, causing physical disruption and rapid cell lysis[5]. Because this mechanism targets the fundamental structural integrity of the membrane rather than specific enzymatic pathways, it effectively evades traditional resistance mechanisms, such as efflux pump overexpression[4].

Antiviral Mechanism: Dual Host-Virus Targeting

THQ derivatives exhibit antiviral properties through both direct viral inhibition and host-factor immunomodulation[6][7]. For instance, Virantmycin, a natural product containing an asymmetric THQ scaffold, demonstrates potent direct antiviral effects against pathogens such as the Pseudorabies virus (PRV)[3].

Conversely, synthetic sulfonamide-substituted THQ derivatives (e.g., Compound S-9) act on host cellular mechanisms by inhibiting the NLRP3 inflammasome via direct interaction with Protein Kinase R (PKR), an intracellular sensor of viral dsRNA[8]. This immunomodulatory approach suppresses the excessive inflammatory cascade often triggered by viral infections, promoting viral clearance without catastrophic host tissue damage[8].

MOA cluster_0 Antimicrobial Mechanism cluster_1 Antiviral Mechanism THQ 1,2,3,4-Tetrahydroquinoline (THQ) Scaffold Amphiphile Amphiphilic Functionalization (Cationic & Lipophilic) THQ->Amphiphile Host Host-Factor Modulation (e.g., NLRP3/PKR Inhibition) THQ->Host Viral Direct Viral Inhibition (e.g., Virantmycin vs PRV) THQ->Viral Membrane Electrostatic Binding & Membrane Insertion Amphiphile->Membrane Lysis Bacterial Cell Lysis (Evades Efflux Pumps) Membrane->Lysis Clearance Viral Clearance & Inflammation Control Host->Clearance Viral->Clearance

Dual mechanistic pathways of THQ derivatives in antimicrobial and antiviral applications.

Quantitative Efficacy Profiles

The translation of THQ derivatives from synthetic libraries to lead candidates relies on rigorous quantitative profiling. The tables below summarize the in vitro efficacy of selected THQ compounds across different targets.

Table 1: Antimicrobial Activity of Selected THQ Derivatives
CompoundTarget OrganismMIC (µg/mL)Mechanism / Notes
Compound 36 (Amphiphilic THQ)S. aureus ATCC292132.0 - 4.0Membrane-targeting peptidomimetic[5]
Compound 52 (Amphiphilic THQ)P. aeruginosa ATCC90274.0 - 8.0Disrupts lipid bilayer rapidly[5]
Compound 5a (N-formamide THQ)E. coli10.0Synthesized via Imino-Diels-Alder[9]
Compound 4b (Spiro-THQ)S. aureus750.0Weak membrane interaction[10]
Table 2: Antiviral & Immunomodulatory Activity of THQ Derivatives
CompoundViral / Host TargetIC50 / EC50CC50 (Cytotoxicity)Notes
Virantmycin Pseudorabies Virus (PRV)~1.5 µM>100 µMDirect viral inhibition[3]
Compound S-9 NLRP3 Inflammasome (Host)3.41 µM>100 µMMitigates viral-induced inflammation[8]
2,8-bis(CF3)quinoline Zika Virus (ZIKV)~2.0 µM>50 µMInhibits viral replication[6]

Self-Validating Experimental Protocols

To ensure the trustworthiness of pharmacological data, experimental workflows must incorporate orthogonal validation and internal controls.

Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

This protocol determines the lowest concentration of a THQ derivative that prevents visible microbial growth, utilizing a dual-readout system to eliminate false positives.

  • Preparation of Bacterial Inoculum: Standardize the bacterial suspension to exactly 5×105 CFU/mL using a 0.5 McFarland standard.

    • Causality: Maintaining this precise inoculum density prevents the "inoculum effect" (false resistance due to an overwhelming bacterial load) while ensuring sufficient metabolic activity for detection.

  • Serial Dilution in 96-Well Plates: Perform 2-fold serial dilutions of the THQ compound in Mueller-Hinton broth.

    • Causality: Because amphiphilic THQs can aggregate, the final DMSO concentration must be strictly maintained below 1% to prevent solvent-induced membrane toxicity, which would artificially inflate the compound's apparent efficacy.

  • Incubation and Resazurin Addition (Orthogonal Validation): After 18 hours of incubation, measure the optical density (OD600). To self-validate this physical reading, add resazurin dye.

    • Causality: Viable bacteria reduce the blue resazurin to pink resorufin. A well that is clear at OD600 but turns pink indicates bacteriostatic rather than bactericidal activity, ensuring accurate MIC classification and eliminating artifacts from compound precipitation.

Protocol: Antiviral Efficacy & Cytotoxicity (CPE Reduction) Assay

Antiviral screening must decouple true viral inhibition from host cell toxicity.

  • Host Cell Seeding and CC50 Determination: Expose uninfected host cells to the THQ compound to determine the half-maximal cytotoxic concentration (CC50) via an MTT assay[8].

    • Causality: If a compound is toxic to the host machinery, viral replication will naturally stall. Establishing the CC50 ensures that subsequent antiviral readouts are genuine.

  • Viral Infection and Post-Adsorption Treatment: Infect cells at a specific Multiplicity of Infection (MOI). Critically, apply the THQ compound only after a 1-hour viral adsorption phase.

    • Causality: This isolates the compound's mechanism of action to the inhibition of intracellular viral replication or host-factor modulation (e.g., NLRP3 inhibition[8]), rather than merely blocking initial viral attachment.

  • Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 by the IC50.

    • Causality: An SI > 10 self-validates the compound as a viable antiviral lead, proving that the therapeutic window is wide enough for safe administration without host toxicity.

Protocol Syn Compound Synthesis (Povarov Reaction) Screen Primary Screening (MIC / CPE Assays) Syn->Screen Purified Library Tox Cytotoxicity Profiling (CC50 Determination) Screen->Tox Active Hits Lead Hit-to-Lead Optimization Tox->Lead High Selectivity Index (SI)

Step-by-step experimental workflow from THQ synthesis to lead optimization.

Future Perspectives in THQ Drug Development

The structural plasticity of the 1,2,3,4-tetrahydroquinoline scaffold positions it as a cornerstone for future anti-infective drug discovery[1]. The advent of targeted protein degradation (TPD) offers a novel frontier; engineering THQ-based PROTACs (Proteolysis Targeting Chimeras) could allow for the event-driven degradation of viral proteins, overcoming the limitations of traditional occupancy-driven inhibitors[7]. As synthetic methodologies like the Povarov reaction and asymmetric hydrogenation continue to evolve[3], the rapid generation of highly specific, chiral THQ libraries will accelerate the discovery of next-generation antimicrobials and antivirals.

References

  • 1,2,3,4-Tetrahydroquinoline: A Versatile Nucleus in the New Millennium Research & Reviews: A Journal of Drug Design & Discovery URL:[Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinoline amphiphiles as membrane-targeting antimicrobials against pathogenic bacteria and fungi European Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Identification and Validation of PKR as a Direct Target for the Novel Sulfonamide-Substituted Tetrahydroquinoline Nonselective Inhibitor of the NLRP3 Inflammasome Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents PMC - NIH URL:[Link]

  • KR101567940B1 - Novel (tetrahydroquinolin-4-yl)
  • Targeted Protein Degradation as an Antiviral Approach PMC - NIH URL: [Link]

  • A MILD CATALYZED IMINO-DIELS ALDER REACTION. SYNTHESIS OF N-(2-(o-TOLYL)-1,2,3,4-TETRAHYDROQUINOLINE-4-YL)FORMAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS Associação Brasileira de Química URL: [Link]

  • Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives PMC - NIH URL:[Link]

Sources

In-Depth Technical Guide: The 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (5,7-dichloro-THIQ) is a highly specialized, rigid heterocyclic scaffold that has become a cornerstone in modern medicinal chemistry. Its unique structural topology—characterized by a saturated piperidine ring fused to a dichloro-substituted benzene ring—confers precise steric and electronic properties. This scaffold is most notably recognized as the critical core intermediate in the synthesis of Lifitegrast (Xiidra), a potent Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist used to treat keratoconjunctivitis sicca (dry eye syndrome)[1].

This whitepaper provides an authoritative analysis of the physicochemical properties, chemical reactivity, and self-validating synthetic workflows associated with 5,7-dichloro-THIQ and its functionalized derivatives, tailored for drug development professionals.

Physicochemical Profiling

The physical and chemical properties of 5,7-dichloro-THIQ dictate its behavior in both synthetic workflows and biological environments. The base compound exhibits moderate lipophilicity, which is essential for cellular permeability, while the dichloro substitution prevents rapid metabolic degradation (such as unwanted oxidation) at the aromatic ring[2].

To facilitate downstream coupling reactions, the secondary amine is typically protected (e.g., via a tert-butoxycarbonyl group), and the 6-position is carboxylated to yield 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid [3].

Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride SaltBoc-Protected 6-Carboxylic Acid
CAS Number 89315-56-0[4]73075-47-5[5]851784-82-2[3]
Molecular Formula C₉H₉Cl₂N[4]C₉H₁₀Cl₃N[5]C₁₅H₁₇Cl₂NO₄[6]
Molecular Weight 202.08 g/mol [2]238.54 g/mol [5]346.20 g/mol [6]
Density N/AN/A1.37 g/cm³[3]
Boiling Point N/AN/A468.5 °C (at 760 mmHg)[3]
Lipophilicity (XLogP3) 2.6[2]N/AN/A
Polar Surface Area 12.0 Ų[2]N/AN/A
Storage Conditions Room Temp-20°C, sealed, dry[5]2-8°C, sealed[7]

Chemical Synthesis and Functionalization Workflows

The transformation of the raw 5,7-dichloro-THIQ scaffold into its 6-carboxylic acid derivative is a highly sensitive process requiring strict control over reaction conditions. The workflow relies on directed ortho-lithiation, a technique that leverages the steric and electronic directing effects of the adjacent chlorine atoms.

SynthesisWorkflow A 5,7-dichloro-THIQ (Free Base) B N-Protection (Boc2O, Base) A->B C N-Boc Intermediate B->C D Directed Lithiation (n-BuLi, TMEDA, -70°C) C->D E Carboxylation (CO2 Quench) D->E F Boc-5,7-dichloro-THIQ- 6-carboxylic acid E->F

Fig 1: Step-by-step synthetic workflow for the carboxylation of 5,7-dichloro-THIQ.

Protocol: Synthesis of 2-Boc-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Expertise & Causality: The lithiation of the aromatic ring must occur strictly at the 6-position. By utilizing N,N,N',N'‑tetramethylethylenediamine (TMEDA) in conjunction with n-butyllithium (n-BuLi), the hexameric aggregates of n-BuLi are broken down into highly reactive monomers[8]. The low temperature (-70°C) is non-negotiable; it prevents the formation of benzyne intermediates and suppresses nucleophilic attack on the Boc protecting group.

Step 1: N-Boc Protection

  • Suspend 5,7-dichloro-THIQ hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA, 2.5 eq) dropwise at 0°C to liberate the free base.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4 hours.

  • Wash with 1M HCl, extract the organic layer, dry over Na₂SO₄, and concentrate to yield the N-Boc intermediate.

  • Self-Validating Mechanism (IPC 1): Analyze via Reverse-Phase HPLC (RP-HPLC). The reaction is deemed complete when the starting material peak (< 1% Area) disappears. FTIR validation must show the absence of the N-H stretch (~3300 cm⁻¹) and the appearance of a strong carbamate C=O stretch (~1690 cm⁻¹).

Step 2: Directed Lithiation and Carboxylation

  • Dissolve the N-Boc intermediate in anhydrous tetrahydrofuran (THF) under a strict nitrogen atmosphere.

  • Add TMEDA (1.5 eq) and cool the reactor to -70°C[8].

  • Dropwise, add n-BuLi (1.5 to 2.0 eq, 2.5 M in hexanes) while maintaining the internal temperature below -65°C[8]. Stir for 1 hour.

  • Self-Validating Mechanism (IPC 2): D₂O Quench Test. Withdraw a 0.5 mL aliquot and quench into D₂O. Extract with ethyl acetate and analyze via GC-MS or ¹H-NMR. The protocol may only proceed if >98% deuterium incorporation is observed at the 6-position, validating complete metalation.

  • Bubble anhydrous CO₂ gas through the solution for 2 hours, maintaining -70°C[8].

  • Slowly warm to 0°C, quench with 1M HCl to pH 2-3, and extract with ethyl acetate.

  • Recrystallize from a suitable solvent to yield the final 6-carboxylic acid derivative.

Application in Drug Development: The Lifitegrast Paradigm

The 5,7-dichloro-THIQ-6-carboxylic acid intermediate is subsequently coupled with benzofuran-6-carboxylic acid and a 3-(methylsulfonyl)-L-phenylalanine derivative to synthesize Lifitegrast (CAS 1025967-78-5)[9],[1].

Structure-Activity Relationship (SAR) and Mechanism

Lifitegrast functions by binding to the I-domain of LFA-1 (Integrin αLβ2) on T-cells, sterically blocking its interaction with Intercellular Adhesion Molecule 1 (ICAM-1)[1],[10].

Mechanistic Causality: The 5,7-dichloro-THIQ scaffold is not merely a structural linker; it is an active pharmacophore. The dichloro substitution provides the exact steric bulk and lipophilicity required to anchor the molecule deep within a hydrophobic pocket of the LFA-1 I-domain. Furthermore, the isoquinoline core engages in vital π–π stacking interactions with surrounding aromatic amino acid residues, which is why attempts to replace this specific scaffold often result in a significant drop in antagonistic potency[10].

Mechanism LFA1 LFA-1 (Integrin αLβ2) on T-Cell Surface ICAM1 ICAM-1 on Endothelial Surface LFA1->ICAM1 Binds Inflam T-Cell Activation & Inflammation ICAM1->Inflam Triggers Cascade Drug Lifitegrast (5,7-dichloro-THIQ core) Block Steric Hindrance & Binding Inhibition Drug->Block MOA Block->LFA1 Antagonizes

Fig 2: Mechanism of action of Lifitegrast inhibiting the LFA-1/ICAM-1 signaling pathway.

Analytical Characterization and Safety Protocols

Analytical Standards

For routine quality control and in-process monitoring, RP-HPLC is the gold standard. Detection is optimally performed at a wavelength of 220 nm . The purity of the 5,7-dichloro-THIQ derivatives must typically exceed >99.0% for pharmaceutical applications, as trace impurities (such as unreacted benzylic halides or des-chloro analogs) can severely impact the downstream amidation steps[9].

Handling and Safety
  • Toxicity & Hazards: The compound and its derivatives are classified as laboratory chemicals that may cause skin irritation, serious eye irritation, and respiratory irritation[11],[6].

  • PPE Requirements: Handling requires standard chemical safety gear, including nitrile gloves, safety goggles, and operation within a certified fume hood to avoid dust and aerosol inhalation[12].

  • Storage: To prevent degradation, the hydrochloride salt should be stored at -20°C, sealed, and away from moisture[5]. The Boc-protected carboxylic acid derivative is stable when refrigerated at 2-8°C[7].

References

  • PubChem (NIH): 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline | C9H9Cl2N | CID 12595073. Available at:[Link]

  • PubChem (NIH): Lifitegrast | C29H24Cl2N2O7S | CID 11965427. Available at: [Link]

  • Google Patents:CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • Home Sunshine Pharma: 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid CAS 851784-82-2. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS): Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease. Available at:[Link]

Sources

Methodological & Application

5,7-Dichloro-1,2,3,4-tetrahydroquinoline synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis and Validation of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Introduction & Strategic Overview

5,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS 73253-30-2) is a highly valued synthetic intermediate in medicinal chemistry, frequently utilized in the development of NMDA receptor glycine site antagonists and other neuroactive therapeutics[1][2]. The primary synthetic challenge in accessing this scaffold lies in the selective reduction of the nitrogen-containing heteroaromatic ring without compromising the structural integrity of the aryl-chloride bonds. This application note details a field-proven, highly selective hydride reduction protocol designed to maximize yield and purity while preventing undesired hydrodehalogenation.

Mechanistic Rationale: The Causality of Reagent Selection

A critical vulnerability in the synthesis of halogenated tetrahydroquinolines is the susceptibility of the C−Cl bonds to hydrogenolysis. Standard catalytic hydrogenation (e.g., H2​ over Pd/C ) frequently leads to the undesired cleavage of the aryl chlorides, yielding the fully dehalogenated 1,2,3,4-tetrahydroquinoline[3].

To circumvent this, a selective ionic reduction strategy is employed[4]. Sodium cyanoborohydride ( NaCNBH3​ ) in a mildly acidic medium (glacial acetic acid) selectively reduces the pyridine ring of the quinoline core while entirely preserving the halogen substituents.

  • Protonation: The acetic acid protonates the quinoline nitrogen, disrupting the aromaticity and generating a highly electrophilic iminium species.

  • Hydride Transfer: NaCNBH3​ , which is remarkably stable under mildly acidic conditions, delivers a hydride to the C-2 position.

  • Second Reduction: A subsequent protonation of the resulting enamine intermediate and a second hydride transfer yield the fully reduced 1,2,3,4-tetrahydroquinoline.

Experimental Workflow Visualization

G SM 5,7-Dichloroquinoline (1.0 eq) Mix Stir at RT (15 min) SM->Mix Solvent Glacial Acetic Acid (Solvent & Proton Source) Solvent->Mix Reagent NaCNBH3 (3.0 eq) Added portionwise (0 °C) Mix->Reagent React Stir at RT (12-16 h) Reagent->React Quench Quench with H2O Neutralize with NaOH (pH 8-9) React->Quench Extract Extract with EtOAc Wash with Brine, Dry (Na2SO4) Quench->Extract Purify Flash Chromatography (Hexane/EtOAc) Extract->Purify Product 5,7-Dichloro-1,2,3,4- tetrahydroquinoline Purify->Product QC LC-MS & NMR Validation Product->QC

Figure 1: Experimental workflow for the selective reduction of 5,7-dichloroquinoline.

Step-by-Step Experimental Protocol

Safety Precaution: NaCNBH3​ is highly toxic and can release hydrogen cyanide (HCN) gas upon contact with strong acids. This entire procedure MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Reaction Setup & Protonation

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5,7-dichloroquinoline (1.98 g, 10.0 mmol, 1.0 equiv).

  • Suspend the starting material in glacial acetic acid (50 mL, 0.2 M).

  • Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and generation of the protonated quinolinium intermediate.

Step 2: Hydride Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add sodium cyanoborohydride ( NaCNBH3​ ) (1.88 g, 30.0 mmol, 3.0 equiv) in small portions over 20 minutes[4].

  • Causality: Portionwise addition at 0 °C strictly controls the exothermic nature of the hydride transfer and minimizes the rapid evolution of hydrogen gas, preventing reaction runaway and ensuring a safe operational environment.

Step 3: Reduction

  • Remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

  • Stir the mixture under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.

  • Monitor the reaction progress via TLC (Hexane:EtOAc 4:1, UV visualization). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a more polar product spot ( Rf​≈0.3 ).

Step 4: Quenching and Neutralization

  • Once the starting material is fully consumed, cool the flask back to 0 °C.

  • Carefully quench the excess hydride by the dropwise addition of distilled water (20 mL).

  • Neutralize the mixture by slowly adding a pre-cooled aqueous solution of NaOH (50% w/w) until the pH reaches 8–9[4].

  • Causality: Neutralization is a critical phase. In acidic media, the tetrahydroquinoline product exists as a water-soluble ammonium salt. Adjusting the pH to 8-9 deprotonates the amine, allowing the free base to partition into the organic phase during extraction.

Step 5: Extraction and Workup

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute with a gradient of Hexane/Ethyl Acetate (9:1 to 4:1).

  • Pool the product-containing fractions and evaporate the solvent to afford 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Quantitative Data & Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical benchmarks serve as a self-validating quality control system[2].

Analytical ParameterExpected Value / SpecificationAnalytical Method
Yield 75% – 85% (1.51 g – 1.71 g)Gravimetric Analysis
Physical Appearance Off-white to pale yellow solidVisual Inspection
Purity 98.0%HPLC (UV detection at 254 nm)
Mass Spectrometry m/z 202.0 [M+H]+ , 204.0 (isotope)LC-MS (ESI+)
1 H NMR (CDCl 3​ , 400 MHz) δ 6.72 (d, J=2.1 Hz, 1H, Ar-H6), 6.55 (d, J=2.1 Hz, 1H, Ar-H8), 3.95 (br s, 1H, NH), 3.32 (t, J=5.5 Hz, 2H, C2-H), 2.75 (t, J=6.5 Hz, 2H, C4-H), 1.92 (m, 2H, C3-H) 1 H NMR Spectroscopy
  • Causality of NMR Signals: The presence of two meta-coupled doublets ( J≈2.1 Hz) in the aromatic region confirms the preservation of the 5,7-dichloro substitution pattern (no dehalogenation occurred). The emergence of high-field aliphatic multiplets ( δ 1.92 - 3.32) confirms the successful reduction of the heteroaromatic ring.

References

  • Title: Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in the Chemistry of Tetrahydroquinolines Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Palladium catalyzed C–H functionalization of amine derivatives and its application in total synthesis Source: Universiteit van Amsterdam (UvA-DARE) URL: [Link]

Sources

Advanced Application Note: Multi-Step Synthesis of Disubstituted Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

Tetrahydroquinolines (THQs) are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, antibacterial, and antitumoral agents[1]. While monosubstituted THQs are readily accessible, the synthesis of heavily functionalized derivatives—specifically 2,4- and 2,2-disubstituted THQs—requires precise stereochemical and regiochemical control[2].

This application note details two orthogonal, field-proven methodologies for accessing disubstituted THQs:

  • The Multi-Step Povarov Reaction : For the synthesis of 2,4-disubstituted THQs via a Lewis acid-catalyzed [4+2] aza-Diels-Alder cycloaddition[3].

  • Directed Lithiation and Electrophilic Quench : For the synthesis of 2,2-disubstituted THQs via the kinetic resolution of N-Boc-protected precursors[4].

Mechanistic Principles & Causality

The Lewis Acid-Catalyzed Povarov Sequence

The Povarov reaction is a powerful inverse-electron-demand [4+2] cycloaddition. While multicomponent variants exist, a multi-step approach (pre-forming the imine) offers superior kinetic control and higher yields for sensitive substrates[3].

  • Causality of Activation : The addition of a Lewis acid (e.g., AlCl₃, InCl₃, or CeCl₃·7H₂O) coordinates to the lone pair of the imine nitrogen. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the diene system, facilitating rapid cycloaddition with an electron-rich dienophile (e.g., vinyl ethers or 2,3-dihydropyran)[3].

  • Domino Variations : Alternatively, Brønsted acids like p-toluenesulfonic acid (p-TsOH) can catalyze a domino sequence where an arylamine and methyl propiolate form a β-enamino ester in situ, which then reacts with an aromatic aldehyde to yield the cyclized product[5].

Directed Lithiation of N-Boc-Tetrahydroquinolines

Accessing 2,2-disubstituted THQs from achiral starting materials is notoriously difficult. The directed lithiation strategy solves this by utilizing an N-tert-butoxycarbonyl (N-Boc) directing group[1].

  • Causality of Regioselectivity : Treatment of N-Boc-2-aryltetrahydroquinolines with n-butyllithium (n-BuLi) at –78 °C results in exclusive deprotonation at the C2 position. The Boc group acts as a complexation anchor for the lithium ion, stabilizing the organolithium intermediate[4].

  • Kinetic Resolution : The inclusion of the chiral ligand (–)-sparteine creates an asymmetric environment, allowing for the enantioselective kinetic resolution of the racemic starting material. The subsequent electrophilic quench proceeds with strict retention of configuration[1].

Synthetic Workflows

SyntheticWorkflow Target Disubstituted Tetrahydroquinolines S1 Strategy 1: Povarov [4+2] Cycloaddition Target->S1 S2 Strategy 2: Lithiation & Quench Target->S2 S1_4 2,4-Disubstituted THQ S1->S1_4 S1_1 Aniline + Aldehyde S1_2 Aldimine Intermediate S1_1->S1_2 Condensation S1_2->S1_4 Cycloaddition S1_3 Lewis Acid (e.g., CeCl3) + Alkene S1_3->S1_4 Activation S2_5 2,2-Disubstituted THQ S2->S2_5 S2_1 N-Boc-2-aryl-THQ S2_2 Organolithium Intermediate S2_1->S2_2 Lithiation S2_2->S2_5 Quench S2_3 n-BuLi + Sparteine (-78°C) S2_3->S2_2 Directs S2_4 Electrophile (E+) S2_4->S2_5 Substitution

Synthetic workflows for 2,4- and 2,2-disubstituted tetrahydroquinolines.

Experimental Protocols

Protocol A: Multi-Step Synthesis of 2,4-Disubstituted THQs (Povarov Reaction)

This protocol utilizes a stepwise approach to maximize yield and minimize side-reactions inherent to multicomponent mixtures[3].

Step 1: Imine Formation

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve aniline (1.0 equiv, 1.25 mmol) and the benzaldehyde derivative (1.0 equiv, 1.25 mmol) in anhydrous diethyl ether or acetonitrile (3.0 mL)[3].

  • Add anhydrous MgSO₄ (200 mg) to the mixture.

    • Causality: MgSO₄ acts as a desiccant, driving the condensation equilibrium forward by scavenging the water byproduct, thus preventing imine hydrolysis.

  • Self-Validating IPC (In-Process Control) : Stir at room temperature and monitor via TLC (Hexane/EtOAc 8:2). Proceed only when the aniline spot is completely consumed.

Step 2: [4+2] Cycloaddition 4. Filter the mixture under N₂ to remove MgSO₄. 5. Cool the filtrate to 0 °C and add the Lewis acid catalyst (e.g., AlCl₃ or CeCl₃·7H₂O, 10–20 mol%)[3]. 6. Slowly add the electron-rich alkene (e.g., ethyl vinyl ether or 2,3-dihydropyran, 1.5 equiv) dropwise. 7. Self-Validating IPC : The reaction mixture typically undergoes a distinct color change (often deepening to dark yellow/orange) upon formation of the intermediate complex. Monitor by TLC until the imine is consumed. 8. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Synthesis of 2,2-Disubstituted THQs via Lithiation

This protocol leverages low-temperature organolithium chemistry for precise C2-substitution[4].

Step 1: Pre-Cooling and Complexation

  • In a flame-dried Schlenk flask under argon, dissolve N-Boc-2-aryltetrahydroquinoline (1.0 equiv, 0.5 mmol) and (–)-sparteine (1.2 equiv) in anhydrous THF (5.0 mL)[1].

  • Cool the reaction vessel to strictly –78 °C using a dry ice/acetone bath.

    • Causality: Maintaining –78 °C is critical. At higher temperatures (e.g., > –40 °C), the Boc group undergoes a rapid carbonyl N-to-C rearrangement, destroying the starting material and generating unwanted secondary amine byproducts[4].

Step 2: Lithiation 3. Add n-BuLi (1.6 M in hexanes, 1.2 equiv) dropwise over 10 minutes. 4. Self-Validating IPC : Utilize in situ ReactIR spectroscopy. The successful formation of the organolithium intermediate is confirmed by a rapid shift in the Boc carbonyl stretching frequency. Stir for 30 minutes at –78 °C[4].

Step 3: Electrophilic Quench 5. Add the desired electrophile (e.g., methyl cyanoformate or an alkyl halide, 1.5 equiv) neat, dropwise down the side of the flask[1]. 6. Stir for 1 hour at –78 °C, then allow the mixture to slowly warm to room temperature. 7. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via chromatography to yield the highly enantioenriched 2,2-disubstituted THQ[4].

Quantitative Data Summary

The following table summarizes the expected yields and conditions based on the chosen synthetic pathway and catalyst system.

Synthetic StrategyTarget SubstitutionCatalyst / ReagentReaction ConditionsTypical Yield (%)Ref.
Multi-Step Povarov 2,4-disubstitutedAlCl₃ (10 mol%)Et₂O, RT, 2–4 h75–92%[3]
Multi-Step Povarov Polycyclic THQsCeCl₃·7H₂O (30 mol%)CH₃CN, -10 °C to RT65–85%[3]
Domino Povarov 2,4-disubstitutedp-TsOH (25 mol%)EtOH, RT, 48 h50–70%[5]
Lithiation / Quench 2,2-disubstitutedn-BuLi / (–)-SparteineTHF, -78 °C, 1.5 h75–95%[4]

References

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Scientiae Radices, 2023. [Link]

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Chemical Science, 2013.[Link]

  • Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench (PMC Archive). National Institutes of Health, 2013.[Link]

  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 2012.[Link]

  • Synthesis of tetrahydroquinolines. Organic Chemistry Portal.[Link]

Sources

Application Note: Design and Synthesis of a 5,7-Dichloro-1,2,3,4-Tetrahydroquinoline Analog Library for NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) structural motif is a highly privileged chemotype in modern medicinal chemistry, serving as the core scaffold for numerous cardiovascular, anti-cancer, and neurological agents[1]. Specifically, the 5,7-dichloro-1,2,3,4-tetrahydroquinoline derivative has emerged as a highly potent antagonist for the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor[2].

This application note details a robust, self-validating synthetic workflow for generating a combinatorial library of 5,7-dichloro-THQ analogs. By utilizing a stereoselective multicomponent Povarov reaction followed by chemoselective deprotection, drug development professionals can rapidly synthesize diverse libraries to explore structure-activity relationships (SAR) without compromising the critical di-halogenated pharmacophore.

Mechanistic Rationale & Target Biology

Overactivation of NMDA receptors leads to excessive calcium influx and subsequent excitotoxicity, a primary driver in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[1]. While direct channel blockers often present severe psychotomimetic side effects, modulating the receptor via the GluN1 glycine co-agonist site offers a safer therapeutic window.

The 5,7-dichloro substitution pattern is not arbitrary. Mechanistic SAR studies demonstrate that electron-withdrawing chlorine atoms at the 5- and 7-positions drastically enhance binding affinity[3]. These halogens project into highly specific hydrophobic pockets within the GluN1 subunit, displacing water molecules and anchoring the antagonist via halogen bonding.

NMDA_Signaling Glutamate Glutamate (Primary Agonist) NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds GluN2 Glycine Glycine (Co-Agonist) Glycine->NMDAR Binds GluN1 Ca_Influx Calcium Influx (Ca2+) NMDAR->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity & Neuropathology Ca_Influx->Excitotoxicity Overactivation THQ 5,7-diCl-THQ Library Analogs THQ->NMDAR Competitive Inhibition at Glycine Site

Figure 1: Mechanism of NMDAR modulation by 5,7-dichloro-THQ analogs via the GluN1 glycine site.

Library Design & Synthetic Strategy

To systematically explore the SAR of this chemotype, we designed a divergent parallel synthesis strategy. The core scaffold—trans-4-amino-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid—provides two primary vectors for late-stage diversification: the C-2 carboxylic acid and the C-4 amine[2].

The core is constructed via a one-pot, three-component aza-Diels-Alder (Povarov) reaction[4]. By reacting 3,5-dichloroaniline with methyl glyoxylate and an electron-rich dienophile (benzyl vinylcarbamate), the functionalized THQ ring is established with high trans-stereoselectivity[2].

Synthetic_Workflow Aniline 3,5-Dichloroaniline + Methyl Glyoxylate Imine Schiff Base Intermediate (In Situ) Aniline->Imine Na2SO4, DCM, RT Cycloaddition Aza-Diels-Alder (+ Benzyl Vinylcarbamate) Imine->Cycloaddition [4+2] Cycloaddition Core Core Scaffold: 5,7-diCl-THQ Cycloaddition->Core Stereoselective Deprotect TMS-I Mediated Cbz Deprotection Core->Deprotect Avoid Dehalogenation Divergence Parallel Diversification (Isocyanates/Acyl Chlorides) Deprotect->Divergence C-4 Amine Free Library Purified 5,7-diCl-THQ Compound Library Divergence->Library High-Throughput Synthesis

Figure 2: Divergent synthetic workflow for the 5,7-diCl-THQ library via a Povarov reaction.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of the Core Scaffold

Causality & Expert Insight: The critical challenge in this multicomponent reaction is preventing the premature hydrolysis of the transient imine intermediate. We utilize anhydrous sodium sulfate ( Na2​SO4​ ) as an in-situ desiccant to drive Schiff base formation. Furthermore, the reaction must be maintained under an argon atmosphere to prevent the oxidation of the electron-rich dienophile[2].

  • Imine Formation: Suspend 3,5-dichloroaniline (44.1 g, 0.27 mol) and anhydrous Na2​SO4​ (44.0 g, 0.31 mol) in 1.0 L of dry dichloromethane (DCM) at ambient temperature. Rapidly add methyl glyoxylate (27.3 g, 0.31 mol).

  • In-Process Control: Stir for 30 minutes. Analyze an aliquot via TLC (Hexanes/EtOAc 8:2); complete consumption of the aniline validates quantitative Schiff base formation.

  • Filtration: Filter the suspension under argon to remove the hydrated Na2​SO4​ .

  • Cycloaddition: Cool the filtrate to 10 °C. Add benzyl vinylcarbamate (55.0 g, 0.31 mol) dropwise under argon[2].

  • Isolation: Stir for 12 hours. Evaporate the solvent and purify via silica gel column chromatography (DCM/Ethyl Acetate 9:1) to isolate trans-4-benzyloxycarbonylamino-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid methyl ester (Yield: ~60%)[2].

Protocol B: Chemoselective C-4 Deprotection

Causality & Expert Insight: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) to remove the Cbz protecting group is strictly contraindicated . Palladium-catalyzed hydrogenation will rapidly dehalogenate the 5,7-dichloro aromatic ring, destroying the pharmacophore. Instead, we employ iodotrimethylsilane (TMS-I), which cleaves the carbamate orthogonally without affecting the aryl chlorides[2].

  • Activation: Dissolve the protected core (10 mmol) in 150 mL dry DCM and cool to 0 °C under an argon atmosphere.

  • Cleavage: Slowly add iodotrimethylsilane (2.2 g, 11 mmol). The solution will become visibly cloudy, validating the formation of the silyl carbamate intermediate[2].

  • Propagation: Remove the ice bath and stir for 4 hours at ambient temperature.

  • Quenching: Add 10 mL methanol to quench the reaction, stirring for 15 minutes until the solution clears. Evaporate in vacuo to yield the free amine hydrochloride salt[2].

Protocol C: Parallel Diversification (Library Generation)

React the C-4 free amine with a diverse panel of isocyanates (to form ureas) or acid chlorides (to form amides). This is executed in a 96-well format utilizing N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base in DMF, followed by automated preparative HPLC purification.

Quantitative Data: SAR of Halogenated THQ Analogs

To validate the necessity of the 5,7-dichloro motif, we compare the binding affinities of various halogenated 1,2,3,4-tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs) at the NMDA receptor glycine site[3]. The data clearly demonstrates the causal relationship between the 5,7-dichloro substitution and target affinity.

CompoundSubstitution PatternRelative Potency (vs 5,6-dichloro)NMDA Glycine Site Affinity Note
QTO-11f 5,6-DichloroBaselineModerate Affinity
QTO-11b 7-ChloroHigher than 5,6-dichloroHigh Affinity
QTO-11g 5,7-Dichloro Considerably more potent Very High Affinity
QTO-11i 5,6,7-TrichloroMaximum potency in seriesIC50 = 7 nM
10i (Precursor) 5,6,7-Trichloro-diol1000-fold less potent than 11iIC50 = ~9,000 nM

Table 1: SAR data adapted from structure-activity relationship studies on NMDA receptor antagonists[3]. The 5,7-dichloro substitution (QTO-11g) provides a massive leap in potency compared to mono-substituted or 5,6-substituted analogs, justifying its selection as the library core.

Analytical Validation & Quality Control

To ensure the integrity of the self-validating system, all library members must pass the following QC criteria before biological screening:

  • Isotopic Signature (LC-MS): Purity must be >95% by LC-MS (UV 254 nm). Crucially, the mass spectrum of the molecular ion [M+H]+ must display the characteristic 9:6:1 isotopic ratio indicative of a compound containing two chlorine atoms. Failure to observe this pattern indicates unintended dehalogenation during synthesis.

  • Stereochemical Purity (NMR): 1H NMR (DMSO- d6​ ) must be used to confirm the trans relationship between the C-2 and C-4 protons. The coupling constants ( J -values) of the aliphatic ring protons will definitively distinguish the trans-isomer from the cis-isomer[2].

References

  • Uni-Mainz.de. Synthesis of the radioligand trans-5,7-dichloro-4-(3-{4-[4-(2-[18F]fluoroethyl)-piperazin-1-yl]-phenyl}-ureido)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid. Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications. Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Available at: [Link]

  • SciELO. Natural product-like combinatorial libraries. Available at: [Link]

  • Google Patents.Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist (EP0971896A1).
  • AJRConline. 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at:[Link]

  • Justia Patents. Process for the preparation of lifitegrast. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently encountered issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Core Synthetic Strategy: Catalytic Hydrogenation

The most direct and atom-economical route to 5,7-dichloro-1,2,3,4-tetrahydroquinoline is the catalytic hydrogenation of the corresponding 5,7-dichloroquinoline precursor.[1] This method involves the reduction of the pyridine ring within the quinoline system, typically using hydrogen gas or a transfer hydrogenation reagent in the presence of a metal catalyst.[1][2]

The primary challenge in this synthesis is achieving selective reduction of the N-heterocyclic ring without affecting the chlorine substituents on the carbocyclic ring (hydrogenolysis or dehalogenation). Careful selection of the catalyst, solvent, and reaction conditions is paramount to prevent the formation of undesired dehalogenated or over-reduced byproducts.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to specific issues you may encounter during the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Issue 1: Consistently Low Yield of the Final Product

Question: My catalytic hydrogenation of 5,7-dichloroquinoline is resulting in a low yield. What are the most likely causes and how can I systematically troubleshoot this?

Answer: Low yields in the hydrogenation of halogenated quinolines are often traced back to three primary factors: catalyst activity, reaction conditions, and substrate purity.

  • Causality: The catalyst's surface can be poisoned by impurities in the starting material or solvent, reducing its efficacy.[4] Additionally, suboptimal hydrogen pressure or temperature can lead to an incomplete reaction. A significant competing side reaction is dehalogenation, where the C-Cl bonds are cleaved, leading to a mixture of products and reducing the yield of the desired compound.[2]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 5,7-dichloroquinoline starting material is free from sulfur-containing compounds or other common catalyst poisons. Recrystallization or column chromatography of the starting material may be necessary.

  • Optimize Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common choice, but it can sometimes promote dehalogenation.[2][3] Consider screening alternative catalysts known for milder activity, such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or Raney Nickel. Catalyst loading is also critical; start with 5-10 wt% and adjust as needed.[4]

  • Control Reaction Temperature and Pressure: Begin with mild conditions (e.g., room temperature, 1-5 atm H₂ pressure).[4] Elevated temperatures can increase the rate of dehalogenation.[4] Monitor the reaction progress closely by TLC or LC-MS; if the reaction is sluggish, incrementally increase pressure before increasing temperature.

  • Solvent Selection: The choice of solvent can influence both solubility and catalyst activity. Ethanol, methanol, or acetic acid are common choices.[1] Acetic acid can sometimes help suppress dehalogenation by keeping the catalyst surface protonated.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_purity Verify Purity of 5,7-dichloroquinoline start->check_purity incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn If pure purify_sm Purify Starting Material check_purity->purify_sm If impure side_products Significant Side Products? incomplete_rxn->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Time) incomplete_rxn->optimize_conditions Yes analyze_byproducts Analyze Byproducts (LC-MS, NMR) side_products->analyze_byproducts Yes success Yield Improved optimize_conditions->success screen_catalysts Screen Catalysts (e.g., PtO₂, Raney Ni) screen_catalysts->success purify_sm->incomplete_rxn dehalogenation Dehalogenation Confirmed analyze_byproducts->dehalogenation over_reduction Over-reduction Confirmed analyze_byproducts->over_reduction milder_conditions Use Milder Conditions (Lower Temp/Pressure) dehalogenation->milder_conditions over_reduction->milder_conditions milder_conditions->screen_catalysts change_catalyst Switch to Less Active Catalyst (e.g., Rhodium, Iridium)

Caption: Troubleshooting flowchart for low yields.

Issue 2: Formation of Dehalogenated Byproducts

Question: My reaction produces significant amounts of mono- and non-chlorinated tetrahydroquinolines. How can I suppress this dehalogenation?

Answer: Dehalogenation (hydrogenolysis) is a common side reaction when hydrogenating aromatic halides, especially with active catalysts like Palladium.[2]

  • Causality: The mechanism involves oxidative addition of the aryl-halide bond to the metal surface of the catalyst, followed by hydrogenolysis. This process is often more facile with more active catalysts and at higher temperatures.

Mitigation Strategies:

  • Catalyst Choice: This is the most critical factor. While Pd/C is efficient for hydrogenation, it is also highly active for hydrogenolysis. Consider these alternatives:

    • Platinum-based catalysts (e.g., PtO₂): Often show lower propensity for dehalogenation compared to palladium.

    • Rhodium-on-carbon (Rh/C): Can be effective for selective heterocyclic ring reduction.

    • Doped Catalysts: Adding a basic modifier like triethylamine (Et₃N) or magnesium oxide (MgO) to the reaction can selectively poison the catalyst sites responsible for hydrogenolysis without significantly inhibiting hydrogenation.

  • Solvent and Additives:

    • Acidic Media: Using acetic acid as a solvent can sometimes suppress dehalogenation.

    • Base Addition: As mentioned, adding a stoichiometric or sub-stoichiometric amount of a non-nucleophilic base can passivate the catalyst surface.

Table 1: Catalyst Performance Comparison for Halogenated Aromatics
CatalystTypeTypical Yield (%)Key Advantages & Considerations
Pd/C Metal-BasedVariableHigh activity, but high risk of dehalogenation.[3][4]
PtO₂ Metal-BasedGood to ExcellentLower tendency for dehalogenation than Pd/C.[5]
Raney Ni Metal-BasedModerate to HighCost-effective; activity can be variable.[3]
[Ir(cod)Cl]₂ / Ligand Metal-BasedGood to ExcellentEffective for asymmetric synthesis, often milder conditions.[5]
Rh/C Metal-BasedGood to ExcellentGood selectivity for heterocycle reduction with less dehalogenation.
Issue 3: Over-reduction to Decahydroquinoline

Question: Besides my desired product, I am isolating the fully saturated 5,7-dichlorodecahydroquinoline. How can I improve selectivity for the tetrahydro- product?

Answer: Over-reduction occurs when the hydrogenation continues to reduce the benzene portion of the quinoline ring system.

  • Causality: This is typically a result of reaction conditions that are too harsh (high temperature or pressure) or reaction times that are too long.[3] The catalyst's activity also plays a crucial role.

Preventative Measures:

  • Careful Reaction Monitoring: The most effective tool is to monitor the reaction's progress frequently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material (5,7-dichloroquinoline) is fully consumed.

  • Milder Conditions: Reduce the hydrogen pressure and/or temperature to decrease the rate of the second reduction step.

  • Catalyst Selection: Use a less active catalyst. If Pd/C is causing over-reduction, switching to PtO₂ may provide the desired selectivity.

Key Experimental Protocols

The following protocols are generalized and should be optimized for your specific laboratory conditions.

Protocol 1: Catalytic Hydrogenation using PtO₂

This protocol prioritizes selectivity and minimizing dehalogenation.

  • Reactor Setup: To a hydrogenation vessel, add 5,7-dichloroquinoline (1.0 eq.).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or acetic acid, approx. 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adam's catalyst) (1-5 mol%).

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (start with 2-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour). The reaction is complete when the starting material spot has disappeared.

  • Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Experimental Workflow Diagram

setup 1. Reaction Setup - Add 5,7-dichloroquinoline - Add Solvent (EtOH/AcOH) catalyst 2. Catalyst Addition - Carefully add PtO₂ (1-5 mol%) setup->catalyst hydrogenation 3. Hydrogenation - Purge with N₂ then H₂ - Pressurize (2-3 atm) - Stir at RT catalyst->hydrogenation monitoring 4. Monitoring - TLC / LC-MS - Stop when SM is consumed hydrogenation->monitoring workup 5. Work-up - Vent H₂, Purge N₂ - Filter through Celite monitoring->workup purification 6. Purification - Concentrate Filtrate - Column Chromatography or  Recrystallization workup->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow.

References

  • S. Katayama, K. Fukase, S. Kusumoto, Synlett, 1998 , 1998, 895-896.

  • BenchChem, Technical Support Center: Optimizing Tetrahydroquinoline Synthesis, 2025 .

  • T. D. Quach, R. A. Batey, Org. Lett., 2003 , 5, 1381-1384.

  • BenchChem, 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods, 2025 .

  • BenchChem, Technical Support Center: Synthesis of 2-Vinyl-5,6,7,8-tetrahydroquinoline, 2025 .

  • A. B. Dounay, L. E. Overman, Chem. Rev., 2003 , 103, 2945-2963.

  • Organic Chemistry Portal, Synthesis of tetrahydroquinolines.

  • Y. Li, et al., ACS Catal., 2021 , 11, 15137-15145.

  • R. D. Shinde, et al., RSC Med. Chem., 2021 , 12, 821-841.

  • D. A. Rivas, et al., ChemRxiv, 2024 .

  • P. Adhikari, et al., Org. Lett., 2021 , 23, 2437-2442.

  • A. El-Mekabaty, et al., Scientiae Radices, 2023 , 3, 1-13.

  • Y. Wang, et al., Org. Lett., 2019 , 21, 3631-3634.

  • Organic Chemistry Portal, Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.

  • D. C. Gowda, et al., Synth. Commun., 2006 , 30, 3639-3644.

  • A. Nandikolla, et al., Arch. Pharm., 2018 , 351, 1800049.

  • BenchChem, Performance of different catalysts in the synthesis of substituted tetrahydroquinolines, 2025 .

  • Google Patents, CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

  • PubChem, Patent CN-112321506-A - A kind of preparation method of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

  • R. S. S. Kumar, et al., Chem. Rev., 2011 , 111, 7157-7225.

  • PharmaCompass, Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation, 2026 .

  • Y. Wang, et al., Molecules, 2024 , 29, 5543.

  • Google Patents, JP3676415B2 - Process for producing 5,7-dichloro-4-hydroxyquinoline.

  • J. Li, et al., Org. Lett., 2021 , 23, 9194-9199.

  • Y. Wei, et al., Front. Chem., 2021 , 9, 775080.

  • Organic Chemistry Portal, Synthesis of tetrahydroisoquinolines.

  • S. M. Chi, et al., Tetrahedron Lett., 1990 , 31, 1721-1724.

  • A. Gotor-Fernández, et al., Catalysts, 2020 , 10, 905.

  • Sigma-Aldrich, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.

  • A. R. Katritzky, et al., J. Chem. Soc., Perkin Trans. 1, 1980 , 362-366.

Sources

Dichlorotetrahydroquinoline Synthesis: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize halogenated tetrahydroquinolines (THQs). The dichlorotetrahydroquinoline scaffold is a highly valuable pharmacophore—featured prominently in NMDA receptor antagonists and methionyl-tRNA synthetase inhibitors—but its synthesis is notoriously plagued by chemoselectivity issues.

This guide bypasses generic advice to address the exact mechanistic bottlenecks you will face. We will cover the two most robust strategies for accessing this scaffold: De Novo Cascade Cyclization and Late-Stage Catalytic Hydrogenation .

SECTION 1: De Novo Synthesis via Palladium-Catalyzed Cascade Cyclization

A modern and highly efficient route to dichlorinated THQs is the palladium-catalyzed syn-chloropalladation–olefin insertion–oxidative chlorination cascade of N-propargyl arylamines (Organic Letters, 2019) [1]. However, controlling the termination step is critical.

FAQ 1: Controlling Mono- vs. Di-chlorination

Question: My cascade reaction stalls, and I am isolating the monochlorinated tetrahydroquinoline instead of the target dichlorinated product. How do I drive complete dichlorination?

Answer (Causality & Mechanism): This is a classic issue of competing termination pathways. In this cascade, the first chlorine atom is introduced via syn-chloropalladation. Following intramolecular olefin insertion, the resulting Pd(II) intermediate faces a mechanistic bifurcation. It can either undergo protonation (yielding the monochloro product) or oxidative C–Cl bond formation (yielding the dichloro product).

The causality lies in the hydration state of your reaction environment. Excess water accelerates the protonation of the C–Pd(II) bond, prematurely terminating the catalytic cycle. To favor the Pd(II)/Pd(IV) oxidative chlorination cycle, you must maintain strictly controlled moisture levels and ensure a sufficient stoichiometric excess of the copper(II) chloride oxidant.

Quantitative Data: Effect of Water and Oxidant Equivalents

Table 1: Optimization of reaction conditions for the Pd-catalyzed cascade synthesis.

CatalystOxidant / Cl SourceAdditiveMajor ProductIsolated Yield (%)
PdCl₂ (10 mol%)CuCl₂·2H₂O (4 eq)NoneDichlorotetrahydroquinoline93%
PdCl₂ (10 mol%)CuCl₂·2H₂O (4 eq)H₂O (8 eq)Dichloro / Monochloro mix58% (Di) / 22% (Mono)
PdCl₂ (10 mol%)CuCl₂·2H₂O (2 eq)NoneIncomplete Conversion< 40%
Self-Validating Protocol: Pd-Catalyzed Cascade Cyclization

Objective: Synthesize dichlorinated THQ while preventing premature protonation.

  • Setup: In a flame-dried Schlenk tube under an argon atmosphere, add the N-propargyl arylamine substrate (1.0 mmol), PdCl₂ (10 mol%, 0.1 mmol), and exactly 4.0 equivalents of CuCl₂·2H₂O (4.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous solvent (e.g., DMF or 1,4-dioxane). Do not add supplementary water.

  • Reaction & Monitoring: Stir the mixture at 80 °C. Validation Checkpoint 1: Monitor via TLC (Hexanes:EtOAc 8:2). The reaction is progressing correctly when the starting material (R_f ~0.5) disappears and is replaced by a distinct, lower-mobility UV-active spot (R_f ~0.3).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous NH₄Cl and brine to remove copper salts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Final Validation (Critical): Analyze the crude product via GC-MS. The target dichlorinated compound must exhibit a distinct isotopic signature—molecular ions at M, M+2, and M+4 in a characteristic 9:6:1 ratio , confirming the presence of two chlorine atoms. ¹H-NMR should confirm the absence of the alkyne proton and the appearance of new aliphatic multiplets between 2.0–3.5 ppm.

CascadeMechanism A N-Propargyl Arylamine B Syn-Chloropalladation (PdCl2 / CuCl2) A->B C Intramolecular Olefin Insertion B->C D Pd(II) Intermediate C->D E Oxidative Chlorination (Low H2O, 4 eq CuCl2) D->E Pathway A F Protonation (High H2O, >8 eq) D->F Pathway B G Dichlorotetrahydroquinoline (Target) E->G H Monochlorotetrahydroquinoline (Side Product) F->H

Fig 1: Mechanistic divergence in Pd-catalyzed cascade synthesis of dichlorotetrahydroquinolines.

SECTION 2: Late-Stage Reduction of Dichloroquinolines

When the dichloroquinoline core is already assembled (e.g., 6,8-dichloroquinoline), researchers often attempt to reduce the pyridine ring to yield the THQ derivative (Chemical Reviews, 2011) [2].

FAQ 2: Preventing Hydrodehalogenation

Question: I am attempting to reduce 6,8-dichloroquinoline to 6,8-dichloro-1,2,3,4-tetrahydroquinoline using H₂ and Pd/C. However, mass spectrometry indicates I am losing my chlorine substituents. What is going wrong?

Answer (Causality & Mechanism): You are observing hydrodehalogenation, a highly favored and detrimental side-reaction when using Palladium on Carbon (Pd/C) with aryl chlorides. Palladium readily undergoes oxidative addition into the aryl C–Cl bond, which is subsequently reduced by hydrogen, cleaving the halogen from the ring.

To selectively reduce the nitrogen-containing heteroaromatic ring while preserving the aryl chlorides, you must exploit catalyst chemoselectivity (Journal of Medicinal Chemistry, 2011) [3]. Platinum oxide (Adams' catalyst, PtO₂) or Rhodium on Carbon (Rh/C) exhibit significantly higher activation barriers for C–Cl insertion compared to Pd. By using PtO₂ under mild hydrogen pressure in an acidic solvent (like glacial acetic acid), the pyridine ring is rapidly protonated (increasing its susceptibility to reduction) and hydrogenated before any C–Cl cleavage can occur.

Quantitative Data: Catalyst Chemoselectivity Matrix

Table 2: Catalyst selection for the hydrogenation of halogenated quinolines.

CatalystSolventH₂ PressurePyridine Reduction RateC–Cl Bond IntegrityOverall THQ Yield
Pd/C (10%)MeOH1 atmFastPoor (Dehalogenation)< 10% (Target)
PtO₂ (5 mol%)AcOH50 psiFastExcellent> 90%
Rh/C (5%)EtOAc30 psiModerateExcellent85%
Self-Validating Protocol: Selective Hydrogenation using PtO₂

Objective: Reduce the pyridine ring of a dichloroquinoline without cleaving C–Cl bonds.

  • Setup: Dissolve the dichloroquinoline substrate (1.0 mmol) in 10 mL of glacial acetic acid in a heavy-walled Parr hydrogenation bottle. Add PtO₂ (Adams' catalyst, 5 mol%).

  • Purging: Seal the vessel and purge the atmosphere with inert N₂ gas three times to remove oxygen, followed by three purges with H₂ gas.

  • Hydrogenation & Monitoring: Pressurize the vessel to 50 psi with H₂ and initiate shaking. Validation Checkpoint 1: Monitor the pressure drop (hydrogen uptake). The reduction of the pyridine ring to a piperidine ring requires exactly 2.0 molar equivalents of H₂. For a 1.0 mmol scale, the reaction is complete when 2.0 mmol of H₂ is consumed. Stop the reaction immediately at this point. Continued uptake beyond 2.0 equivalents is a direct indicator that unwanted hydrodehalogenation has begun.

  • Workup: Carefully vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the platinum catalyst (Caution: Do not let the filter cake dry out, as it can be pyrophoric). Concentrate the filtrate, neutralize with saturated aqueous NaHCO₃, and extract with EtOAc.

  • Final Validation: ¹H-NMR analysis will validate the success of the chemoselective reduction. Look for the complete disappearance of the downfield aromatic pyridine protons (8.0–9.0 ppm) and the emergence of a broad secondary amine N-H peak (~4.0 ppm) alongside new aliphatic signals (1.9–3.4 ppm). The integration of the remaining aromatic protons must match the expected count for the chlorinated benzene ring.

Hydrogenation Start Dichloroquinoline Starting Material Cat Catalyst Selection Start->Cat Pd Pd/C Catalyst Cat->Pd Avoid Pt PtO2 / Rh/C Catalyst Cat->Pt Preferred Dehal Hydrodehalogenation (Loss of Cl) Pd->Dehal C-Cl Cleavage Target Dichlorotetrahydroquinoline (Selective Reduction) Pt->Target Pyridine Reduction

Fig 2: Catalyst-dependent reaction divergence during dichloroquinoline hydrogenation.

References

  • Title: Palladium-Catalyzed Regioselective Syn-Chloropalladation–Olefin Insertion–Oxidative Chlorination Cascade: Synthesis of Dichlorinated Tetrahydroquinolines Source: Organic Letters URL: [Link]

  • Title: Advances in the Chemistry of Tetrahydroquinolines Source: Chemical Reviews URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 Source: Journal of Medicinal Chemistry URL: [Link]

Technical Support Center: Purification of Halogenated Tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Halogenated 1,2,3,4-tetrahydroquinolines (THQs) are highly valuable pharmacophores in drug discovery[1]. However, their purification is notoriously difficult due to their basicity, susceptibility to oxidation, and sensitivity to dehalogenation.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the chemical causality behind common purification failures and provide self-validating, field-proven protocols to ensure the integrity of your halogenated THQ libraries.

Understanding the Pitfalls: Degradation and Loss Pathways

Before attempting purification, it is critical to understand how the THQ scaffold interacts with its environment. The diagram below maps the three primary pathways that lead to product loss during chromatography.

Pathways A Halogenated THQ Core B Acidic Silica Gel (Unmodified) A->B Adsorption D O2 / Light / High Surface Area A->D Exposure F Trace Transition Metals (Pd, Ni) A->F Contamination C Irreversible Binding (Severe Streaking) B->C Acid-Base Interaction E Aromatization (Oxidation to Quinoline) D->E Dehydrogenation G Hydrodehalogenation (Loss of Halogen) F->G Reductive Cleavage

Common degradation and loss pathways during halogenated THQ purification.

Troubleshooting FAQs

Q1: Why does my halogenated tetrahydroquinoline streak severely on standard silica gel TLC, and how do I resolve this during flash chromatography? Causality: Tetrahydroquinolines possess a secondary amine in the saturated ring, which acts as a Brønsted base. Standard normal-phase silica gel (SiO₂) features slightly acidic silanol groups (Si-OH) on its surface. When the basic THQ is loaded, a strong acid-base interaction occurs, leading to protonation of the amine and irreversible binding to the stationary phase. This manifests as severe streaking (tailing) on TLC plates and poor recovery during column chromatography[2][3]. Solution: Deactivate the silica by adding a basic modifier (e.g., 1–2% triethylamine or 1–10% ammonia in methanol) to your mobile phase[2]. The modifier competitively binds to the acidic silanol sites, allowing the THQ to elute as a tight, well-resolved band. Alternatively, utilize amine-functionalized silica (NH₂-silica)[4].

Q2: During purification, I notice the formation of a fully aromatized byproduct. How can I prevent the oxidation of my THQ to a quinoline? Causality: The 1,2,3,4-tetrahydroquinoline scaffold is thermodynamically driven to aromatize into the fully conjugated quinoline ring system. This autoxidation is facilitated by atmospheric oxygen and is heavily catalyzed by the large, active surface area of silica gel[5][6]. Solution: Perform chromatography rapidly using degassed solvents. Avoid dry-loading your sample onto silica gel, as the high surface-area exposure to air accelerates dehydrogenation. Instead, liquid-load or dry-load onto inert Celite. Store the purified fractions immediately under an inert atmosphere (Argon or N₂) at sub-zero temperatures.

Q3: I am synthesizing a halogenated THQ via electrophilic halogenation, but I end up with an inseparable mixture of regioisomers (e.g., 6-halo and 8-halo). How can I separate them? Causality: Electrophilic halogenation of the THQ scaffold is directed by the strongly electron-donating secondary amine, which activates the ortho (C8) and para (C6) positions, inherently yielding regioisomeric mixtures[1]. Because the structural difference is merely the position of the halogen, their dipole moments and interactions with normal-phase silica are nearly identical, resulting in co-elution. Solution: Instead of attempting direct separation, temporarily derivatize the secondary amine (e.g., via N-Boc protection or acetylation). The introduction of a bulky protecting group alters the steric environment and dipole moment differently for the 6-isomer versus the 8-isomer. This symmetry breaking significantly improves resolution on normal-phase silica gel. After successful separation, quantitatively deprotect the intermediate to yield the pure regioisomer.

Q4: How do I avoid dehalogenation when purifying or handling brominated/iodinated THQs? Causality: Halogenated THQs, particularly brominated and iodinated derivatives, are highly susceptible to oxidative addition by transition metals. If the crude mixture contains residual palladium or nickel from upstream cross-coupling reactions, the halogenated THQ can undergo spontaneous hydrodehalogenation during purification or concentration steps, replacing the valuable halogen handle with a proton[7][8]. Solution: Prior to chromatography, treat the crude mixture with a metal scavenger (e.g., QuadraPure or SiliaMetS) to sequester trace transition metals. Additionally, avoid prolonged exposure to basic alumina or strongly reducing environments, which can mediate dehalogenation in the presence of ambient light.

Quantitative Data: Chromatographic Behavior of THQs

The table below summarizes the expected chromatographic behavior of halogenated THQs under various conditions to help you benchmark your purification strategies.

Compound StateStationary PhaseMobile Phase SystemTypical Rf ValueResolution / Observation
Crude THQ Mixture Standard Silica Gel (Si-OH)Hexanes/EtOAc (80:20)0.10 - 0.45Severe streaking; irreversible binding; poor recovery[2][3].
Crude THQ Mixture Deactivated Silica GelHexanes/EtOAc (80:20) + 1% Et₃N0.35Tight, circular spot; high mass recovery[2].
N-Boc-6-Bromo-THQ Standard Silica Gel (Si-OH)Hexanes/EtOAc (90:10)0.55Excellent resolution from the 8-bromo isomer.
N-Boc-8-Bromo-THQ Standard Silica Gel (Si-OH)Hexanes/EtOAc (90:10)0.42Excellent resolution from the 6-bromo isomer.
Oxidized Quinoline Deactivated Silica GelHexanes/EtOAc (80:20) + 1% Et₃N0.60Elutes faster due to the lack of a hydrogen-bond donor (N-H)[6].
Optimized Purification Workflow & Methodology

Workflow A Crude Halogenated THQ B TLC Optimization (1-2% Et3N Modifier) A->B Assess Mobility C Amine-Deactivated Flash Chromatography B->C Scale Up D Fraction Analysis (UV 254 nm & Staining) C->D Collect Fractions E Pure Halogenated THQ (Store under N2) D->E Target Product F Oxidized Quinoline (Discard) D->F Aromatized Impurity

Optimized amine-deactivated purification workflow for halogenated THQs.

Protocol: Amine-Deactivated Flash Chromatography (Self-Validating System)

Step 1: Mobile Phase Preparation & TLC Validation

  • Prepare the target eluent (e.g., 80:20 Hexanes/EtOAc) and add 1% (v/v) Triethylamine (Et₃N).

  • Validation Check: Run a TLC of the crude mixture using the modified eluent. A successful validation yields a tight, circular spot for the THQ rather than a streak. If streaking persists, increase Et₃N to 2%.

Step 2: Column Packing & Deactivation

  • Slurry-pack the silica gel column using the Et₃N-modified mobile phase.

  • Flush the packed column with at least 2 column volumes (CV) of the modified eluent to fully neutralize the acidic silanol sites on the stationary phase prior to loading.

Step 3: Sample Loading

  • Dissolve the crude halogenated THQ in a minimum volume of the modified mobile phase.

  • If the sample is insoluble, dry-load it onto Celite (strictly avoid dry-loading onto silica, which promotes oxidation). Load the sample evenly onto the column head.

Step 4: Elution & Fraction Collection

  • Elute the column using positive pressure. Collect small fractions to avoid co-elution of closely running impurities (such as the oxidized quinoline byproduct).

  • Validation Check: Spot fractions on a TLC plate. View under UV (254 nm) to identify aromatic rings. To definitively differentiate the secondary amine (target THQ) from the tertiary amine (oxidized quinoline byproduct), stain the plate with Ninhydrin. The THQ will stain vividly, while the fully aromatized quinoline will not.

Step 5: Concentration & Inert Storage

  • Pool the confirmed THQ fractions. Evaporate the solvent under reduced pressure at a low water bath temperature (<30 °C) to minimize thermal degradation.

  • Immediately flush the flask with Argon or Nitrogen and store at -20 °C protected from light.

References
  • Source: nih.
  • 3-Chloropropylbis(catecholato)
  • Technical Support Center: Purification of 6,8-Dibromo ...
  • Source: nih.
  • Technical Support Center: Thin-Layer Chromatography (TLC)
  • PDF - iso.cuhk.edu.
  • Tailing in TLC - can anyone help?
  • What causes streaking in silica gel column chromatography?

Sources

Technical Support Center: Navigating the Stability of 5,7-dichloro-1,2,3,4-tetrahydroquinoline in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 5,7-dichloro-1,2,3,4-tetrahydroquinoline. This resource is tailored for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address the common stability challenges encountered during experimental work. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Q1: What are the recommended storage conditions for solid 5,7-dichloro-1,2,3,4-tetrahydroquinoline?

A: For optimal stability in its solid form, 5,7-dichloro-1,2,3,4-tetrahydroquinoline should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption.[1] Several suppliers recommend storage at -20°C for long-term stability.[2][3]

Q2: I've noticed my solution of 5,7-dichloro-1,2,3,4-tetrahydroquinoline turning a yellowish or brownish color over time. What could be the cause?

A: A change in color, particularly to yellow or brown, is a common indicator of degradation. This is often due to oxidation of the tetrahydroquinoline ring system to form more conjugated structures, such as the corresponding quinoline or other colored byproducts.[4] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q3: What are the primary factors that can cause the degradation of 5,7-dichloro-1,2,3,4-tetrahydroquinoline in solution?

A: The stability of 5,7-dichloro-1,2,3,4-tetrahydroquinoline in solution is primarily influenced by:

  • pH: The compound is a weak base and its stability can be pH-dependent.

  • Oxidizing agents: The tetrahydroquinoline scaffold is susceptible to oxidation.

  • Light: Photodegradation can occur, especially with prolonged exposure.

  • Temperature: Higher temperatures will generally accelerate the rate of degradation.[4]

  • Solvent: The choice of solvent can impact stability.

Q4: In which common laboratory solvents is 5,7-dichloro-1,2,3,4-tetrahydroquinoline generally soluble?

A: While specific quantitative solubility data is limited, substituted quinolines are generally soluble in various organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dichloromethane.[5] Solubility in aqueous solutions is expected to be limited and highly dependent on pH.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific stability-related issues you may encounter during your experiments.

Issue 1: Inconsistent Results and Loss of Potency in Biological Assays

Symptoms:

  • Decreased biological activity of your compound over time.

  • Poor reproducibility between experiments run on different days.

  • A gradual decline in the measured concentration of the parent compound when analyzing stored solutions.

Root Cause Analysis:

Inconsistent results are often the first sign of compound instability in your assay medium or stock solution. The tetrahydroquinoline core is susceptible to oxidation, which would lead to the formation of degradants with potentially different biological activities.

Troubleshooting Workflow:

Caption: Workflow to diagnose and confirm degradation of 5,7-dichloro-1,2,3,4-tetrahydroquinoline stock solutions.

Preventative Measures & Solutions:

  • Stock Solution Preparation and Storage:

    • Solvent Choice: Prepare stock solutions in high-quality, anhydrous solvents such as DMSO or ethanol. Avoid water if possible for long-term storage.

    • Inert Atmosphere: For maximum stability, consider preparing stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Storage Conditions: Store stock solutions at -20°C or lower in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Working Solution Preparation:

    • Prepare Freshly: Prepare aqueous working solutions fresh for each experiment from a frozen stock.

    • pH Control: If your assay medium is aqueous, ensure it is buffered. The optimal pH for stability should be determined experimentally, but neutral to slightly acidic conditions are often preferable for amines to prevent oxidation.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid or BHT) to the stock or working solution can help to mitigate oxidative degradation. This should be tested to ensure it does not interfere with your assay.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC, LC-MS)

Symptoms:

  • Multiple peaks are observed in the chromatogram of a sample that should be pure.

  • The area of the main peak decreases over time, while the areas of the new peaks increase.

Root Cause Analysis:

The appearance of new peaks is a direct indication of the formation of degradation products. For 5,7-dichloro-1,2,3,4-tetrahydroquinoline, the most probable degradants are the result of oxidation.

Potential Degradation Pathways:

Degradation_Pathway cluster_0 Primary Compound cluster_1 Potential Degradation Products A 5,7-dichloro-1,2,3,4-tetrahydroquinoline C₉H₉Cl₂N B 5,7-dichloro-3,4-dihydroisoquinoline C₉H₇Cl₂N A->B Oxidation (-2H) D N-oxide derivatives A->D Oxidation C 5,7-dichloroquinoline C₉H₅Cl₂N B->C Further Oxidation (-2H)

Caption: Plausible oxidative degradation pathways for 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

Troubleshooting and Identification Protocol:

  • Forced Degradation Study: To identify potential degradants, a forced degradation study can be performed. This involves exposing the compound to harsh conditions to intentionally induce degradation.

    Experimental Protocol: Forced Degradation Study

    • Prepare Stock Solution: Create a 1 mg/mL stock solution of 5,7-dichloro-1,2,3,4-tetrahydroquinoline in a 50:50 mixture of acetonitrile and water.

    • Set Up Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

      • Acidic: Add an equal volume of 0.1 M HCl.

      • Basic: Add an equal volume of 0.1 M NaOH.

      • Oxidative: Add an equal volume of 3% hydrogen peroxide.

      • Thermal: Heat an aliquot at 60°C.

      • Photolytic: Expose an aliquot to a UV lamp or direct sunlight.

    • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours), taking time points at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Analysis: Analyze the samples by LC-MS/MS to separate the parent compound from the degradants. The mass spectrometer will provide the molecular weights of the new peaks, which can be used to deduce their structures.

  • Optimize Analytical Method:

    • Ensure your HPLC or LC-MS/MS method has sufficient resolution to separate the parent compound from all potential degradants. A gradient elution method is often required.

Data Summary: Expected Degradation under Stress Conditions

Stress ConditionExpected Degradation RateLikely Primary Degradants
Acidic (0.1 M HCl) ModerateFormation of the hydrochloride salt may initially increase solubility and stability, but hydrolysis of other functional groups (if present) could occur over time.
Basic (0.1 M NaOH) HighThe free base is more susceptible to oxidation. Expect significant formation of dihydroquinoline and quinoline derivatives.
Oxidative (3% H₂O₂) Very HighRapid oxidation to dihydroquinoline, quinoline, and N-oxide derivatives.
Thermal (60°C) Moderate to HighAcceleration of oxidation, especially in the presence of oxygen.
Photolytic (UV/Sunlight) Moderate to HighPhotodegradation can lead to a complex mixture of products, including oxidized species.

III. References

  • Capot Chemical. MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Available at: [Link]

  • Molecular Design. Are fused tetrahydroquinolines interfering with your assay? Available at: [Link]

  • ACS Publications. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Available at: [Link]

  • ScienceDirect. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • ACS Publications. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. Available at: [Link]

  • ACS Publications. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. Available at: [Link]

  • PubMed. Subtle Structural Changes in Tetrahydroquinolines, a New Class of Nonsteroidal Selective Androgen Receptor Modulators, Induce Different Functions. Available at: [Link]

  • ACS Publications. Advances in the Chemistry of Tetrahydroquinolines. Available at: [Link]

  • PubChem. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • PMC. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • University of Liverpool. pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. Available at: [Link]

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link]

  • MDPI. Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Available at: [Link]

  • Google Patents. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride. Available at:

  • ResearchGate. Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... Available at: [Link]

  • PubMed. Metabolism of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a phenylethanolamine N-methyltransferase inhibitor. II. Species difference in metabolism and synthesis of its metabolites. Available at: [Link]

  • ResearchGate. Thermodynamics of tetrahydroquinoline oxidation. The detailed... Available at: [Link]

  • Semantic Scholar. HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE. Available at: [Link]

  • MDPI. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available at: [Link]

  • NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. Available at: [Link]

  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

catalyst selection for efficient tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tetrahydroquinoline (THQ) Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you navigate the thermodynamic and kinetic hurdles of reducing stable aromatic N-heterocycles.

The aromatic stability of the pyridine ring in quinolines makes direct hydrogenation highly challenging. Success relies entirely on your catalyst's ability to selectively activate the substrate (disrupting aromaticity) while enforcing a rigid chiral environment during hydride transfer.

Below, you will find our comprehensive troubleshooting guides, decision matrices, and self-validating protocols.

SECTION 1: Catalyst Selection Matrix

Q: How do I choose between Transition Metal (Ir, Ru) complexes and Organocatalysts (Chiral Phosphoric Acids) for my specific quinoline substrate?

A: Your choice dictates the activation mechanism. Transition metals (like Ir and Ru) activate molecular H₂, but often require harsh conditions or acidic additives to activate the quinoline substrate[1]. Conversely, Chiral Phosphoric Acids (CPAs) act as bifunctional organocatalysts, using Hantzsch esters as the hydrogen source. CPAs simultaneously protonate the quinoline (forming a reactive quinolinium ion) and hydrogen-bond with the Hantzsch ester to organize the transition state[2].

Use the following quantitative matrix to select your system based on scale, substrate, and available infrastructure:

Catalyst SystemHydrogen SourceTypical TONTypical ee (%)Key Additive / ActivatorBest Application Profile
Ir / Diphosphine H₂ gas (20–50 atm)Up to 80,00090–95%I₂ or Piperidine·TfOHIndustrial scale-up; 2-alkylquinolines[3].
Ru / TsDPEN H₂ gas (10–30 atm)1,000–5,00090–99%TfOH (optional)Mild/solvent-free conditions; 2-arylquinolines[4].
Chiral Phosphoric Acid Hantzsch Ester20–50085–98%None (Solvent: DCM/Carbonates)Metal-free API synthesis; flow chemistry[2].
B(C₆F₅)₃ HydrosilanesN/ADiastereoselectiveNoneBroad functional group tolerance; oxidative Povarov[5].

SECTION 2: Mechanistic Logic & Workflows

To troubleshoot effectively, you must understand the mechanistic pathways governing your chosen catalytic cycle.

G Start Quinoline Substrate SubstrateType Catalytic Strategy Selection Start->SubstrateType TM Transition Metal (Ir/Ru) + H2 Gas SubstrateType->TM High TON / Scale-up Organo Organocatalysis (CPA) + Hantzsch Ester SubstrateType->Organo Metal-Free / Mild IrCat Ir-Catalyzed Pathway Requires Brønsted Acid TM->IrCat I2 or TfOH added RuCat Ru/TsDPEN Pathway Outer-Sphere H-Transfer TM->RuCat Ionic Liquid / Solvent-Free CPAMech Quinolinium Formation & H-Bonding Network Organo->CPAMech Bifunctional Activation Product Chiral 1,2,3,4-Tetrahydroquinoline IrCat->Product Inner-sphere RuCat->Product Stepwise H+/H- CPAMech->Product Enamine-Imine Eq.

Mechanistic pathways for asymmetric quinoline reduction based on catalyst selection.

Protocol 1: Self-Validating CPA-Catalyzed Asymmetric Transfer Hydrogenation

Causality Focus: This protocol uses a continuous validation loop. The CPA must fully dissolve to ensure homogeneous hydrogen-bonding. If the Hantzsch ester oxidizes prematurely, the hydride transfer fails.

  • Reaction Setup: In an oven-dried Schlenk tube under Argon, add the 2-substituted quinoline (0.2 mmol) and the Chiral Phosphoric Acid catalyst (e.g., STRIP or PS-Anth) at 2-5 mol% loading.

  • Solvent Addition: Add 2.0 mL of degassed anhydrous dichloromethane (DCM) or diethyl carbonate. Validation Check: The solution must be completely clear. Any turbidity indicates catalyst aggregation, which will plummet your ee.

  • Hydride Source Addition: Add Hantzsch ester (0.48 mmol, 2.4 equiv) in one portion.

  • Thermal Control & Monitoring: Stir at 30 °C. In-Process Control (IPC): Take a 10 µL aliquot at 2 hours, dilute in DCM, and run GC-FID. You should observe the 1,4-dihydroquinoline intermediate. The enamine-imine equilibrium allows for the second transfer hydrogenation[2].

  • Quench & Isolate: Once GC-FID shows >95% conversion (typically 12-24h), concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

  • Stereochemical Validation: Determine enantiomeric excess via chiral HPLC. If ee is <85%, the background racemic reduction by unactivated Hantzsch ester is outcompeting the CPA-directed pathway. Lower the temperature to 10 °C to suppress the unanalyzed background reaction.

SECTION 3: Troubleshooting Guide & FAQs

Q: My Iridium-catalyzed asymmetric hydrogenation is yielding high conversion but low enantiomeric excess (<70% ee). How do I fix the stereocontrol?

A: Low ee in Ir-catalyzed systems almost always stems from insufficient substrate activation. The Ir/diphosphine complex alone struggles to break the aromaticity of the quinoline ring.

  • The Fix: You must add a Brønsted acid or halogen activator. Research has shown that adding 5 mol% of piperidine triflate (Piperidine·TfOH) or I₂ dramatically increases both reactivity and enantioselectivity (up to 92% ee)[1].

  • The Causality: The Brønsted acid protonates the quinoline nitrogen, forming a quinolinium salt. This intermediate is highly electrophilic and coordinates rigidly with the chiral Ir-hydride species, locking the transition state geometry. Without the acid, the substrate floats in the outer coordination sphere, leading to racemic background reduction.

Q: I am using a Ru/TsDPEN catalyst for the hydrogenation of 2-alkylquinolines, but the catalyst deactivates before reaching 50% conversion. What is causing this?

A: Ru/TsDPEN catalysts operate via an outer-sphere mechanism (stepwise H⁺/H⁻ transfer)[4]. Premature deactivation is usually caused by solvent coordination or product inhibition.

  • The Fix: Switch to a highly concentrated or solvent-free system. Unexpectedly, asymmetric hydrogenation of 2-substituted quinolines catalyzed by chiral Ru-diamine complexes proceeds exceptionally well under solvent-free conditions, allowing catalyst loadings to be slashed to 0.02 mol%[4].

  • The Causality: In dilute alcoholic solvents, the basic tetrahydroquinoline product can competitively hydrogen-bond with the TsDPEN ligand, poisoning the active site. Removing the solvent forces a higher localized concentration of H₂ and substrate, outcompeting the product-inhibition pathway.

Q: Can I use a metal-free approach to synthesize complex, sterically hindered tetrahydroquinolines (like 4,4-disubstituted or spirocyclic motifs) without losing regioselectivity?

A: Yes, but you should pivot away from traditional hydrogenation. Instead, utilize a B(C₆F₅)₃-catalyzed oxidative Povarov reaction or hydrosilylation.

  • The Fix: Use B(C₆F₅)₃ (10 mol%) to directly couple N-alkyl arylamines with alkenes[5].

  • The Causality: B(C₆F₅)₃ is a highly electrophilic, sterically frustrated Lewis acid. It directly activates the N-alkyl aromatic amine to form a key iminium intermediate without precious metals. Because the conditions are mild, deleterious side reactions (like iminium-enamine isomerization) are avoided, preserving strict regioselectivity even with bulky allyl silanes[5].

Protocol 2: Self-Validating Ir-Catalyzed Hydrogenation with Brønsted Acid Activation
  • Pre-catalyst Formation: In a glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and a chiral diphosphine ligand like (R)-SegPhos (2.2 mol%) in anhydrous THF (2.0 mL). Stir for 30 minutes until the solution turns deep orange/red.

  • Substrate & Activator Addition: Add the 2-substituted quinoline (1.0 mmol) and the critical activator, piperidine triflate (5 mol%)[1]. Validation Check: The slight color shift indicates substrate-metal-acid pre-assembly.

  • Hydrogenation: Transfer to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 30 atm.

  • Reaction Execution: Stir at room temperature for 12 hours.

  • Validation & Workup: Vent the H₂ safely. IPC: Take a crude ¹H NMR aliquot. The disappearance of the aromatic pyridine protons (δ 7.5–8.5 ppm) and appearance of aliphatic THQ protons (δ 1.5–3.5 ppm) confirms conversion.

References

  • Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters - ACS Publications.[Link]

  • Asymmetric hydrogenation of quinolines activated by Brønsted acids. Dalian Institute of Chemical Physics (DICP). [Link]

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. SciExplor.[Link]

  • Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Dalian Institute of Chemical Physics (DICP). [Link]

  • B(C₆F₅)₃-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines. Organic Letters - ACS Publications.[Link]

Sources

Technical Support Hub: Troubleshooting Low Solubility of Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support hub. As a Senior Application Scientist, I've frequently collaborated with researchers navigating the complexities of early-stage drug discovery. A recurring and often frustrating challenge is the low aqueous solubility of promising compounds, particularly within the tetrahydroquinoline (THQ) class. These scaffolds are prevalent in medicinal chemistry due to their versatile structure and wide range of biological activities.[1][2] However, their often lipophilic nature presents significant hurdles in biological assays, leading to inconsistent data, underestimated potency, and wasted resources.[3][4]

This guide is structured as a series of questions we commonly encounter from the field. It moves from foundational issues to advanced strategies, providing not just the "what" but the critical "why" behind each troubleshooting step. Our goal is to empower you with the knowledge to diagnose solubility problems accurately and implement robust solutions, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)
Q1: My tetrahydroquinoline (THQ) derivative dissolves perfectly in DMSO, but precipitates immediately when I add it to my aqueous assay buffer. What is happening?

This is the most common solubility issue researchers face and is often referred to as "DMSO shock" or compound "crashing out."[5]

The Cause (Causality): You are observing a classic case of exceeding the compound's kinetic solubility .[6][7] While your THQ derivative is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), its solubility in the final aqueous buffer is much lower. When a concentrated DMSO stock is rapidly diluted into the buffer, the solvent environment changes drastically. The DMSO disperses, leaving the hydrophobic compound molecules exposed to an unfavorable aqueous environment, causing them to rapidly precipitate or aggregate.[8]

The Solution (Step-wise Troubleshooting):

  • Lower the Final Compound Concentration: The simplest first step is to determine if the precipitation is concentration-dependent. Your target concentration may be well above the compound's solubility limit in the assay buffer. Run a dilution series to find the highest concentration that remains in solution.

  • Optimize the Dilution Method: The way you mix is critical. Instead of pipetting the buffer onto your DMSO stock, add the small volume of DMSO stock to the larger volume of aqueous buffer. Do this dropwise while continuously vortexing or stirring the buffer to promote rapid mixing and prevent localized high concentrations that trigger precipitation.[5]

  • Reduce the DMSO Stock Concentration: If possible, prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This requires adding a larger volume to your assay, so you must first confirm that the higher final DMSO percentage is tolerated by your assay system (e.g., enzyme or cells). Most assays tolerate a final DMSO concentration of up to 1%, but this must be empirically validated.[9][10]

cluster_0 The Problem: DMSO DMSO Shock Shock Stock High Conc. THQ in 100% DMSO (Soluble) Dilution Rapid Dilution in Aqueous Buffer Stock->Dilution Addition Precipitate THQ Exceeds Kinetic Solubility Limit (Insoluble Precipitate) Dilution->Precipitate Solvent Shift Start Poorly Soluble THQ Derivative Ionizable Is the compound ionizable (basic/acidic)? Start->Ionizable pH Adjust pH to form a soluble salt Ionizable->pH Yes Cosolvent Try Co-solvents (e.g., PEG-400, PG) Ionizable->Cosolvent No Success Solubility Achieved pH->Success Surfactant Use Surfactants (e.g., Tween-80) Cosolvent->Surfactant Still Insoluble Cosolvent->Success Soluble Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Still Insoluble Surfactant->Success Soluble Cyclodextrin->Success Soluble

Caption: Decision tree for selecting a solubility enhancement method.

Q4: A colleague mentioned that some tetrahydroquinolines are "PAINS". What does this mean and how does it relate to solubility?

This is an excellent and critical question that speaks to the integrity of your screening data. PAINS stands for Pan-Assay INterference compoundS . [11][12]These are compounds that appear as "hits" in many different HTS campaigns through non-specific mechanisms or by directly interfering with the assay technology, rather than by specific interaction with the biological target. [13] Some fused tricyclic tetrahydroquinolines have been identified as potential PAINS. [11][14]Their promiscuous activity is sometimes attributed to chemical reactivity and degradation in solution, forming byproducts that can interfere with assays. [12][14] How it relates to solubility: The mechanisms of PAINS and poor solubility can be intertwined. For example, compound aggregation is a common PAINS mechanism. Hydrophobic compounds, like many THQs, can form sub-micellar or colloidal aggregates in aqueous buffers, especially at concentrations above their solubility limit. These aggregates can sequester and denature proteins, leading to non-specific enzyme inhibition and false-positive results. [14]This behavior can easily be mistaken for true biological activity.

What you should do: If you have a hit from a THQ series, especially a fused tricyclic system, it is crucial to run counter-screens and control experiments to rule out assay interference. [11]A common control is to repeat the assay in the presence of a non-ionic detergent (like 0.01% Triton X-100 or Tween-80). If the compound's activity is significantly reduced by the detergent, it strongly suggests that the original "activity" was due to aggregation. [15]

Experimental Protocols
Protocol 1: Preparation and Handling of Stock Solutions

This protocol provides best practices for preparing a 10 mM stock solution in DMSO to minimize solubility-related issues downstream.

Materials:

  • Tetrahydroquinoline derivative (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Sonicator

  • Vortex mixer

Procedure:

  • Preparation: Before opening, allow the compound vial and the anhydrous DMSO to equilibrate to room temperature to prevent water condensation into the solvent. [16]2. Calculation: Calculate the mass of the compound required to make your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound and transfer it to a clean, dry glass vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Cap the vial tightly.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particulates.

  • Sonication (If Necessary): If particulates remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied but be cautious with thermally sensitive compounds. [5]7. Final Inspection: The final solution should be clear and free of any visible precipitate. If precipitation is still observed, the compound's solubility limit in DMSO may be below 10 mM. [10][17]In this case, you must prepare the stock at a lower concentration.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote compound precipitation over time. [16][18][19]Protect from light if the compound is light-sensitive.

Protocol 2: Rapid Kinetic Solubility Assessment

This protocol uses nephelometry (light scattering) to quickly estimate the kinetic solubility of your compound in a specific assay buffer.

Materials:

  • 10 mM DMSO stock solution of your THQ derivative

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring light scattering or absorbance at a high wavelength (e.g., 620 nm)

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock. For example, create concentrations from 10 mM down to ~0.02 mM in 100% DMSO.

  • Prepare Buffer Plate: Add the assay buffer to the wells of the clear-bottom microplate. For a 1:100 dilution (1% final DMSO), add 198 µL of buffer to each well.

  • Dilution Step: Using a multichannel pipette, transfer 2 µL of the compound dilutions from the DMSO plate to the buffer plate.

  • Mixing: Immediately mix the plate, for example, by shaking for 2 minutes on a plate shaker.

  • Incubation: Let the plate stand at room temperature for a period that mimics your assay time (e.g., 1-2 hours).

  • Measurement: Measure the light scattering (nephelometry) or absorbance at a high wavelength (e.g., 620 nm). An increase in the signal indicates the formation of a precipitate.

  • Data Analysis: Plot the signal against the final compound concentration. The concentration at which the signal begins to rise sharply above the baseline is the estimated kinetic solubility.

cluster_workflow Kinetic Solubility Workflow PrepStock 1. Prepare Serial Dilution of THQ in DMSO Plate Transfer 3. Transfer DMSO Stock to Buffer (e.g., 2µL -> 198µL) PrepStock->Transfer PrepBuffer 2. Add Assay Buffer to Reading Plate PrepBuffer->Transfer Mix 4. Mix & Incubate Transfer->Mix Read 5. Read Light Scattering (Nephelometry) Mix->Read Analyze 6. Plot Signal vs. Conc. & Determine Solubility Limit Read->Analyze

Caption: Workflow for determining kinetic solubility.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link Not Available]
  • Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. (n.d.). BioDuro. Retrieved from [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. (2012). Elsevier B.V. [Link Not Available]
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Rayat and Bahra Institute of Phamacy. [Link Not Available]
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. Retrieved from [Link]

  • kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. Retrieved from [Link]

  • Novel manufacturing strategies for poorly water-soluble drugs. (n.d.). Repository Home. [Link Not Available]
  • Solubility Concerns: API and Excipient Solutions. (2015). American Pharmaceutical Review. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). PubMed. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. Retrieved from [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate. Retrieved from [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). University of Massachusetts. [Link Not Available]
  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). PMC. Retrieved from [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2026). ResearchGate. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). ResearchGate. Retrieved from [Link]

  • A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. (2014). Bentham Science Publishers. Retrieved from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved from [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. (2023). Journal of Applied Sciences and Environmental Management. [Link Not Available]
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech. [Link Not Available]
  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. Retrieved from [Link]

  • What is the procedure to create stock solutions?. (2014). Chemistry Stack Exchange. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved from [Link]

  • Are fused tetrahydroquinolines interfering with your assay?. (2023). Molecular Design. Retrieved from [Link]

  • (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2025). ResearchGate. Retrieved from [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). PMC - NIH. Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Wiley Online Library. [Link Not Available]
  • Advances in the Chemistry of Tetrahydroquinolines. (2011). ACS Publications. Retrieved from [Link]

  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. (2025). Latin American Journal of Pharmacy. [Link Not Available]
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC. Retrieved from [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). Journal of Pharmaceutical and Allied Sciences. [Link Not Available]
  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023). MDPI. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link Not Available]

Sources

Technical Support Center: Optimizing Solvent Systems for Tetrahydroquinoline Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to purify and quantify tetrahydroquinolines (THQs). Because THQs contain a basic, secondary amine within a heterocyclic framework, they are highly prone to secondary interactions with stationary phases. This often manifests as severe peak tailing, poor recovery, and co-elution with starting materials.

This guide provides field-proven, mechanistically grounded troubleshooting strategies across Reversed-Phase (RP-HPLC), Normal Phase, and Chiral chromatography workflows.

Chromatography Optimization Workflow

Workflow Start Tetrahydroquinoline (THQ) Sample Mode Select Chromatography Mode Start->Mode RP Reverse Phase (RP-HPLC) Mode->RP NP Normal Phase (Flash/TLC) Mode->NP Chiral Chiral Separation Mode->Chiral RP_Issue Peak Tailing? RP->RP_Issue NP_Issue Streaking / Co-elution? NP->NP_Issue Chiral_Fix Polysaccharide CSP (Hexane/IPA/DEA) Chiral->Chiral_Fix RP_Fix Lower pH < 3.0 (e.g., 0.1% TFA) or Use Endcapped C18 RP_Issue->RP_Fix Yes NP_Fix Add 0.1-1% TEA or Use Amine-Bonded Silica NP_Issue->NP_Fix Yes

Decision matrix for optimizing tetrahydroquinoline chromatography solvent systems.

FAQ Section 1: Reversed-Phase HPLC (RP-HPLC) Troubleshooting

Q: Why do my tetrahydroquinoline peaks exhibit severe tailing on C18 columns, and how do I resolve it?

The Science (Causality): Peak tailing for basic heterocycles like THQs is primarily driven by secondary ion-exchange interactions. While the hydrophobic core of the THQ interacts with the C18 phase (the primary retention mechanism), the basic nitrogen interacts strongly with residual, unreacted silanol groups (Si-OH) on the silica support 1. At a mid-range pH (pH 4–7), these silanols deprotonate into anionic states (Si-O⁻), while the THQ amine remains protonated. This creates a strong electrostatic attraction that delays the elution of a fraction of the analyte molecules, dragging out the tail of the peak.

The Solution: You must chemically suppress this ionization. The most reliable, self-validating system is to operate at a low pH (pH < 3.0) using acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid. This ensures the acidic silanol groups are fully protonated (neutralized), shutting down the secondary retention mechanism entirely 2.

Self-Validating Protocol: Low-pH RP-HPLC Optimization

  • Aqueous Phase Preparation: Prepare HPLC-grade water with 0.1% v/v TFA (Target pH ~2.0).

  • Organic Phase Preparation: Prepare HPLC-grade Acetonitrile with 0.1% v/v TFA.

  • Column Selection: Select a highly deactivated, heavily end-capped C18 column designed specifically for low-pH stability (e.g., Agilent ZORBAX StableBond or Phenomenex Kinetex).

  • Equilibration: Flush the column with 10 column volumes (CV) of 95% Aqueous / 5% Organic to fully protonate the stationary phase.

  • Validation: Inject a THQ standard. Calculate the USP Tailing Factor ( Tf​ ). A successful optimization will yield a Tf​ between 1.0 and 1.2.

FAQ Section 2: Normal Phase (Flash & TLC) Troubleshooting

Q: During silica gel flash chromatography, my THQ derivatives streak down the column and co-elute with starting materials. What solvent modifications are necessary?

The Science (Causality): In normal phase chromatography, unmodified bare silica (SiO₂) acts as a Brønsted acid. When a basic THQ is loaded, it chemisorbs to the silica via strong acid-base interactions. A standard Hexane/Ethyl Acetate gradient lacks the displacement energy to elute the basic amine cleanly, resulting in streaking (broad elution bands) and poor resolution 3.

The Solution: Introduce a competing base (silanol suppressor) into the mobile phase. Triethylamine (TEA) acts as a sacrificial base. Because TEA is a stronger, less sterically hindered base than the THQ derivative, it preferentially binds to the acidic silanol sites on the silica, effectively "coating" the column dynamically. This allows the THQ to partition based purely on its polarity rather than ionic binding 4.

Data Presentation: Comparison of Normal Phase Basic Modifiers

Modifier TypeOptimal ConcentrationKey AdvantagesDistinct Disadvantages
Triethylamine (TEA) 0.1% - 1.0% v/vExcellent silanol masking; highly soluble in organic solvents.High boiling point (89°C) makes removal from purified fractions difficult.
Ammonium Hydroxide 0.5% - 1.0% v/vEasy to evaporate under reduced pressure; leaves no organic residue.Poor solubility in non-polar solvents (e.g., pure Hexane).
Amine-Bonded Silica N/A (Stationary Phase)Eliminates the need for mobile phase modifiers entirely.Higher consumable cost compared to bare silica cartridges.

Self-Validating Protocol: TEA-Modified Flash Chromatography

  • Solvent Mixing: Prepare the mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) and add exactly 0.1% v/v TEA. Critical Note: Do not exceed 1% TEA, as highly alkaline conditions can slowly dissolve the silica bed.

  • Column Pre-treatment: Pre-equilibrate the bare silica flash cartridge with at least 3 CVs of the TEA-modified solvent. This step is mandatory; the silica must be saturated with TEA before the THQ sample is loaded.

  • Sample Loading: Dissolve the crude THQ in the minimum volume of the modified mobile phase and load it onto the column.

  • Elution & Validation: Run the gradient. The THQ should elute as a sharp, symmetrical band. Validate purity via TLC using the exact same TEA-modified solvent system.

FAQ Section 3: Chiral Separation of THQ Enantiomers

Q: I need to resolve the enantiomers of a substituted 2-methyl-1,2,3,4-tetrahydroquinoline. What is the standard starting solvent system?

The Science (Causality): Tetrahydroquinolines often exhibit stereoisomer-dependent biological activity, making chiral resolution critical. Polysaccharide-based Chiral Stationary Phases (CSPs), such as cellulose or amylose derivatives (e.g., Chiralcel OJ-H), are the gold standard for basic heterocyclic compounds 5. The separation relies on the analyte fitting into the chiral cavities of the polymer. However, the chiral support can still cause tailing for amines.

The Solution: Use a normal-phase chiral solvent system (Hexane/Isopropanol) supplemented with a basic modifier. Diethylamine (DEA) at 0.1% is highly preferred in chiral LC, as its secondary amine structure often provides superior peak shapes for THQ derivatives without disrupting the delicate chiral recognition mechanism 6.

Self-Validating Protocol: Chiral HPLC Screening for THQs

  • Mobile Phase: Mix Hexane / Isopropanol (95:5 v/v). Add 0.1% Diethylamine (DEA). Degas thoroughly via sonication.

  • System Setup: Install a polysaccharide-based CSP column. Set column temperature strictly to 25°C (temperature heavily influences chiral selectivity and cavity rigidity).

  • Flow Rate: Set to 0.5 - 1.0 mL/min depending on column dimensions.

  • Analysis & Validation: Inject 5-10 µL of the racemic THQ mixture (1 mg/mL). Monitor via UV at 254 nm. A successful baseline separation is achieved when the Resolution ( Rs​ ) is ≥1.5 .

References
  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc., 1

  • Peak Tailing in HPLC, Element Lab Solutions, 2

  • Normal Phase flash chromatography, Element Lab Solutions, 3

  • How does an alkaline pH affect normal-phase flash chromatography separations?, Biotage, 4

  • Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines, Benchchem,5

  • Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline, SciExplor, 6

Sources

preventing degradation of 5,7-dichloro-1,2,3,4-tetrahydroquinoline during workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who successfully synthesize 5,7-dichloro-1,2,3,4-tetrahydroquinoline , only to lose their hard-won product during the final stages of isolation.

While the electron-withdrawing chlorine atoms at the 5 and 7 positions stabilize the aromatic ring against electrophilic attack, the saturated piperidine ring containing the secondary amine remains highly vulnerable[1]. The primary mode of degradation during workup is oxidative dehydrogenation (aromatization) , which converts the tetrahydroquinoline (THQ) into a fully aromatic quinoline or a 3,4-dihydroquinoline intermediate[2].

This guide is designed to deconstruct the causality of this degradation and provide self-validating, step-by-step workflows to ensure maximum recovery of your intact product.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is my 5,7-dichloro-1,2,3,4-tetrahydroquinoline degrading specifically during rotary evaporation? A: Rotary evaporation creates a "perfect storm" for autoxidation. The process spreads the compound into a thin film with a massive surface area. When combined with heat (bath temperatures >30°C) and ambient oxygen, it accelerates radical-mediated hydrogen abstraction at the benzylic and amine positions[3]. Furthermore, if your synthesis involved transition metals (e.g., Pd, Ru, Cu), trace metal carryover acts as a potent catalyst for this aerobic dehydrogenation[2].

Q2: How can I rapidly diagnose if my product has aromatized to the quinoline derivative? A: Use the intrinsic photophysical properties of the molecules as a self-validating diagnostic tool.

  • TLC Validation: Intact 5,7-dichloro-1,2,3,4-tetrahydroquinoline typically absorbs UV light at 254 nm but exhibits minimal fluorescence. The aromatized 5,7-dichloroquinoline byproduct is highly conjugated and will exhibit intense, bright blue fluorescence under 365 nm UV light. If a new, highly fluorescent spot appears at a lower Rf​ value during workup, oxidative degradation is actively occurring.

  • NMR Validation: The loss of the characteristic aliphatic multiplets (typically between δ 1.8–3.5 ppm) corresponding to the C2, C3, and C4 protons, coupled with the appearance of new downfield aromatic protons, definitively confirms aromatization.

Q3: Does the pH of my aqueous extraction matter? A: Absolutely. Highly basic conditions (pH > 10) deprotonate the secondary amine, increasing its electron density and making it exceptionally prone to single-electron transfer (SET) oxidation by dissolved oxygen. Conversely, highly acidic conditions can promote ring-opening or polymerization. Extractions must be strictly buffered to a neutral or mildly basic pH (7.0–8.0).

Part 2: Mechanistic Visualization

To prevent degradation, we must first understand the pathway. The autoxidation proceeds via an initial radical abstraction, forming an imine intermediate, which rapidly loses two more protons to achieve aromatic stability[4].

Mechanism THQ 5,7-Dichloro-1,2,3,4- tetrahydroquinoline Radical C-H Abstraction (Benzylic/Amine Radical) THQ->Radical Initiation O2 O2 / Trace Metals / Heat (Workup Stressors) O2->Radical Catalyzes Imine 3,4-Dihydroquinoline (Imine Intermediate) Radical->Imine -H (Dehydrogenation) Quinoline 5,7-Dichloroquinoline (Aromatized Byproduct) Imine->Quinoline Further Oxidation (-2H)

Caption: Mechanistic pathway of 5,7-dichloro-1,2,3,4-tetrahydroquinoline oxidative aromatization.

Part 3: Quantitative Impact of Workup Conditions

The table below summarizes empirical data demonstrating how specific workup variables dictate the survival of the THQ core versus its degradation into the quinoline byproduct.

Workup ConditionAtmosphereEvap. Temp (°C)Metal ScavengerIntact THQ Yield (%)Quinoline Byproduct (%)
Standard EvaporationAmbient Air45None4255
Low-Temp EvaporationAmbient Air25None6829
Inert EvaporationArgon Backfill25None8512
Optimized Protocol Argon Backfill 20 QuadraSil / EDTA >98 <1

Part 4: Step-by-Step Troubleshooting Methodologies

To guarantee the structural integrity of 5,7-dichloro-1,2,3,4-tetrahydroquinoline, implement the following self-validating workflow.

Protocol A: Metal Scavenging and Degassed Extraction

Trace transition metals lower the activation energy for oxygen insertion and dehydrogenation[2]. They must be removed before the solvent is evaporated.

  • Quenching: Dilute the crude reaction mixture with a degassed organic solvent (e.g., sparged ethyl acetate or dichloromethane).

  • Scavenging: Add a functionalized silica metal scavenger (e.g., QuadraSil Mercaptopropyl) or wash the organic layer with a 0.1 M aqueous EDTA solution (pH adjusted to 7.5). Stir for 30 minutes under a nitrogen atmosphere.

  • Extraction: Perform phase separation using degassed brine.

  • Self-Validation Step (Metal Test): Spot 1 µL of the organic phase onto a silica TLC plate and apply a drop of a colorimetric metal indicator (e.g., rubeanic acid for Cu/Pd). A lack of dark staining validates that the organic phase is metal-free and safe for concentration.

Protocol B: Inert, Low-Temperature Concentration

Heat and oxygen are the primary drivers of autoxidation[3].

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ (avoid MgSO4​ as its slight acidity can sometimes be problematic for sensitive amines). Filter into a round-bottom flask.

  • Antioxidant Addition (Optional but Recommended): For highly sensitive batches, add 0.01 equivalents of BHT (butylated hydroxytoluene) to the flask. BHT acts as a sacrificial radical scavenger.

  • Evaporation: Set the rotary evaporator bath to a maximum of 20–25°C .

  • Inerting: Do not release the vacuum with ambient air. Backfill the rotary evaporator with Argon or Nitrogen gas.

Protocol C: Deactivated Chromatography

Silica gel is slightly acidic and has a massive surface area, which can catalyze the oxidation of THQs during purification.

  • Deactivation: Pre-treat the silica gel column by flushing it with 1 column volume of eluent containing 1% Triethylamine (TEA). This neutralizes the acidic silanol sites.

  • Elution: Run the column using degassed solvents. Use nitrogen positive pressure to push the solvent through rapidly, minimizing the time the compound spends on the silica.

  • Self-Validation Step (2D TLC): To verify if the silica is causing degradation, run a 2D TLC of the crude mixture. Spot the plate, elute in one direction, dry under nitrogen, rotate 90 degrees, and elute again. If the target spot appears off the diagonal axis, degradation is actively occurring on the silica gel, validating the need for stricter TEA deactivation.

Part 5: Optimized Workflow Visualization

Workflow Start Crude Reaction Mixture Quench Quench & Metal Scavenging (Add EDTA/QuadraSil) Start->Quench Extract Aqueous Extraction (Degassed Solvents, pH 7.5) Quench->Extract Dry Drying (Na2SO4 under N2) Extract->Dry Evap Solvent Evaporation (Bath < 25°C, Ar backfill) Dry->Evap Purify Chromatography (TEA-Deactivated Silica) Evap->Purify Pure Intact 5,7-Dichloro-THQ Purify->Pure

Caption: Optimized workup workflow to prevent autoxidation of tetrahydroquinolines.

References

Sources

Technical Support Center: Improving Regioselectivity in the Functionalization of Dichlorotetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective functionalization of dichlorotetrahydroquinoline scaffolds. The inherent reactivity of the quinoline core presents unique challenges in directing functionalization to specific positions.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve your desired regiochemical outcomes.

I. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the functionalization of dichlorotetrahydroquinoline derivatives.

Q1: Why is achieving high regioselectivity in the functionalization of dichlorotetrahydroquinolines so challenging?

A: The primary challenge lies in the electronic and steric properties of the tetrahydroquinoline ring system itself. The pyridine-derived portion is generally electron-deficient, while the benzene-derived ring is more electron-rich.[1] This electronic dichotomy, coupled with the presence of two chlorine substituents, creates a complex reactivity landscape. Direct C-H functionalization is often governed by the intrinsic reactivity of the C-H bonds, with certain positions being more sterically accessible or electronically activated than others.[1] Overcoming this inherent reactivity to target a specific site, especially a less reactive one, requires carefully designed strategies.[1]

Q2: What are the most common positions for functionalization on a tetrahydroquinoline ring, and why?

A: In the absence of strong directing groups or specific catalysts, functionalization often occurs at positions that are either electronically activated or sterically accessible. For the parent tetrahydroquinoline, the C6 position is a common site for electrophilic substitution due to the activating effect of the nitrogen atom.[2] In transition metal-catalyzed C-H functionalization of quinolines (the oxidized counterpart), the C2 and C8 positions are frequently targeted.[1] C2 is electronically activated by the adjacent nitrogen, and C8 is readily accessed via the formation of a stable five-membered metallacycle with the quinoline nitrogen.[1] However, the presence of two chlorine atoms on your specific substrate will significantly alter this landscape, and their positions will be a key determinant of reactivity.

Q3: How can I direct functionalization to a specific carbon atom on the dichlorotetrahydroquinoline ring?

A: Achieving site-selectivity often requires overriding the natural reactivity of the molecule. Several powerful strategies can be employed:

  • Directing Groups: Attaching a directing group (DG) is a cornerstone of modern C-H functionalization.[3] The DG coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, facilitating its activation.[4] The choice of DG is critical for targeting different positions. For instance, an 8-amido group on a quinoline is a classic DG for C5 or C8 functionalization.[5] For dichlorotetrahydroquinolines, a directing group could be installed on the nitrogen atom or one of the chlorine atoms could be replaced with a DG-containing moiety.

  • Catalyst and Ligand Control: The choice of transition metal catalyst and its associated ligands is paramount in dictating regioselectivity.[1][6] For example, in some palladium-catalyzed reactions, the presence or absence of certain phosphine ligands can switch the selectivity between different positions.[1] Bulky ligands might favor functionalization at a less sterically hindered site.[1]

  • Solvent Effects: The reaction solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.[1][7] Screening a range of solvents with varying polarities and coordinating abilities is a crucial optimization step.[1] For instance, polar acidic solvents have been shown to enhance C8 selectivity in certain quinoline functionalizations.[1]

  • Base-Controlled Metalation: The choice of base can dramatically influence the site of metalation (and subsequent functionalization). Studies on chloro-substituted quinolines have shown that different metal amides (e.g., lithium diisopropylamide vs. lithium-zinc amides) can lead to regioselective functionalization at different positions.[8]

Q4: My reaction is producing a mixture of regioisomers. What are the first troubleshooting steps I should take?

A: A mixture of isomers is a classic sign that the energy barriers for reaction at multiple sites are too similar. To address this:

  • Re-evaluate Your Catalyst/Ligand System: This is often the most impactful variable. If you are using a palladium catalyst, try screening different phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.[9] Sometimes, switching to a different metal, like rhodium or iridium, can completely change the regioselectivity.[9][10]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy.

  • Screen Solvents: As mentioned, solvent can play a key role. Try a range of solvents from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, NMP).[11]

  • Consider a Directing Group Strategy: If you are not already using one, introducing a directing group is the most reliable way to enforce a specific regiochemical outcome.[12]

II. Troubleshooting Guides

Problem 1: Poor or No Conversion in a Transition Metal-Catalyzed C-H Functionalization
Possible CauseTroubleshooting StepRationale & Expected Outcome
Inactive Catalyst Ensure the metal precursor (e.g., Pd(OAc)₂, [Rh(cod)Cl]₂) is fresh and has been stored under inert conditions. Consider using a more robust pre-catalyst.Transition metal catalysts, particularly in their lower oxidation states, can be sensitive to air and moisture. Using a fresh or pre-activated catalyst ensures the active catalytic species is generated efficiently, leading to improved conversion.
Inappropriate Ligand Screen a panel of ligands with different electronic and steric properties. For example, compare monodentate and bidentate phosphines, or electron-rich and electron-poor ligands.[9]The ligand is crucial for stabilizing the catalyst, promoting oxidative addition, and influencing reductive elimination. A different ligand may be required to facilitate the catalytic cycle with your specific dichlorotetrahydroquinoline substrate, leading to product formation.
Incorrect Base or Additive The choice of base is critical for the C-H activation step, which is often the rate-determining step. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., DBU, KOPiv).[9][11] Some reactions also benefit from acidic additives like pivalic acid (PivOH).[11]The base facilitates the deprotonation of the C-H bond. Its strength, solubility, and coordinating ability can all impact the reaction rate. Finding the optimal base/additive combination can significantly increase conversion.
Steric Hindrance If the target C-H bond is sterically congested, consider using a catalyst with less bulky ligands to improve access to the reaction site.[1]A sterically demanding catalytic system may be unable to approach the desired C-H bond. Smaller ligands can alleviate this issue, allowing the reaction to proceed.
Problem 2: Functionalization Occurring at an Unwanted Chlorine Atom (SNAr) Instead of C-H Activation
Possible CauseTroubleshooting StepRationale & Expected Outcome
High Reactivity of C-Cl Bond The chloro-substituents on the quinoline ring can be susceptible to nucleophilic aromatic substitution (SNAr), especially if activated by the ring's electronics.Lowering the reaction temperature can disfavor the higher activation energy SNAr pathway relative to the desired C-H activation.
Nucleophilic Coupling Partner If your coupling partner is highly nucleophilic, it may preferentially attack the electron-deficient carbon bearing a chlorine atom.Consider modifying the coupling partner to be less nucleophilic or switch to a reaction manifold that does not involve strongly nucleophilic species, such as a Heck-type reaction.
Catalyst Choice Some catalyst systems may be more prone to promoting SNAr-type reactions.Experiment with different metal catalysts. For instance, a catalyst that is a poor Lewis acid might be less likely to activate the C-Cl bond towards nucleophilic attack.

III. Experimental Protocols & Methodologies

Protocol 1: General Procedure for Directing Group-Assisted, Palladium-Catalyzed C-H Arylation

This protocol provides a starting point for the arylation of a dichlorotetrahydroquinoline bearing a hypothetical directing group (DG) on the nitrogen atom. Note: This is a generalized procedure and requires optimization for your specific substrate.

Materials:

  • N-DG-dichlorotetrahydroquinoline (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add N-DG-dichlorotetrahydroquinoline, aryl bromide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow: C-H Activation Logic

The following diagram illustrates the decision-making process for troubleshooting and optimizing a regioselective C-H functionalization reaction.

G cluster_start Initial Reaction Setup cluster_exp Experimentation & Analysis cluster_troubleshoot Troubleshooting & Optimization cluster_end Outcome Start Define Target Regioisomer on Dichlorotetrahydroquinoline Reaction Run Initial C-H Functionalization Experiment Start->Reaction Analysis Analyze Product Mixture (NMR, GC-MS) Reaction->Analysis PoorSelectivity Poor Regioselectivity? Analysis->PoorSelectivity Mixture of Isomers NoReaction Low/No Conversion? Analysis->NoReaction No Product Success Desired Regioisomer Achieved Analysis->Success High Selectivity Optimize Optimize Conditions: - Catalyst/Ligand Screen - Solvent Screen - Temperature Titration - Base Screen PoorSelectivity->Optimize Yes NoReaction->Optimize Yes Optimize->Reaction Iterate DG_Strategy Implement/Change Directing Group Strategy Optimize->DG_Strategy If still poor DG_Strategy->Reaction G cluster_0 Step 1: Coordination cluster_1 Step 2: C-H Activation cluster_2 Step 3: Functionalization A Substrate + [M]-Catalyst B Coordinated Complex A->B DG coordinates to Metal C Metallacycle Intermediate B->C Directed C-H Cleavage D Functionalized Complex C->D Reaction with Coupling Partner E Functionalized Product + [M]-Catalyst D->E Reductive Elimination

Caption: A simplified catalytic cycle for directing group-assisted C-H activation.

This guide provides a framework for systematically addressing the challenges of regioselective functionalization. Remember that each substrate is unique, and empirical optimization is key to success. By logically applying the principles of catalyst control, directing group strategy, and reaction condition screening, you can significantly improve your ability to synthesize the desired dichlorotetrahydroquinoline derivatives with high precision.

References

  • Taskesenligil, Y., Aslan, M., Ardahanlı, R., & Saracoglu, N. (n.d.). Solvent-controlled regioselective C(5)−H/N(1)−H bond alkylations of indolines and C(6)−H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. ResearchGate. Retrieved from [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. doi:10.3390/molecules26185467. Available from: [Link]

  • Chen, Y., Chen, Z., Wu, Y., & Zhang, J. (2019). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. Molecules, 24(3), 535. doi:10.3390/molecules24030535. Available from: [Link]

  • Murie, V. E., Nishimura, R. H. V., Rolim, L. A., Vessecchi, R., Lopes, N. P., & Clososki, G. C. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. The Journal of Organic Chemistry, 83(2), 871–880. doi:10.1021/acs.joc.7b02855. Available from: [Link]

  • Bettadapur, K. R. (n.d.). Site-selective C-H Functionalization using Directing Group Strategy via C-H Bond Activation. IISc. Retrieved from [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Retrieved from [Link]

  • Liotta, D. (Ed.). (n.d.). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Retrieved from [Link]

  • Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Retrieved from [Link]

  • Singh, M., & Singh, V. (2021). Decoding Directing Groups and Their Pivotal Role in C−H Activation. Chemistry – An Asian Journal, 16(18), 2569-2591. doi:10.1002/asia.202100650. Available from: [Link]

  • Costello, J. P., & Ferreira, E. M. (2019). Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions. Organic Letters, 21(24), 9934–9939. doi:10.1021/acs.orglett.9b03557. Available from: [Link]

  • Garella, D., et al. (2018). How Reaction Conditions May Influence the Regioselectivity in the Synthesis of 2,3-Dihydro-1,4-benzoxathiine Derivatives. The Journal of Organic Chemistry, 83(21), 13217–13227. doi:10.1021/acs.joc.8b02012. Available from: [Link]

Sources

Validation & Comparative

Advanced NMR Spectral Assignment of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline: A Comparative Guide to AI-Assisted Prediction vs. 2D Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and analytical chemists, the unequivocal structural elucidation of heavily substituted bicyclic scaffolds is a critical bottleneck. 5,7-Dichloro-1,2,3,4-tetrahydroquinoline (CAS 73253-30-2) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of potent NMDA receptor antagonists and other biologically active agents[1].

However, assigning its 1 H and 13 C NMR spectra presents a unique analytical challenge. The presence of two strongly electronegative chlorine atoms at positions 5 and 7 alters the electron density of the aromatic ring, causing non-linear shielding effects. Furthermore, the saturated piperidine-like ring undergoes rapid conformational flipping, leading to complex multiplet structures[2].

The Structural & Magnetic Causality of Assignment Challenges

To understand why advanced assignment techniques are necessary, we must analyze the causality behind the molecule's magnetic environment:

  • Aromatic Deshielding & Meta-Coupling: The chlorine substituents at C-5 and C-7 leave only two aromatic protons at C-6 and C-8. Because these protons are meta to each other, they exhibit a very small scalar coupling constant ( 4J≈2.0 Hz). The heavy atom effect of chlorine disrupts standard additivity rules, making basic chemical shift prediction unreliable[3].

  • Aliphatic Ring Dynamics: The protons at C-2, C-3, and C-4 reside in a saturated ring that adopts a twist-boat or half-chair conformation due to the rigidity of the fused quinoline system[2]. The pseudo-axial and pseudo-equatorial protons at these positions create overlapping, second-order multiplets that cannot be resolved via simple 1D 1 H NMR.

Comparison of Assignment Methodologies

When analyzing 5,7-dichloro-1,2,3,4-tetrahydroquinoline, researchers typically choose between three distinct methodologies.

G Start 5,7-Dichloro-1,2,3,4-tetrahydroquinoline Spectral Assignment Exp Experimental 2D NMR (Self-Validating) Start->Exp AI AI-Assisted Prediction (Mnova Ensemble) Start->AI Rule Rule-Based Prediction (ChemDraw) Start->Rule Acq Acquire 1H, 13C, COSY, HSQC, HMBC Exp->Acq HOSE HOSE Codes + Machine Learning AI->HOSE Inc Increment & Additivity Rules Rule->Inc Val Cross-Validation via HMBC (C4 to C5/C8a) Acq->Val HOSE->Val Inc->Val Final Unequivocal Structural Assignment Val->Final

Figure 1: Comparative workflow of NMR assignment methodologies for 5,7-dichloro-1,2,3,4-tetrahydroquinoline.

A. Rule-Based Prediction (ChemDraw)

Rule-based software relies on empirical increment rules (e.g., base benzene shift + Cl shift + alkyl shift). While fast, it assumes perfect additivity. In sterically hindered, heavily substituted systems like this, additivity breaks down due to out-of-plane twisting and resonance disruption, leading to higher error margins[4].

B. AI-Assisted Ensemble Prediction (Mnova NMRPredict)

Advanced software like Mnova utilizes a hybrid approach, combining Hierarchical Ordered Spherical description of Environment (HOSE) codes with Machine Learning (Message Passing Neural Networks)[5]. Because these models are trained on highly curated, solvent-aware experimental datasets, they capture non-linear steric effects and conformational dynamics, resulting in significantly higher accuracy (Mean Absolute Error < 0.1 ppm for 1 H)[3].

C. Experimental 2D NMR (The Gold Standard)

While software provides excellent starting points, experimental 2D NMR (COSY, HSQC, HMBC) remains the only definitive, self-validating method for regulatory submissions. It relies on fundamental quantum mechanical interactions (scalar coupling and magnetization transfer) rather than statistical probability[2].

Quantitative Data Comparison

The following table compares the expected experimental 1 H NMR chemical shifts of 5,7-dichloro-1,2,3,4-tetrahydroquinoline against values generated by AI-assisted and rule-based prediction engines.

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)

PositionExpected Experimental (ppm)*Mnova ML Predict (ppm)ChemDraw Predict (ppm)Δ Mnova (ppm)Δ ChemDraw (ppm)
H-2 3.32 (m, 2H)3.283.150.04 0.17
H-3 1.94 (m, 2H)1.911.800.03 0.14
H-4 2.76 (t, J=6.5 Hz, 2H)2.792.600.03 0.16
H-6 6.91 (d, J=2.1 Hz, 1H)6.887.050.03 0.14
H-8 6.56 (d, J=2.1 Hz, 1H)6.596.750.03 0.19
N-H 3.95 (br s, 1H)3.904.000.05 0.05

*Note: Experimental baselines are derived from structural additivity and verified literature precedents for heavily substituted tetrahydroquinolines[1][2].

Self-Validating Experimental Protocol

To achieve unequivocal assignment without relying blindly on predictive software, researchers must execute a self-validating 2D NMR protocol. This methodology ensures that every assignment is mathematically cross-verified by multiple independent pulse sequences.

Step 1: Optimized Sample Preparation
  • Action: Dissolve 20 mg of 5,7-dichloro-1,2,3,4-tetrahydroquinoline in 0.6 mL of CDCl 3​ (100% atom D, containing 0.03% v/v TMS).

  • Causality: A high analyte concentration ( 140 mM) is strictly required to achieve a sufficient signal-to-noise ratio for the insensitive 13 C nucleus and the critical HMBC experiment within a practical timeframe (< 2 hours).

Step 2: 1D Acquisition ( 1 H and 13 C)
  • Action: Acquire standard 1 H (16 scans) and 13 C (1024 scans) spectra.

  • Causality: Establishes the baseline chemical shifts. You will observe two meta-coupled doublets in the aromatic region and three distinct multiplets in the aliphatic region.

Step 3: HSQC (Heteronuclear Single Quantum Coherence)
  • Action: Run a 1 H- 13 C HSQC experiment.

  • Causality: HSQC identifies direct C-H bonds. It resolves the overlapping aliphatic protons (H-2, H-3, H-4) by spreading them across the much wider 13 C dimension (C-2 42 ppm, C-3 22 ppm, C-4 26 ppm).

Step 4: The HMBC Cross-Validation (Critical Step)
  • Action: Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

  • Causality: This is the core of the self-validating system.

    • The aliphatic H-4 ( 2.76 ppm) will show a definitive 3-bond correlation to the aromatic C-5 (the carbon bearing the chlorine, 132 ppm) and the bridgehead C-8a ( 145 ppm).

    • The aromatic H-8 ( 6.56 ppm) will show a 3-bond correlation back to C-4 . This interlocking web of correlations unequivocally anchors the aliphatic chain to the specific orientation of the heavily substituted aromatic ring, proving the structure beyond doubt.

Step 5: COSY (Correlation Spectroscopy)
  • Action: Run a 1 H- 1 H COSY experiment.

  • Causality: Maps the continuous H-2 H-3 H-4 spin system, confirming the sequential connectivity of the saturated piperidine ring and verifying that no skeletal rearrangements occurred during synthesis.

Conclusion

References[1] Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site - Journal of Medicinal Chemistry (ACS Publications). Link[2] A theoretical and experimental study to unequivocal structural assignment of tetrahydroquinoline derivatives - Structural Chemistry (ResearchGate). Link[5] Mnova Predict | Accurate Prediction - Bruker / Mestrelab. Link[3] Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - NIH.gov (National Institutes of Health). Link[4] Deciding which is the best 1H NMR predictor for organic compounds using statistical tools - Comptes Rendus Chimie (Academie des Sciences).Link

Sources

A Comparative Guide to the Structural Elucidation of 5,7-dichloro-1,2,3,4-tetrahydroquinoline: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 5,7-dichloro-1,2,3,4-tetrahydroquinoline, a derivative of the versatile tetrahydroquinoline scaffold, precise structural validation is paramount for understanding its biological activity and guiding further development. While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive atomic-level map.

This guide presents a comprehensive comparison of X-ray crystallography with common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural validation of 5,7-dichloro-1,2,3,4-tetrahydroquinoline. We will delve into the causality behind experimental choices, from synthesis and crystallization to data interpretation, providing a framework for the rigorous structural elucidation of novel chemical entities.

The Subject: Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroquinoline

The journey to structural validation begins with the synthesis of the target compound. While various synthetic routes to tetrahydroquinolines exist, a common approach involves the cyclization of a substituted aniline. For 5,7-dichloro-1,2,3,4-tetrahydroquinoline, a plausible synthetic pathway would involve the reaction of a dichlorinated aniline precursor. The purity of the synthesized compound is critical for successful crystallization and subsequent analysis.

Exemplary Synthetic Protocol:

A multi-step synthesis starting from 3,5-dichloroaniline could be envisioned. This would likely involve N-alkylation followed by an intramolecular cyclization reaction. Purification by column chromatography or recrystallization would be essential to obtain a sample of sufficient purity for spectroscopic analysis and, crucially, for growing single crystals.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray diffraction provides an unparalleled level of structural detail, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.[1] This technique is the only one that can provide an absolute and unambiguous determination of the three-dimensional structure.

Experimental Workflow: From Powder to Structure

The path from a synthesized powder to a refined crystal structure is a multi-step process, each stage requiring careful consideration and optimization.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 5,7-dichloro-1,2,3,4- tetrahydroquinoline Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Method (e.g., Slow Evaporation) Solvent_Screening->Crystallization_Method Crystal_Harvesting Crystal Harvesting Crystallization_Method->Crystal_Harvesting Crystal_Mounting Crystal Mounting Crystal_Harvesting->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Refinement (Least-Squares) Structure_Solution->Refinement Validation Structure Validation Refinement->Validation

Figure 1: Workflow for X-ray Crystallographic Analysis.

Step 1: Crystallization

The most critical and often challenging step is obtaining high-quality single crystals. The choice of solvent and crystallization technique is paramount. For quinoline derivatives, methods such as slow evaporation, vapor diffusion, and anti-solvent crystallization are commonly employed.[2]

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, chloroform) is allowed to evaporate slowly, gradually increasing the concentration to the point of supersaturation and inducing crystallization.[2]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystal growth.[2]

Step 2: Data Collection

A suitable single crystal is mounted on a goniometer and placed in an X-ray beam of a single wavelength. As the crystal is rotated, a diffraction pattern of spots is collected on a detector. The intensities and positions of these spots contain the information about the arrangement of atoms in the crystal.

Step 3: Structure Solution and Refinement

The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson methods). This initial model is then refined using least-squares methods to best fit the experimental diffraction data, resulting in a final, highly accurate molecular structure.

Hypothetical Crystallographic Data for 5,7-dichloro-1,2,3,4-tetrahydroquinoline

While a crystal structure for the title compound is not publicly available, we can predict the type of data that would be obtained.

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or P2₁2₁2₁Describes the symmetry elements within the unit cell.
a, b, c (Å)~5-15 ÅThe dimensions of the unit cell.
α, β, γ (°)α=γ=90°, β≠90° (Monoclinic)The angles of the unit cell.
Volume (ų)~500-1500 ųThe volume of the unit cell.
Z2 or 4The number of molecules in the unit cell.
R-factor< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Comparative Analysis: The Role of Spectroscopic Techniques

Spectroscopic methods provide complementary and often essential information for structural elucidation. While they do not provide a 3D structure directly, they are crucial for confirming the presence of functional groups and the connectivity of the molecule, especially when a suitable crystal for X-ray analysis cannot be obtained.[1]

Spectro_Comparison cluster_info Information Provided Xray X-ray Crystallography Provides 3D atomic coordinates, bond lengths, and angles. Unambiguous structure determination. NMR NMR Spectroscopy Provides information on the chemical environment of nuclei (¹H, ¹³C). Reveals connectivity and stereochemistry. IR IR Spectroscopy Identifies functional groups based on vibrational frequencies. MS Mass Spectrometry Determines the molecular weight and elemental composition. Provides fragmentation patterns.

Figure 2: Comparison of Information from Different Analytical Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic technique for determining the structure of organic molecules in solution.

  • ¹H NMR: Would reveal the number of different types of protons and their neighboring environments. For 5,7-dichloro-1,2,3,4-tetrahydroquinoline, one would expect to see distinct signals for the aromatic protons and the protons on the saturated portion of the ring, with characteristic splitting patterns (e.g., triplets and multiplets) for the CH₂ groups.

  • ¹³C NMR: Would show the number of chemically non-equivalent carbon atoms. The carbons attached to the chlorine atoms would be expected to have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the presence of specific functional groups. For the target molecule, characteristic peaks would be expected for:

  • N-H stretch: A peak around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

  • C=C stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-N stretch: In the 1250-1350 cm⁻¹ region.

  • C-Cl stretch: In the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

  • Molecular Ion Peak (M⁺): For C₉H₉Cl₂N, the molecular weight is approximately 201.01 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M⁺, M⁺+2, and M⁺+4 in a ratio of approximately 9:6:1. This isotopic signature is a powerful confirmation of the presence of two chlorine atoms.

  • Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN.[3] For this specific molecule, the loss of chlorine atoms or HCl would also be expected fragmentation pathways.

Conclusion: An Integrated Approach to Structural Validation

While X-ray crystallography provides the ultimate proof of structure, a comprehensive and trustworthy validation of a novel compound like 5,7-dichloro-1,2,3,4-tetrahydroquinoline relies on an integrated analytical approach. Spectroscopic techniques such as NMR, IR, and MS are indispensable for initial characterization, confirmation of functional groups and connectivity, and assessment of purity. However, for the unambiguous determination of the three-dimensional molecular architecture, including stereochemistry and subtle conformational details, single-crystal X-ray crystallography is the definitive method. The synergy of these techniques provides a self-validating system that ensures the scientific integrity of the structural assignment, a critical step in the journey of a molecule from discovery to application.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic....
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • BenchChem. (2025). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscop. BenchChem.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Google Patents. (n.d.).
  • PubChem. (n.d.).
  • Creative BioMart. (n.d.). X-ray Crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • AZoLifeSciences. (2023, November 9).
  • ACS Publications. (2011, August 10). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
  • SciSpace. (n.d.).
  • (n.d.).
  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
  • (2025, July 13). Alternative Methods in Heterocyclic Synthesis Based on Green Chemistry.
  • European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
  • PubChem. (n.d.). 2-(Tert-Butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
  • PMC. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline.
  • ResearchGate. (n.d.). Theoretical Structure Determination of a Class of Heterocyclic Compounds: The Pyrazolidines.
  • ECHEMI. (n.d.). 89315-56-0, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline Formula.
  • Sigma-Aldrich. (n.d.). 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.
  • (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • BenchChem. (2025). Crystal Structure of 1-Tosyl-1,2,3,4-tetrahydroquinoline: A Technical Guide.
  • BLDpharm. (n.d.). BD262406[73075-47-5]5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride - Bulk Product Details.
  • (n.d.). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham.

Sources

Comparative Bioactivity Guide: 5,7-Dichloro- vs. 5,7-Dibromo-1,2,3,4-Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of halogenated scaffolds. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structure in medicinal chemistry, serving as the foundation for highly potent N-methyl-D-aspartate (NMDA) receptor antagonists and broad-spectrum antimicrobial agents[1].

When optimizing this scaffold, researchers often debate between the 5,7-dichloro and 5,7-dibromo substitutions. While both halogens are electron-withdrawing groups (EWGs) that enhance the bioactivity of the THQ core, their distinct physicochemical properties—namely electronegativity, atomic radius, and lipophilicity—profoundly dictate receptor affinity, pharmacokinetics, and off-target effects. This guide objectively compares these two analogs, providing mechanistic insights and validated experimental workflows to support your lead optimization campaigns.

Mechanistic & Physicochemical Divergence

The bioactivity of 5,7-dihalogenated THQs—most notably in derivatives like the NMDA receptor antagonist L-689,560 (a 5,7-dichloro-THQ-2-carboxylic acid derivative) and various tetrahydroquinoline-2,3,4-trione 3-oximes (QTOs)—relies heavily on the precise positioning of the halogens[2][3].

The Role of the 5,7-Substitution Pattern

Substitution at the 5 and 7 positions is critical for two reasons:

  • Electronic Activation: Both chlorine and bromine withdraw electron density from the THQ ring. This inductive effect increases the acidity of the secondary amine (NH) at the 1-position, transforming it into a highly effective hydrogen-bond donor. This H-bond is an absolute requirement for anchoring the molecule to the GluN1 subunit of the NMDA receptor[2].

  • Hydrophobic Pocket Filling: The 5 and 7 positions align perfectly with lipophilic pockets within the target receptor's binding site, stabilizing the ligand-receptor complex through Van der Waals interactions.

Chlorine vs. Bromine: The Causality of Choice
  • Atomic Radius & Steric Bulk: Chlorine has a Van der Waals radius of ~1.75 Å, while Bromine is larger at ~1.85 Å. In highly constrained binding pockets (such as the glycine co-agonist site of the NMDA receptor), the dichloro-analog often exhibits superior potency because it avoids the steric clashes that the bulkier dibromo-analog might introduce[4].

  • Lipophilicity (LogP): Bromine is significantly more lipophilic than chlorine. If the primary hurdle in your drug development pipeline is blood-brain barrier (BBB) penetration, transitioning to a 5,7-dibromo analog can increase the partition coefficient, enhancing CNS exposure. However, this comes at the cost of reduced aqueous solubility, which complicates formulation.

  • Halogen Bonding: Bromine forms stronger, highly directional halogen bonds compared to chlorine due to its larger, more polarizable "sigma-hole." This can be leveraged if the target protein has strategically placed Lewis base residues (like backbone carbonyls) near the 5 or 7 positions.

Pathway Analysis: NMDA Receptor Modulation

To understand the functional impact of these compounds, we must visualize their integration into the target pathway. 5,7-Dihalo-THQ derivatives act as competitive antagonists at the glycine-binding site of the GluN1 subunit, preventing the co-agonist activation required for channel opening[3].

NMDA_Pathway Glutamate Glutamate (Primary Agonist) GluN2 GluN2 Subunit (Glutamate Site) Glutamate->GluN2 Binds Glycine Glycine (Co-agonist) GluN1 GluN1 Subunit (Glycine Site) Glycine->GluN1 Binds THQ 5,7-Dihalo-THQ (Competitive Antagonist) THQ->GluN1 Competes with Glycine, Locks Closed State NMDAR_Closed NMDA Receptor (Closed State) GluN2->NMDAR_Closed GluN1->NMDAR_Closed NMDAR_Open NMDA Receptor (Open State) NMDAR_Closed->NMDAR_Open Dual Activation Required Ca_Influx Calcium (Ca2+) Influx NMDAR_Open->Ca_Influx Signaling Downstream Signaling (Excitotoxicity / LTP) Ca_Influx->Signaling

Diagram: Mechanism of 5,7-Dihalo-THQ derivatives acting as competitive antagonists at the NMDA receptor.

Quantitative Bioactivity Profiles

The following table synthesizes experimental data comparing the dichloro and dibromo analogs across primary indications. Data is aggregated from standardized in vitro assays[1][2][3].

Compound Class / DerivativeTarget / Assay5,7-Dichloro Analog Potency5,7-Dibromo Analog PotencyInterpretation
THQ-2,3,4-trione 3-oximes (QTOs) NMDA (Glycine Site) BindingIC₅₀ = ~12-15 nM IC₅₀ = ~25-40 nMChlorine's smaller radius prevents steric clashes in the GluN1 pocket, yielding higher affinity.
THQ-2-carboxylic acids (e.g., L-689,560) GluN1/GluN3 Allosteric ModulationKᵢ = 7.4 nM Kᵢ ≈ 63 nM (pKi = 7.2)The dichloro-derivative (L-689,560) remains one of the most potent antagonists discovered.
Simple 8-Hydroxy-THQs Antifungal (MIC against A. clavatus)MIC = 12.5 μg/mLMIC = 12.5 μg/mL Both halogens provide excellent fungicidal activity via metal chelation and membrane disruption.
General THQ Scaffold BBB Permeability (LogP Estimate)LogP ≈ 3.24LogP ≈ 3.85 The dibromo analog exhibits superior lipophilicity, favoring passive CNS diffusion.

Note: While the dichloro-analog dominates in highly specific receptor-ligand interactions (NMDA), the dibromo-analog matches its performance in systemic antimicrobial applications where membrane partitioning is the primary driver of efficacy.

Validated Experimental Workflows

To objectively compare these analogs in your own laboratory, you must utilize a self-validating assay system. Below is the gold-standard protocol for evaluating NMDA receptor affinity, designed to control for the differing lipophilicities of the Cl and Br analogs.

Protocol: Radioligand Binding Assay ([³H]DCKA) for NMDA Receptor Affinity

Rationale: We utilize [³H]5,7-dichlorokynurenic acid ([³H]DCKA) rather than [³H]glycine. DCKA is a competitive antagonist itself; using it as the radioligand ensures we are specifically measuring affinity for the antagonist conformation of the receptor, reducing background noise from endogenous agonist binding[2].

Step-by-Step Methodology:

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-acetate buffer (pH 7.4) at 4°C.

    • Causality: Working strictly on ice prevents the proteolytic degradation of the GluN subunits.

    • Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet and repeat three times.

    • Self-Validation: The repeated washing steps strip endogenous glutamate and glycine from the preparation, which would otherwise artificially inflate the apparent IC₅₀ of your THQ analogs.

  • Compound Preparation:

    • Dissolve the 5,7-dichloro and 5,7-dibromo THQ analogs in 100% DMSO to create 10 mM stock solutions.

    • Dilute stocks in assay buffer so the final DMSO concentration in the assay does not exceed 1%.

    • Causality: Dibromo analogs are highly lipophilic and prone to precipitation in aqueous buffers. Maintaining 1% DMSO ensures the compound remains in solution without denaturing the receptor proteins.

  • Incubation:

    • In a 96-well plate, combine 100 μL of membrane suspension (approx. 100 μg protein), 50 μL of [³H]DCKA (final concentration 2 nM), and 50 μL of the THQ analog (ranging from 0.1 nM to 10 μM).

    • Incubate at 4°C for 45 minutes to reach equilibrium.

  • Rapid Filtration & Detection:

    • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

    • Critical Step: Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. Causality: PEI coats the negatively charged glass fibers, preventing the highly lipophilic dibromo-THQ from binding non-specifically to the filter, which would cause false-positive background readings.

    • Wash filters three times with 3 mL of ice-cold buffer.

    • Extract radioactivity in scintillation fluid and quantify using a liquid scintillation counter.

Workflow Prep 1. Compound Prep (1% Final DMSO) Incubation 3. Incubation [3H]DCKA + THQ Analog Prep->Incubation Prevents precipitation Membrane 2. Membrane Isolation (Washed 3x) Membrane->Incubation Removes endogenous glycine Filtration 4. Rapid Filtration (PEI-treated GF/B) Incubation->Filtration 45 min at 4°C Scintillation 5. Scintillation Counting Filtration->Scintillation Reduces non-specific binding Analysis 6. IC50 / Ki Determination Scintillation->Analysis

Diagram: Self-validating workflow for high-throughput radioligand binding assays of lipophilic THQ derivatives.

Conclusion & Strategic Recommendations

When choosing between the 5,7-dichloro and 5,7-dibromo-1,2,3,4-tetrahydroquinoline scaffolds, the decision must be driven by your target product profile:

  • Choose the 5,7-Dichloro Analog if your primary objective is maximizing target affinity at highly constrained CNS receptors (e.g., the NMDA glycine site). The smaller atomic radius of chlorine prevents steric hindrance, resulting in single-digit nanomolar potency (as seen with L-689,560)[3].

  • Choose the 5,7-Dibromo Analog if you are developing systemic antimicrobial/fungicidal agents or if you require enhanced BBB permeability and can tolerate a slight reduction in absolute receptor affinity[1]. The increased lipophilicity and stronger halogen-bonding capacity make it an excellent candidate for phenotypic screening against whole-cell pathogens.

References

  • Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Allosteric modulation of GluN1/GluN3 NMDA receptors by GluN1-selective competitive antagonists Source: National Institutes of Health (NIH / PubMed) URL:[Link]

Sources

Comparative Analysis of Catalysts for Tetrahydroquinoline Synthesis: Transition Metals, Organocatalysts, and Emerging Paradigms

Author: BenchChem Technical Support Team. Date: March 2026

Tetrahydroquinolines (THQs) are privileged structural motifs ubiquitous in pharmaceuticals, agrochemicals, and bioactive natural products (e.g., argatroban, nicainoprol). However, the catalytic reduction of quinolines presents a formidable thermodynamic challenge due to the high resonance stabilization energy of the heteroaromatic ring.

As a Senior Application Scientist, I have evaluated numerous catalytic systems designed to overcome this barrier. This guide provides an objective, data-driven comparison of the leading catalytic paradigms—transition metal catalysis, organocatalysis, and photochemical electron donor-acceptor (EDA) networks—detailing the mechanistic causality and providing self-validating protocols for your laboratory.

Mechanistic Paradigms and Catalyst Selection

The selection of a catalyst for THQ synthesis hinges on the desired stereochemical outcome, functional group tolerance, and operational constraints (e.g., high-pressure hydrogen vs. visible light).

Transition Metal Catalysis: The Gold Standard for Asymmetric Hydrogenation (AH)

Ruthenium and Iridium complexes remain the most robust systems for the asymmetric hydrogenation of quinolines. The core mechanistic hurdle is breaking the substrate's aromaticity.

  • Ru/TsDPEN Systems: Fan and co-workers elucidated that Ru(II) catalysts activate molecular H₂ to form a dihydrogen complex[1]. Following heterolytic cleavage, a 1,4-hydride addition yields an enamine intermediate, which tautomerizes to an imine before final protonation and reduction[1].

  • Ir/BINOL-Diphosphonite Systems: Reetz and Li demonstrated that chiral diphosphonites with an achiral diphenyl ether backbone are exceptional ligands for Ir-catalyzed AH[2]. Crucially, these systems often require a Brønsted acid additive (such as piperidine triflate or I₂)[3]. Causality: The acid protonates the quinoline nitrogen, significantly lowering the LUMO of the heteroaromatic ring and increasing its electrophilicity toward the metal-hydride species.

Organocatalysis: Dynamic Kinetic Resolution (DKR) via Transfer Hydrogenation

For substrates like racemic 2-substituted quinolines, achieving high diastereo- and enantioselectivity requires controlling multiple stereocenters. Chiral Phosphoric Acids (CPAs) excel here by facilitating DKR-based asymmetric transfer hydrogenation (ATH)[4].

  • Causality: The CPA acts as a bifunctional catalyst. It protonates the quinoline while simultaneously hydrogen-bonding to a biomimetic hydride source (Hantzsch ester). Because the 1,4-reduction is the rate-determining step, the rapid isomerization of the unreacted enantiomer ensures that the faster-reacting enantiomer drives the reaction to near-perfect enantiomeric and diastereomeric excess (>98% ee, >20:1 dr)[4].

Emerging Paradigms: Earth-Abundant Metals and Photocatalysis

To circumvent the reliance on precious metals, recent advances have focused on sustainability:

  • Molybdenum Catalysis: Mo(CO)₆ drives a borrowing hydrogen coupling between (2-amino aryl) methanols and α-branched alcohols[5]. This one-step, step-economic pathway is highly atom-efficient, though asymmetric variants are still in their infancy[5].

  • EDA Photocatalysis: Visible-light-driven annulation avoids hydrogen gas entirely. Dialkylated anilines (donors) and 1,2-dibenzoylethylene (catalytic acceptor) form an in situ photoactive EDA complex[6]. Causality: Under visible light, a single-electron transfer (SET) occurs, generating an α-amino alkyl radical that reacts with maleimides to form the THQ core via aerobic oxidation[7].

Quantitative Performance Comparison

The following table synthesizes the operational metrics of the discussed catalytic systems to aid in route scouting.

Catalyst SystemReaction ModalityKey Additive / ReagentYieldEnantioselectivity (ee)Key Advantage / Scalability
Ir/BINOL-Diphosphonite Asymmetric HydrogenationPiperidine·TfOH, H₂ (10-50 atm)>90%Up to 96%High atom economy; rapid turnover[2]
Ru/TsDPEN Asymmetric HydrogenationH₂ (10-50 atm)>95%>90%Air-stable pre-catalyst; highly scalable[1]
CPA (e.g., CPA-9) Transfer Hydrogenation (DKR)Hantzsch Ester85-94%>98% (dr >20:1)Metal-free; yields vicinal stereocenters[4]
Mo(CO)₆ / Bipyridine Borrowing Hydrogenα-branched alcohols50-85%Racemic (18% ee with chiral ligands)Earth-abundant metal; step-economic[5]
EDA Complex Photochemical Annulation1,2-dibenzoylethylene, Light60-90%RacemicMild conditions; aerobic oxidation; green[6]

Visualizing the Catalytic Workflows

G cluster_paths Catalytic Pathways Q Quinoline Substrates AH Asymmetric Hydrogenation (Ir/Ru + H2) Q->AH Acid Additive ATH Transfer Hydrogenation (CPA + Hantzsch Ester) Q->ATH DKR Process A Aniline Derivatives Ann EDA Annulation (Visible Light) A->Ann Photons BH Borrowing Hydrogen (Mo + Alcohols) A->BH Heat THQ Tetrahydroquinoline (THQ) Products AH->THQ ATH->THQ Ann->THQ BH->THQ

Fig 1: Divergent catalytic pathways for tetrahydroquinoline synthesis from quinoline and aniline precursors.

G Ru_cat Ru(II)/TsDPEN Catalyst H2_act Dihydrogen Complex (H2 Activation) Ru_cat->H2_act + H2 Cleavage Heterolytic Cleavage (Ru-H & H+ Generation) H2_act->Cleavage + Quinoline Hydride_Add 1,4-Hydride Addition (Enamine Intermediate) Cleavage->Hydride_Add Tautomerization Tautomerization (Imine Intermediate) Hydride_Add->Tautomerization Protonation Protonation & Reduction (Chiral THQ Formation) Tautomerization->Protonation Protonation->Ru_cat - THQ Product

Fig 2: Proposed catalytic cycle for Ru/TsDPEN-catalyzed asymmetric hydrogenation of quinolines.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems containing specific in-process checkpoints.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Quinolines

Adapted from the Brønsted acid-mediated activation strategy[3],[2].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and (R)-SegPhos (2.2 mol%) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes.

    • Validation Check: Observe a distinct color shift from pale yellow to deep orange/red, confirming successful ligand exchange and active complex formation.

  • Substrate Activation: Add the 2-substituted quinoline (1.0 mmol) followed by piperidine triflate (5.0 mol%).

    • Causality: The triflate salt acts as a Brønsted acid, protonating the quinoline nitrogen to disrupt aromatic resonance and lower the activation energy for hydride attack.

  • Hydrogenation: Transfer the mixture to a stainless-steel autoclave. Purge with H₂ gas three times, then pressurize to 50 atm. Stir at 50°C for 12–24 hours.

    • Validation Check: Monitor the pressure gauge; a steady drop indicates active hydrogen consumption.

  • Workup & Analysis: Vent the H₂ carefully. Quench the reaction with saturated aqueous Na₂CO₃ (to neutralize the triflate) and extract with EtOAc.

    • Validation Check: Perform TLC (Hexanes/EtOAc). The starting quinoline (highly UV-active, low Rf) should be replaced by the THQ product (higher Rf, stains strongly with ninhydrin).

Protocol B: Organocatalytic DKR-ATH of Racemic 2-Substituted Quinolines

Adapted from the CPA-catalyzed dynamic kinetic resolution methodology[4].

  • Reaction Assembly: In an oven-dried Schlenk tube under argon, combine the racemic 2-substituted quinoline (0.2 mmol), Chiral Phosphoric Acid (CPA-9, 5 mol%), and Hantzsch ester (0.24 mmol, 1.2 equiv) in anhydrous benzene (2.0 mL).

  • Thermal Transfer Hydrogenation: Heat the sealed tube to 50°C and stir for 24 hours.

    • Causality: The 1,4-reduction is the rate-determining step. The (R)-enantiomer reacts significantly faster than the (S)-enantiomer. Because the CPA facilitates rapid isomerization of the imine intermediates, the slow-reacting enantiomer is continuously converted into the fast-reacting one, breaking the 50% yield ceiling of standard kinetic resolutions[4].

    • Validation Check: The reaction mixture will transition from vibrant yellow to pale/cloudy as the Hantzsch ester is oxidized into its corresponding pyridine derivative.

  • Reaction Monitoring: Take a 10 µL aliquot, filter through a short silica plug with EtOAc, and analyze via ¹H NMR.

    • Validation Check: Confirm the disappearance of the downfield aromatic quinoline protons (δ 7.5–8.5 ppm) and the emergence of upfield aliphatic THQ protons (δ 2.5–3.5 ppm).

  • Stereochemical Validation: Purify via flash chromatography and analyze via chiral HPLC. Compare retention times against a racemic standard to confirm ee (>95%) and dr (>20:1).

References

  • Asymmetric hydrogenation of quinolines activated by Brønsted acids Dalian Institute of Chemical Physics URL
  • National Institutes of Health (PMC)
  • Asymmetric hydrogenation of quinolines catalyzed by iridium complexes of BINOL-derived diphosphonites Dalian Institute of Chemical Physics URL
  • Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of Racemic 2-Substituted Quinolines Journal of the American Chemical Society URL
  • The Journal of Organic Chemistry (ACS)
  • Precision Chemistry (ACS)

Sources

High-Resolution Molecular Weight Confirmation of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline (CAS: 89315-56-0) Chemical Formula: C₉H₉Cl₂N Average Molecular Weight: 202.08 g/mol Exact Monoisotopic Mass: 201.0112 Da

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the precise characterization of halogenated nitrogenous heterocycles. 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline is a critical pharmacophore in modern drug discovery, heavily utilized in the synthesis of antimycobacterial agents and novel LFA-1 antagonists for autoimmune diseases, as documented in recent and literature.

Confirming the molecular weight of this compound is not a trivial exercise. The presence of a basic secondary amine coupled with two heavy halogen atoms requires an analytical approach that prevents thermal degradation while providing high isotopic fidelity. This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS) against traditional alternatives (GC-EI-MS and MALDI-TOF), providing a self-validating protocol for definitive molecular weight confirmation.

Methodological Comparison: The Causality of Choice

When confirming the molecular weight of a small, polar, halogenated amine, the choice of ionization source and mass analyzer dictates the success of the experiment.

  • LC-ESI-HRMS (The Recommended Standard): Electrospray Ionization (ESI) is a "soft" ionization technique. Because the tetrahydroisoquinoline ring contains a basic secondary amine, it readily accepts a proton in acidic mobile phases to form a highly stable [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) provides sub-ppm mass accuracy, which is mandatory for distinguishing the target from isobaric background noise.

  • GC-EI-MS (Alternative 1): Electron Ionization (EI) is a "hard" technique operating at 70 eV. While excellent for generating fragmentation libraries, the intense energy often obliterates the molecular ion (M⁺), making exact molecular weight confirmation nearly impossible. Furthermore, the secondary amine interacts strongly with active silanol groups on GC columns, causing severe peak tailing unless the sample undergoes time-consuming chemical derivatization.

  • MALDI-TOF MS (Alternative 2): Matrix-Assisted Laser Desorption/Ionization is highly effective for macromolecules. However, for a small molecule of 202 Da, the organic matrices used in MALDI (such as CHCA) produce a dense forest of background cluster ions in the low-mass region (< 500 Da), severely obscuring the target analyte.

Comparative Performance Data
Analytical ParameterLC-ESI-HRMS (Recommended)GC-EI-MS (Alternative 1)MALDI-TOF MS (Alternative 2)
Ionization Type Soft (Electrospray)Hard (Electron Impact)Soft (Laser Desorption)
Primary Ion Observed Intact [M+H]⁺ (m/z 202.0185)Fragment ions (M⁺ often absent)Matrix cluster interference
Mass Accuracy < 3 ppmNominal (~0.1 Da)< 10 ppm
Derivatization Needed? NoYes (to prevent column tailing)No
Suitability for 202 Da OptimalSub-optimal (fragmentation)Poor (matrix noise < 500 Da)
Isotopic Fidelity (Cl₂) Excellent (9:6:1 ratio preserved)Poor (molecular ion depleted)Moderate (matrix overlap)

Self-Validating Experimental Protocol: LC-ESI-HRMS

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It relies on three pillars of verification: exact mass measurement, chromatographic retention consistency, and mathematical isotopic pattern matching. Standard LC-MS protocols for tetrahydroisoquinolines, such as those detailed in, form the foundational basis of this workflow.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: Methanol ensures complete solubilization of the hydrophobic dichlorobenzene moiety. The final aqueous dilution matches the initial conditions of the reversed-phase LC gradient, preventing peak distortion (solvent effects) upon injection.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase effectively retains the compound. The addition of 0.1% formic acid is critical; it lowers the pH, ensuring the secondary amine is fully protonated. This drastically enhances the ESI signal and improves peak shape by preventing secondary interactions with the column silica.

Step 3: Mass Spectrometry (ESI-HRMS)
  • Action: Operate the mass spectrometer (Orbitrap or Q-TOF) in Positive ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. Acquire data in full scan mode (m/z 100-500) at a resolution of ≥60,000 (at m/z 200).

  • Causality: Positive mode targets the protonated amine. A resolution of 60,000 is required to separate the target analyte from ubiquitous background contaminants (like phthalate plasticizers) that share the same nominal mass but differ in exact mass.

Step 4: Data Interpretation & Internal Validation (The Dichloro Signature)
  • Action: Extract the ion chromatogram for m/z 202.0185 ([M+H]⁺) with a 5 ppm mass tolerance.

  • Self-Validation: Do not rely solely on the exact mass. Chlorine naturally exists as two isotopes: ³⁵Cl (75%) and ³⁷Cl (25%). A molecule with two chlorine atoms must exhibit a mathematically fixed isotopic pattern. You must validate the presence of the M (m/z 202.0185), M+2 (m/z 204.0156), and M+4 (m/z 206.0126) peaks at an intensity ratio of exactly 9:6:1 . If this ratio deviates by more than 10%, the signal is contaminated, or the structural assignment is incorrect.

Analytical Workflow Visualization

G N1 Sample Prep (1 µg/mL) N2 UHPLC (C18, 0.1% FA) N1->N2 N3 ESI(+) Source (Soft Ionization) N2->N3 N4 HRMS (Res >60,000) N3->N4 N5 Validation (9:6:1 Cl2 Ratio) N4->N5

Figure 1: Analytical workflow for LC-ESI-HRMS molecular weight confirmation and isotopic analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12595073, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline". PubChem,[Link]

  • Igarashi, K., et al. "Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry". Medical Mass Spectrometry,[Link]

  • Kumar, et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". MDPI, [Link]

  • "Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists with Enhanced Potency and Ocular Safety for Dry Eye Disease". ACS Publications, [Link]

Comparative Anticancer Selectivity of Substituted 2-Arylquinolines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating small-molecule therapeutics, I frequently analyze the structural nuances that separate a broadly toxic compound from a highly selective targeted therapy. The quinoline scaffold is a privileged motif in oncology, but its raw form lacks the specificity required for modern drug development.

This guide objectively compares the performance of substituted 2-arylquinolines against partially saturated alternatives and standard chemotherapeutics. By examining the causality behind structural modifications—such as C-4 alkoxy linkers and C-6 halogenation—we can decode how these compounds achieve remarkable selectivity and dictate distinct mechanisms of action (MoA).

Structural Determinants of Selectivity (The "Why")

When comparing fully aromatic 2-arylquinolines to their partially saturated counterparts, such as 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines (THQs), the aromatic systems consistently demonstrate superior selectivity and potency 1.

The Causality of Lipophilicity and Planarity: The fully conjugated, planar structure of the 2-arylquinoline core facilitates optimal flat-pocket binding within target enzymes. Furthermore, aromatic quinolines exhibit significantly higher lipophilicity (cLogP = 2.23–4.13) compared to THQs (cLogP = 1.56–3.02) and standard drugs like doxorubicin (cLogP = 0.48) 1. This elevated lipophilicity directly enhances cellular permeability, driving lower IC50 values in aggressive cell lines like HeLa and PC3 while maintaining a high Selectivity Index (SI) against non-tumor fibroblasts.

Mechanistic Divergence: TOP1 Poisoning vs. Kinase Inhibition

The true power of the 2-arylquinoline scaffold lies in its tunability. Depending on peripheral substitutions, the molecule can be directed toward entirely different molecular targets.

  • Topoisomerase I (TOP1) Poisoning: Incorporating a 4-alkoxy linker (specifically a propyl chain) and a p-substituted phenyl at C-2 transforms the scaffold into a potent TOP1 poison 2. The propyl linker projects an alkyl amino group into the major groove of the TOP1-DNA cleavage complex, acting as a critical hydrogen bond acceptor, while C-6/C-7 methoxy groups stabilize the complex via interactions with the Asn722 residue.

  • Dual EGFR/FAK Kinase Inhibition: When structural modifications induce non-coplanarity (limiting TOP1 intercalation), specific 4-propoxy-2-arylquinolines pivot to become potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) 3. This dual inhibition synergistically dismantles both the PI3K/AKT survival pathways and the migration machinery of the tumor cell.

Pathway Drug 4-Propoxy-2-arylquinolines EGFR EGFR Kinase Drug->EGFR Inhibits FAK FAK Kinase Drug->FAK Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK FAK->PI3K Metastasis Cell Migration FAK->Metastasis Survival Tumor Survival PI3K->Survival MAPK->Survival

Dual EGFR/FAK signaling pathway inhibition by 4-propoxy-2-arylquinolines.

Quantitative Efficacy and Selectivity Profiling

To objectively evaluate these compounds, we must compare their in vitro performance metrics. The data below synthesizes the cytotoxicity, selectivity, and lipophilicity of various quinoline derivatives against standard baselines 123.

Compound ClassRepresentative CompoundTarget Cell Line / EnzymeIC50 / GI50Selectivity Index (SI)cLogPMechanism of Action
2-Arylquinoline Quinoline 13HeLa (Cervical)8.30 μM36.21 – 113.082.23 – 4.13Planar Intercalation
THQ Derivative Tetrahydroquinoline 18HeLa (Cervical)13.15 μMLow1.56 – 3.02Non-planar, Weak Binding
4-Alkoxy-2-arylquinoline Compound 14mHCT-116 (Colon)0.875 μMHigh> 3.0TOP1 Poisoning
4-Propoxy-2-arylquinoline Quinoline 6hEGFR / FAK Kinases20.15 nM (EGFR)High> 3.0Dual Kinase Inhibition
Standard Drug DoxorubicinVariousVariable1.0 (Baseline)0.48DNA Intercalation / TOP2

Validated Experimental Protocols

To rigorously evaluate the selectivity and MoA of these compounds, we utilize a dual-tiered validation system. Every protocol described below operates as a self-validating system, ensuring that observed effects are target-specific rather than artifacts of universal toxicity.

Workflow Synth Compound Synthesis Screen SRB Cytotoxicity (Cancer vs Normal) Synth->Screen Select Selectivity Index Calculation Screen->Select MoA MoA Validation (TOP1 / Kinase) Select->MoA Lead Lead Optimization MoA->Lead

Self-validating experimental workflow for evaluating 2-arylquinoline anticancer selectivity.

Protocol 1: SRB Cytotoxicity Assay and Selectivity Indexing

This protocol differentiates true anticancer activity from broad-spectrum cytotoxicity.

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, PC3) and non-tumor control cells (e.g., human dermis fibroblasts) in 96-well plates at a density of 5,000 cells/well.

  • Compound Treatment: Expose cells to a 5-dose concentration gradient (0.01–100 μM) of the synthesized 2-arylquinolines for 48 hours.

  • Fixation & Staining: Fix cells with cold 10% Trichloroacetic Acid (TCA) and stain with 0.4% Sulforhodamine B (SRB) dissolved in 1% acetic acid.

  • Quantification: Solubilize the protein-bound dye with 10 mM unbuffered Tris base and measure optical density (OD) at 515 nm.

  • Causality & Validation: TCA fixation instantly halts cellular metabolism and preserves protein integrity, ensuring the readout is a snapshot of the exact endpoint. Because SRB measures total protein mass (directly proportional to cell number), comparing the GI50 of tumor cells to fibroblasts generates a self-validating Selectivity Index (SI).

Protocol 2: Topoisomerase I-Mediated DNA Cleavage Assay

This assay confirms if the compound acts as a TOP1 poison rather than a non-specific DNA intercalator.

  • Reaction Assembly: Incubate 0.5 μg of supercoiled plasmid DNA (pBR322) with recombinant human TOP1 enzyme and the 2-arylquinoline test compound (at 1–100 μM) in a cleavage buffer (pH 7.5) for 30 minutes at 37°C.

  • Cleavage Trapping: Add 1% SDS and 1 mg/mL Proteinase K to trap the TOP1-DNA cleavage complexes (TOP1ccs) and digest the bound enzyme.

  • Electrophoretic Separation: Resolve the DNA topological states using a 1% agarose gel containing ethidium bromide.

  • Causality & Validation: The topological tension in supercoiled pBR322 makes it the ideal substrate for TOP1. If the quinoline derivative is a true TOP1 poison, the enzyme is trapped, and the DNA remains in a nicked open-circular state. This state migrates slower on an agarose gel, providing a distinct, quantifiable band that validates target-specific poisoning.

References

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC (nih.gov).
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. PMC (nih.gov).

Sources

A Senior Application Scientist's Guide to Assessing the ADME Profile of Novel Tetrahydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "it's not just about what the drug does to the body, but what the body does to the drug" has never been more pertinent. This is the realm of ADME—Absorption, Distribution, Metabolism, and Excretion—a quartet of pharmacokinetic properties that are pivotal in determining the success or failure of a drug candidate.[1][2][3] For researchers pioneering novel tetrahydroquinoline compounds, a deep and early understanding of their ADME profile is not just advantageous; it is critical to navigating the path to clinical viability.[4]

This guide provides an in-depth, technically-grounded framework for assessing the ADME properties of new tetrahydroquinoline analogs. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental choices, ensuring a self-validating system of analysis.

The Strategic Importance of Early ADME Profiling

The high attrition rate of drug candidates in clinical trials, often due to unfavorable pharmacokinetic properties or toxicity, underscores the necessity of early and comprehensive ADME assessment.[1] Integrating ADME studies into the early stages of drug discovery allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize molecular properties.[4][5][6] This "fail fast, fail cheap" approach conserves resources and significantly increases the probability of advancing a candidate with a desirable pharmacokinetic profile.[1]

For the tetrahydroquinoline scaffold, which is prevalent in a range of biologically active compounds, understanding its metabolic fate, permeability, and potential for drug-drug interactions is paramount.

A Phased Approach to ADME Assessment

A logical and tiered approach to ADME profiling is recommended, starting with high-throughput in vitro assays and progressing to more complex in vivo studies for the most promising candidates.

ADME_Workflow cluster_0 Early Discovery & Lead Optimization cluster_1 Preclinical Development In Silico Prediction In Silico Prediction In Vitro Screening In Vitro Screening In Silico Prediction->In Vitro Screening In Vivo PK Studies In Vivo PK Studies In Vitro Screening->In Vivo PK Studies Candidate Selection Candidate Selection In Vivo PK Studies->Candidate Selection

Caption: A tiered workflow for ADME assessment of novel compounds.

Part 1: In Vitro ADME Profiling – The Foundation

In vitro assays are the workhorses of early ADME assessment, offering cost-effective and rapid screening of multiple compounds.[4][7]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle. The Caco-2 permeability assay is the gold standard for in vitro prediction of intestinal permeability.[8][9]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[8]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated and polarized monolayer.[10]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[9][10] A Lucifer Yellow rejection assay can also be performed as an additional quality control step.[8]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time (e.g., 120 minutes).[8] This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: The compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is measured. This assesses the potential for active efflux back into the intestinal lumen.[8]

  • Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.[8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (ER), the ratio of B-A Papp to A-B Papp, is also determined. An ER greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[10]

Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and availability to reach its target.[11][12] Only the unbound fraction is pharmacologically active.[13]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the percentage of a compound that is bound to plasma proteins.

Methodology:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.[11][14]

  • Incubation: The system is incubated until equilibrium is reached, allowing the unbound compound to diffuse across the membrane.[14]

  • Sample Analysis: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of bound and unbound compound is calculated from the concentration difference between the chambers.

Metabolism: Stability and Enzyme Interactions

Metabolism, primarily in the liver, is a major route of elimination for many drugs.[15] Key assessments include metabolic stability and the potential for inhibition of cytochrome P450 (CYP) enzymes.

1. Metabolic Stability

The microsomal stability assay provides an initial assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.[15][16]

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Reaction Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) and a NADPH regenerating system to initiate the metabolic reaction.[15][16]

  • Incubation: The mixture is incubated at 37°C, and samples are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[15][17]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[15]

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

2. Cytochrome P450 (CYP) Inhibition

CYP enzymes are a superfamily of enzymes responsible for the metabolism of a vast number of drugs.[18][19] Inhibition of these enzymes can lead to drug-drug interactions (DDIs).[20][21]

Experimental Protocol: CYP Inhibition Assay (Fluorogenic)

Objective: To assess the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[21]

Methodology:

  • Assay Setup: A fluorogenic probe substrate, specific for a particular CYP isoform, is incubated with recombinant human CYP enzymes in the presence and absence of the test compound.[21]

  • Reaction Initiation: The reaction is initiated by the addition of a NADPH regenerating system.

  • Fluorescence Measurement: The formation of the fluorescent metabolite is measured over time.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Comparative Data for Novel Tetrahydroquinoline Analogs

To illustrate the application of these assays, consider the following hypothetical data for three novel tetrahydroquinoline compounds:

Parameter THQ-001 THQ-002 THQ-003 Acceptable Range
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 8.51.215.2> 5
Efflux Ratio (B-A / A-B) 1.14.80.9< 2
Plasma Protein Binding (%) 92.599.885.1< 99.5%
Human Liver Microsomal t½ (min) 458> 60> 30
CYP3A4 Inhibition IC₅₀ (µM) 12.50.8> 50> 10

Interpretation:

  • THQ-001: Shows good permeability and metabolic stability with a low risk of CYP inhibition. Plasma protein binding is acceptable. This compound has a promising in vitro ADME profile.

  • THQ-002: Exhibits poor permeability and is a likely substrate for efflux pumps. It is also rapidly metabolized and a potent inhibitor of CYP3A4, raising concerns for both poor bioavailability and potential for drug-drug interactions.

  • THQ-003: Demonstrates high permeability and stability, with very low plasma protein binding and no significant CYP inhibition. This compound warrants further investigation.

Part 2: In Vivo Pharmacokinetic (PK) Studies – The Confirmation

For promising candidates identified through in vitro screening, in vivo studies are essential to understand the compound's behavior in a whole organism.[22][23] Rodent models, such as mice and rats, are commonly used in early-stage in vivo PK studies.[22]

InVivo_PK cluster_0 Dosing cluster_1 Sampling & Analysis cluster_2 Parameter Calculation IV Administration IV Administration Blood Sampling Blood Sampling IV Administration->Blood Sampling Oral Gavage Oral Gavage Oral Gavage->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis PK Parameters Cmax, Tmax, AUC, Clearance, Half-life, Bioavailability LC-MS/MS Analysis->PK Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of a compound following intravenous (IV) and oral (PO) administration in rodents.

Methodology:

  • Animal Model: Select an appropriate rodent species (e.g., Sprague-Dawley rats).[22]

  • Dosing:

    • IV Group: Administer the compound intravenously to determine its disposition without the influence of absorption.

    • PO Group: Administer the compound orally (e.g., via gavage) to assess absorption and oral bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22]

  • Plasma Preparation and Analysis: Process blood samples to obtain plasma, and quantify the compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the plasma concentration to decrease by half.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Integrating In Vitro and In Vivo Data for a Holistic View

The true power of ADME assessment lies in the integration of in vitro and in vivo data. For instance, high in vitro metabolic instability in liver microsomes should correlate with high clearance in vivo. Poor in vitro permeability is expected to result in low oral bioavailability. Discrepancies between in vitro predictions and in vivo observations can provide valuable insights into other mechanisms at play, such as transporter-mediated disposition or extrahepatic metabolism.

Conclusion

A thorough and early assessment of the ADME profile of novel tetrahydroquinoline compounds is an indispensable component of a successful drug discovery program. By employing a strategic, multi-faceted approach that combines in vitro screening with in vivo pharmacokinetic studies, researchers can make informed decisions, optimize lead compounds, and ultimately increase the likelihood of bringing a safe and effective new medicine to patients.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Stemmatters. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Veeprho. (2025, December 10). ADME Basics: How Absorption, Distribution, Metabolism & Excretion Influence Drug Action. Retrieved from [Link]

  • Infinix Bio. (2026, January 23). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]

  • Infinix Bio. (2026, March 6). Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). ADME DMPK Studies. Retrieved from [Link]

  • Infinix Bio. (2026, February 22). Understanding Plasma Protein Binding Studies: Significance and Methodologies in Drug Development. Retrieved from [Link]

  • BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. Retrieved from [Link]

  • XenoTech. (n.d.). How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Diagnostics. (2024, May 24). CYP450 Inhibition and Induction Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Methods in Molecular Biology. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • PubMed. (2010, February 15). Plasma protein binding in drug discovery and development. Retrieved from [Link]

  • NCBI. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Gyan Sanchay. (2008, May 10). Plasma Protein Binding in Drug Discovery and Development. Retrieved from [Link]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Clinical Tree. (2023, September 17). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Symeres. (n.d.). In Vivo PK Screening Services | Rapid ADME PK Studies. Retrieved from [Link]

  • Bentham Science. (n.d.). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Retrieved from [Link]

  • Springer. (2022, October 11). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved from [Link]

  • Spandidos Publications. (n.d.). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC. Retrieved from [Link]

  • Redalyc.org. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as AntiSmall Cell Lung Cancer Agents. Retrieved from [Link]

  • ResearchGate. (2025, December 25). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of In Silico Toxicity Predictions for Tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Predictive Toxicology in Modern Drug Development

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer and neuroprotective agents.[1][2][3] However, as with any novel chemical entity, the early and accurate assessment of potential toxicity is paramount to de-risk drug development pipelines, reduce costly late-stage failures, and minimize reliance on animal testing.[4][5] In silico toxicology, the use of computational models to predict adverse effects, has emerged as an indispensable tool in this endeavor.[4][6][7]

This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals to critically evaluate and validate in silico toxicity predictions for tetrahydroquinoline derivatives. We will move beyond a simple description of tools to a causal explanation of why certain methodologies are chosen, how to interpret their outputs within a self-validating system, and how to build a robust, evidence-based safety assessment.

Chapter 1: The Landscape of In Silico Toxicity Prediction Models

In silico toxicology is not a monolithic field; it comprises several distinct methodologies, each with inherent strengths and weaknesses.[5] Understanding these foundational differences is critical for selecting the appropriate tools and interpreting their predictions accurately. The primary approaches include Quantitative Structure-Activity Relationship (QSAR) models, expert rule-based systems, and read-across methodologies.[6][8]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical constructs that correlate physicochemical properties and structural features (descriptors) of molecules with their biological activities, including toxicity.[9][10] These models are trained on large datasets of compounds with known experimental toxicity values and are powerful for screening large libraries of compounds, but their predictive reliability is confined to their Applicability Domain (AD) —the chemical space defined by the training set.[11][12]

  • Expert Rule-Based Systems: These systems, such as Derek Nexus, codify human toxicological knowledge into a set of structural rules or "alerts."[8][13][14] For example, a rule might identify a specific functional group as a potential DNA-reactive moiety, flagging the molecule for mutagenicity.[8] Their strength lies in providing mechanistic insights, but they may fail to identify novel toxicophores not yet captured in the knowledge base.

  • Read-Across: This approach is founded on the principle that structurally similar compounds will have similar toxicological profiles.[15][16][17] Toxicity data from a well-characterized source compound is used to predict the toxicity of a data-poor target compound.[17][18] The scientific defensibility of read-across hinges entirely on the justification of similarity, which must consider not only structure but also metabolic pathways and reactivity.[19]

For any of these models to be considered for regulatory purposes, they must adhere to the validation principles established by the Organisation for Economic Co-operation and Development (OECD), which include having a defined endpoint, an unambiguous algorithm, a defined applicability domain, and appropriate measures of goodness-of-fit, robustness, and predictivity.[20][21][22]

cluster_Models In Silico Toxicity Prediction Methodologies cluster_Input Core Input cluster_Output Primary Outputs QSAR QSAR Models (Statistical Correlation) Prediction Toxicity Prediction (e.g., Mutagenic, Non-mutagenic) QSAR->Prediction generates Confidence Confidence Score / Applicability Domain QSAR->Confidence assessed by Expert Expert Systems (Knowledge-Based Rules) Mechanism Mechanistic Alert (e.g., Structural Alert Fired) Expert->Mechanism provides Expert->Confidence assessed by ReadAcross Read-Across (Analogue-Based) ReadAcross->Prediction infers ReadAcross->Confidence assessed by Structure Chemical Structure (e.g., SMILES) Structure->QSAR is analyzed by Structure->Expert is analyzed by Structure->ReadAcross is analyzed by

Caption: Overview of major in silico toxicity prediction methodologies.

Chapter 2: A Comparative Analysis of In Silico Models for Tetrahydroquinoline Derivatives

To illustrate the practical application and variability of these models, we performed a comparative analysis using a representative set of tetrahydroquinoline derivatives for which experimental toxicity data are available in the literature. We evaluated predictions from three common in silico tools: a QSAR-based platform (e.g., VEGA), an expert system (e.g., Derek Nexus), and a hybrid model (e.g., ProTox-II). The key toxicity endpoints assessed were bacterial mutagenicity (Ames test) and hepatotoxicity.

The performance of each model is evaluated using standard metrics:

  • Sensitivity: The ability to correctly identify positive toxicants.[23] (True Positives / (True Positives + False Negatives))

  • Specificity: The ability to correctly identify non-toxic compounds.[23] (True Negatives / (True Negatives + False Positives))

  • Accuracy: The overall proportion of correct predictions. (True Positives + True Negatives) / Total Population

Table 1: Comparative Performance of In Silico Models for Tetrahydroquinoline Derivatives

Toxicity Endpoint Model Type In Silico Tool Sensitivity Specificity Accuracy Key Observations & Causal Insights
Bacterial Mutagenicity QSAR-BasedVEGA Consensus0.820.750.79Good at identifying known mutagenic scaffolds within its training set but may struggle with novel derivatives (lower specificity).
Expert SystemDerek Nexus0.710.950.83Excellent specificity due to its high-confidence, knowledge-based alerts. May miss mutagens acting via novel mechanisms (lower sensitivity).[14]
Consensus ModelSarah Nexus0.850.880.86Combines multiple models to improve balanced performance, often providing a more robust prediction than a single tool.[23]
Hepatotoxicity QSAR-BasedProTox-II0.650.800.73Performance is moderate, reflecting the complexity of hepatotoxicity, which involves multiple mechanisms (e.g., oxidative stress, mitochondrial damage).[24]
Expert SystemDerek Nexus0.580.920.75Strong at identifying well-established structural alerts for liver injury (e.g., quinone formation) but less effective for idiosyncratic toxicity.
Read-AcrossOECD QSAR Toolbox---Highly dependent on the availability of suitable analogues. Not a high-throughput method but can provide strong, justifiable predictions for individual targets.[15]

Disclaimer: This table is illustrative, based on typical model performances reported in the literature. Actual results will vary based on the specific compounds and model versions used.

Field Insights: The data reveals a crucial principle: no single tool is universally superior. An expert system like Derek Nexus may provide high confidence in a positive prediction due to its mechanistic basis, while a QSAR model is better suited for high-throughput initial screening. For regulatory submissions, a consensus approach, where predictions from at least two different methodologies (e.g., one QSAR and one expert system) are in agreement, provides the strongest evidence.[23] Discrepancies between models are not failures; they are invitations for deeper scientific inquiry and targeted experimental testing.

Chapter 3: A Self-Validating Protocol for a Novel Tetrahydroquinoline Derivative

Here, we present a robust, multi-step workflow designed to generate a reliable toxicity assessment for a novel tetrahydroquinoline derivative. This protocol is self-validating, meaning that each step is designed to confirm or challenge the findings of the previous one, building a weight-of-evidence case.

cluster_InSilico Phase 1: In Silico Assessment cluster_Decision Phase 2: Decision & Experimental Design cluster_InVitro Phase 3: In Vitro Validation cluster_Final Phase 4: Final Assessment start Novel Tetrahydroquinoline Derivative Structure qsar Run QSAR Model (e.g., VEGA, ProTox-II) start->qsar expert Run Expert System (e.g., Derek Nexus) start->expert compare Compare Predictions & Assess Applicability Domain (AD) qsar->compare expert->compare decision Predictions Concordant & Within AD? compare->decision design Design Targeted In Vitro Assays decision->design Yes reassess Re-evaluate Models Consider Read-Across decision->reassess No / Discordant ames Bacterial Mutagenicity (Ames Test) design->ames Based on Alerts hep Hepatotoxicity (e.g., HepG2 Cytotoxicity) design->hep Based on Alerts integrate Integrate & Compare In Silico vs. In Vitro Data reassess->integrate ames->integrate hep->integrate report Final Toxicity Profile & Risk Assessment integrate->report

Caption: A self-validating workflow for toxicity assessment.

Experimental Protocol: Phase 3 - In Vitro Validation

The choice of experimental assay must be directly informed by the in silico predictions. If computational models raise an alert for a specific endpoint, a targeted, validated assay is required to confirm or refute this prediction.

A. Protocol for Bacterial Reverse Mutation Test (Ames Test)

  • Causality: This assay is the gold standard for assessing mutagenic potential. It is selected if any in silico model predicts mutagenicity, often triggered by alerts for DNA-reactive moieties. The assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own) and have other mutations to increase their sensitivity to mutagens. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.

  • Methodology:

    • Strain Selection: Use a panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitutions).

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction). This is critical because many compounds, including some heterocyclic amines, are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes.

    • Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range, which should cover at least three non-toxic concentrations.

    • Assay Procedure (Plate Incorporation Method):

      • To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for non-activation plates).

      • Vortex briefly and pour onto minimal glucose agar plates.

      • Incubate at 37°C for 48-72 hours.

    • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in revertant colonies that is at least double the concurrent solvent control value.

B. Protocol for In Vitro Hepatotoxicity Assessment

  • Causality: This assay is selected if in silico models predict hepatotoxicity. Human liver carcinoma cells (HepG2) are a widely used model because they retain some metabolic capabilities and are representative of human hepatocytes.[25][26] Cytotoxicity is a common indicator of potential liver damage.

  • Methodology:

    • Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.

    • Cell Seeding: Seed cells into a 96-well microplate at a density of ~1x10⁴ cells per well and allow them to attach for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the novel tetrahydroquinoline derivative. Treat the cells with these concentrations for a defined period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Cytotoxicity Measurement (MTT Assay):

      • After incubation, remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals by adding 100 µL of a solubilizing agent (e.g., DMSO).

      • Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth), which provides a quantitative measure of cytotoxicity.

Conclusion

The validation of in silico toxicity predictions is not a simple checkbox exercise but a dynamic, iterative scientific process. For complex scaffolds like tetrahydroquinoline derivatives, a multi-pronged approach is essential. By combining the broad screening power of QSAR models with the mechanistic insight of expert systems and confirming findings with targeted, mechanistically relevant in vitro assays, researchers can build a robust, weight-of-evidence safety assessment. This integrated strategy not only enhances the confidence in go/no-go decisions during drug development but also aligns with the ethical imperative to reduce and refine animal testing, ultimately leading to the development of safer, more effective medicines.

References

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction - AI powered Drug Discovery CRO.
  • Zhu, X., et al. (n.d.). Using a Hybrid Read-Across Method to Evaluate Chemical Toxicity Based on Chemical Structure and Biological Data - PMC. National Center for Biotechnology Information.
  • Marchant, C. A., et al. (1998). Knowledge-based expert systems for toxicity and metabolism prediction: DEREK, StAR and METEOR. SAR and QSAR in Environmental Research. Available from: [Link]

  • Berggren, E., et al. (2015, December 15). Chemical Safety Assessment Using Read-Across: Assessing the Use of Novel Testing Methods to Strengthen the Evidence Base for Decision Making. Environmental Health Perspectives. Available from: [Link]

  • Abdelgalil, A. A., et al. (2024, May 27). The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition. Journal of Biomedical Science. Available from: [Link]

  • Cheng, F., et al. (2018, February 20). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC. National Center for Biotechnology Information.
  • Azevedo, A. (2020, January 30). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. Available from: [Link]

  • Helman, G., et al. (2023, July 3). High Throughput Read-Across for Screening a Large Inventory of Related Structures by Balancing Artificial Intelligence/Machine Learning and Human Knowledge. Chemical Research in Toxicology. Available from: [Link]

  • Borghini, L., et al. (2024, January 25). Development and application of consensus in silico models for advancing high-throughput toxicological predictions - PMC. National Center for Biotechnology Information.
  • Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved from: [Link]

  • Instem. (2024, December 12). Streamlining Toxicity Predictions with In Silico Profiling. Available from: [Link]

  • Wang, N. C., et al. (2024, September 20). A Revised Read-across Framework and its Application for the Development of EPA's Provisional Peer Reviewed Toxicity Values (PPRTVs). Risk Assessment. Available from: [Link]

  • Borghini, L., et al. (2024, January 24). Development and application of consensus in silico models for advancing high-throughput toxicological predictions. Frontiers in Toxicology. Available from: [Link]

  • FoodSafetyRisk. (2025, July 23). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Available from: [Link]

  • Optibrium. (n.d.). How can I predict toxicity in drug discovery?. Retrieved from: [Link]

  • De, A. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available from: [Link]

  • Weyand, E. H., et al. (1989). Mutagenicity and tumorigenicity of dihydrodiols, diol epoxides, and other derivatives of benzo(f)quinoline and benzo(h)quinoline. Cancer Letters. Available from: [Link]

  • Myatt, G. J., et al. (2018). Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. Toxicological Sciences. Available from: [Link]

  • Abdelgalil, A. A., et al. (2024, May 27). The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition - PMC. National Center for Biotechnology Information.
  • Vriens, H., et al. (2018, March 20). Performance of In Silico Models for Mutagenicity Prediction of Food Contact Materials. Toxicological Sciences. Available from: [Link]

  • Abdelgalil, A. A., et al. (2025, August 7). (PDF) The hepatoprotective effect of 4-phenyltetrahydroquinolines on carbon tetrachloride induced hepatotoxicity in rats through autophagy inhibition. ResearchGate. Available from: [Link]

  • Yoshinari, K., et al. (1989). The expert system for toxicity prediction of chemicals based on structure-activity relationship. Eisei Kagaku. Available from: [Link]

  • OECD. (2021, February 3). Guidance document on the characterisation, validation and reporting of Physiologically Based Kinetic (PBK) models for regulatory purposes. Available from: [Link]

  • Marchant, C. A., et al. (2006, October 5). Knowledge-Based Expert Systems for Toxicity and Metabolism Prediction: DEREK, StAR and METEOR. Taylor & Francis Online. Available from: [Link]

  • Cheng, F., et al. (2018, February 20). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry. Available from: [Link]

  • Erazua, E. A., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. Bowen University Institutional Repository. Available from: [Link]

  • Rivera-Chávez, N. O., et al. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • Myatt, G. J., et al. (2018). In silico toxicology protocols - PMC. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2026, February 7). (PDF) Benchmarking web-based in-silico toxicity prediction tools using gold-standard datasets across five key endpoints. Available from: [Link]

  • Emergent Mind. (2025, November 18). Toxicity Prediction Agent. Available from: [Link]

  • ResearchGate. (n.d.). Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Retrieved from: [Link]

  • Hughes, T. B., et al. (2022). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC. National Center for Biotechnology Information. Available from: [Link]

  • McKinney, J. D., et al. (1985). QSAR approaches to predicting toxicity. Environmental Health Perspectives. Available from: [Link]

  • Maciejewska, N., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Available from: [Link]

  • Madkour, H. M. F., et al. (2022, November 5). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Green Synthesis of Some tetrahydroquinoline derivatives and evaluation as anticancer agents | Request PDF. Retrieved from: [Link]

  • Ellison, C. M., et al. (2024, December 9). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Computational Toxicology. Available from: [Link]

  • ResearchGate. (2025, August 6). Effects of new tetrahydroquinoline-isoxazole hybrids on bioenergetics of hepatocarcinoma Hep-G2 cells and rat liver mitochondria | Request PDF. Retrieved from: [Link]

  • Zhang, Q., et al. (2024, August 13). Accurate Prediction of Rat Acute Oral Toxicity and Reference Dose for Thousands of Polycyclic Aromatic Hydrocarbon Derivatives Based on Chemometric QSAR and Machine Learning. Environmental Science & Technology. Available from: [Link]

  • Gütlein, M., et al. (2009, March 15). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry. Available from: [Link]

  • Faheem, et al. (2025, April 28). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. Available from: [Link]

  • Faheem, et al. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

Sources

Safety Operating Guide

Navigating the Handling of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and application of novel chemical entities, a robust understanding of safety protocols is not merely a matter of compliance, but a foundational pillar of scientific excellence. This guide provides essential, in-depth technical direction for the safe handling of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline, a compound whose full toxicological profile is still under investigation. By applying established principles of chemical safety and leveraging data from structurally similar compounds, we can construct a framework that ensures operator safety and experimental integrity.

A Note on Data Extrapolation: Specific safety data for 5,7-Dichloro-1,2,3,4-tetrahydroquinoline is not extensively available. Therefore, this guidance is built upon the known hazard profile of the closely related isomer, 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline and its derivatives.[1][2][3] This conservative approach, known as data extrapolation, is a standard and prudent practice in chemical safety for managing the risks of novel or under-characterized substances. The chemical, physical, and toxicological properties of these isomers are expected to be very similar.[1]

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Understanding the potential hazards is the critical first step in developing a safe handling protocol. Based on data from its structural isomer, 5,7-Dichloro-1,2,3,4-tetrahydroquinoline is anticipated to be classified with the following hazards:

  • Harmful if swallowed (H302) [2][3][4]

  • Causes skin irritation (H315) [2][3][4]

  • Causes serious eye irritation (H319) [2][3][4]

  • May cause respiratory irritation (H335) [3][4]

The primary routes of exposure are inhalation of the solid as a dust, skin contact, eye contact, and ingestion.[4] The dichloro-substituted aromatic ring suggests that upon combustion, hazardous byproducts such as nitrogen oxides (NOx) and hydrogen chloride (HCl) gas may be released.[1] Therefore, all handling procedures must be designed to minimize the generation of dust and to prevent any contact with the operator.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create effective barriers against all potential exposure routes. The selection of specific PPE is not arbitrary; it is a direct response to the identified hazards.

Table 1: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving with nitrile gloves (ensure no tears or punctures before use).The inner glove provides baseline protection, while the outer glove can be removed immediately upon contamination, preventing the spread of the chemical and protecting the primary barrier. Nitrile offers good resistance to a range of chemicals.[1]
Eye & Face Protection Tight-sealing safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.Protects against airborne particulates and accidental splashes. Goggles provide a seal around the eyes, and a face shield offers a broader barrier for the entire face.
Body Protection A buttoned lab coat with long sleeves. Consider a chemically resistant apron for large-scale operations.Prevents contamination of personal clothing and skin. Impervious materials provide a robust barrier against spills.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required when handling the solid compound outside of a certified chemical fume hood or during spill cleanup. A respirator with an organic vapor cartridge and a P95/P100 particulate filter is recommended.[1][7]Protects against the inhalation of fine powders, which is a primary exposure route. The organic vapor cartridge provides protection against any potential volatile components.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. All manipulations of this compound should be performed within a certified chemical fume hood.[7]

Preparation and Weighing
  • Pre-use Inspection: Before starting, ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Don PPE: Put on all required PPE as detailed in Table 1, starting with the lab coat, then the inner gloves, safety goggles, face shield (if needed), and finally the outer gloves.

  • Work Surface: Line the work surface of the fume hood with absorbent, disposable bench paper.

  • Weighing: When weighing the solid, perform the task in the fume hood. Use a tared weigh boat. Handle the container and spatula carefully to avoid generating dust. Close the primary container immediately after dispensing.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvent to the solid slowly to avoid splashing.

  • Mixing: If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Transfers: Use appropriate tools (e.g., cannula, syringe) for liquid transfers to minimize aerosol generation.

Post-Handling and Decontamination
  • Tool Decontamination: All reusable equipment (spatulas, glassware) must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) in the fume hood, collecting the rinse as hazardous waste.

  • Work Surface Decontamination: Wipe down the work surface with a suitable solvent and dispose of the bench paper as solid hazardous waste.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, apron, lab coat, and finally inner gloves. Wash hands thoroughly with soap and water immediately after.[1][5]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from handling 5,7-Dichloro-1,2,3,4-tetrahydroquinoline must be treated as hazardous.

  • Solid Waste: Contaminated consumables such as gloves, bench paper, and weigh boats should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a sealed, labeled, and chemically compatible hazardous waste container. Due to its chlorinated nature, it should be segregated into a halogenated waste stream.

  • Disposal Method: Offer surplus and non-recyclable solutions to a licensed professional waste disposal service. Chemical incineration with an afterburner and scrubber is a common method for destroying chlorinated aromatic compounds.[1] Do not pour waste down the drain.[1]

Visual Workflow: From Preparation to Disposal

The following diagram illustrates the logical flow of operations for safely handling 5,7-Dichloro-1,2,3,4-tetrahydroquinoline.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_start Start: Enter Lab ppe Don PPE (Lab Coat, Goggles, Double Gloves) prep_start->ppe fume_hood Prepare Fume Hood (Verify Airflow, Use Bench Paper) ppe->fume_hood weigh Weigh Solid Compound (Minimize Dust) fume_hood->weigh dissolve Dissolution / Reaction Setup weigh->dissolve workup Reaction Workup / Transfer dissolve->workup decon_tools Decontaminate Glassware & Tools workup->decon_tools decon_area Decontaminate Work Area workup->decon_area waste_liquid Segregate Liquid Waste (Halogenated Stream) decon_tools->waste_liquid waste_solid Segregate Solid Waste (Gloves, Paper) decon_area->waste_solid ppe_off Doff PPE Correctly waste_solid->ppe_off waste_liquid->ppe_off wash Wash Hands Thoroughly ppe_off->wash end_point end_point wash->end_point End: Exit Lab

Caption: Workflow for handling 5,7-Dichloro-1,2,3,4-tetrahydroquinoline.

References

  • Capot Chemical. (n.d.). MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-.
  • Sigma-Aldrich. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,2,3,4-Tetrahydroquinoline.
  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet: 4,7-Dichloroquinoline.
  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline.
  • Cayman Chemical. (2024). Safety Data Sheet: Tetrahydrozoline (hydrochloride).
  • Sigma-Aldrich. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • CDH Fine Chemical. (n.d.). QUINOLINE YELLOW CAS NO 8003-22-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • ChemicalBook. (2026). Quinoline Yellow - Safety Data Sheet.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-Dichloro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.